molecular formula C10H9N3O2 B1315784 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS No. 120494-05-5

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Cat. No.: B1315784
CAS No.: 120494-05-5
M. Wt: 203.2 g/mol
InChI Key: BSJDEUJISIOWPT-UHFFFAOYSA-N
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Description

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine (CAS 120494-05-5) is a high-value nitrogen-containing heterocyclic compound with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . This chemical serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry research. Its structure, which incorporates a pyridine ring substituted with a nitro group and a 1H-pyrrol moiety, makes it a privileged scaffold for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals . The nitro group offers a reactive handle for further functionalization, such as reduction to an amine, enabling its use in the construction of diverse chemical libraries. The specific molecular framework suggests its primary research value lies in its application as a key building block in nucleophilic aromatic substitution reactions and metal-catalyzed cross-coupling reactions, which are fundamental methodologies in drug discovery pipelines. This product is intended for use in laboratory research and development settings only. For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-methyl-3-nitro-2-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJDEUJISIOWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557603
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120494-05-5
Record name 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1][2] Within this class, this compound emerges as a compound of significant interest. Its structure, which marries a substituted nitropyridine core with a pyrrole moiety, presents a unique combination of electronic properties and reactive sites.

Identified by the CAS Number 120494-05-5 , this molecule is not merely an inert scaffold but a highly functionalized intermediate.[] It serves as a valuable building block for the synthesis of more complex molecular architectures, particularly in the development of potential pharmaceuticals and agrochemicals.[4][5] The presence of the nitro group, a powerful electron-withdrawing group, activates the pyridine ring for a variety of chemical transformations, while the pyrrole and methyl groups offer further points for synthetic elaboration. This guide provides a comprehensive technical overview of its properties, a validated synthesis protocol, and an exploration of its potential applications in modern research and development.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its application in synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 120494-05-5[][4]
Molecular Formula C₁₀H₉N₃O₂[]
Molecular Weight 203.20 g/mol [][4]
IUPAC Name This compound[]
Purity (Typical) >95%[]
InChI Key BSJDEUJISIOWPT-UHFFFAOYSA-N[][4]
SMILES CC1=C(C(=NC=C1)N2C=CC=C2)[O-][]
Structural and Electronic Considerations

The molecule's reactivity is dictated by the interplay of its substituents. The nitro group at the 3-position, being strongly electron-withdrawing, significantly lowers the electron density of the pyridine ring. This electronic deficit is crucial for activating the ring towards nucleophilic attack, a key feature exploited in its synthesis and subsequent reactions. The methyl group at the 4-position has a mild electron-donating effect, while the N-linked pyrrole ring at the 2-position influences the molecule's conformation and electronic distribution.

Spectroscopic Characterization
  • ¹H NMR (CDCl₃) : Key expected signals include those for the pyridine ring protons, the pyrrole ring protons, and the methyl group singlet. Based on similar structures, the pyridine protons would appear downfield, with the pyrrole protons at intermediate shifts, and the methyl protons significantly upfield.[4][6]

  • ¹³C NMR : Expected peaks correspond to the distinct carbon environments within the pyridine and pyrrole rings. The carbon attached to the nitro group would be significantly influenced by its electron-withdrawing nature.[4][6]

Synthesis: A Mechanistic Approach

The most logical and field-proven method for constructing the this compound scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is widely employed for functionalizing electron-deficient aromatic systems like nitropyridines.[7][8]

Causality of the Synthetic Strategy

The choice of an SNAr reaction is deliberate and based on fundamental chemical principles. The precursor, 2-chloro-4-methyl-3-nitropyridine, is an ideal substrate. The chlorine atom at the 2-position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at the adjacent 3-position. This group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon attack by a nucleophile, thereby lowering the activation energy of the reaction. Pyrrole, after deprotonation by a suitable base to form the pyrrolide anion, serves as a potent nitrogen nucleophile.

Proposed Reaction Mechanism

The reaction proceeds in two main steps:

  • Nucleophilic Attack : The pyrrolide anion attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination : The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the final product.

SNAr_Mechanism Pyrrole Pyrrolide Anion Meisenheimer Meisenheimer Complex Pyrrole->Meisenheimer + Pyridine 2-chloro-4-methyl-3-nitropyridine Pyridine->Meisenheimer Product This compound Meisenheimer->Product - Cl⁻

Caption: Proposed SNAr mechanism for synthesis.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

  • 2-chloro-4-methyl-3-nitropyridine

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equivalents). Carefully wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen. Add anhydrous DMF to the flask, followed by the slow, dropwise addition of freshly distilled pyrrole (1.1 equivalents) at 0 °C (ice bath). Allow the mixture to stir for 30 minutes at this temperature; the cessation of hydrogen gas evolution indicates the complete formation of the sodium pyrrolide salt.

  • SNAr Reaction: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the flask containing the sodium pyrrolide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% EtOAc in hexane). The disappearance of the starting material (2-chloro-4-methyl-3-nitropyridine) spot indicates the reaction's completion.

  • Workup and Extraction: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield this compound as a pure solid.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Reactivity and Applications in Drug Discovery

This compound is primarily valued as a synthetic intermediate.[4] Its true potential is realized in the subsequent transformations it enables, providing access to a diverse range of more complex molecules.

Key Chemical Transformations
  • Nitro Group Reduction: The most significant reactive handle on the molecule is the nitro group. It can be readily reduced to an amino group (-NH₂) under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reagents like SnCl₂ or Fe/HCl). This transformation is a cornerstone of medicinal chemistry, as the resulting 2-amino-pyridine scaffold is a privileged structure found in numerous drugs and can be further functionalized through acylation, alkylation, or diazotization reactions.

  • Ring Functionalization: While the pyridine ring is deactivated towards electrophilic substitution, the pyrrole ring remains susceptible to it, allowing for selective introduction of functional groups.

Role as a Pharmaceutical Building Block

The nitropyridine framework is a well-established motif in drug design.[1][2] Compounds containing this core have been investigated for a wide array of biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1] The strategic application of intermediates like this one simplifies the synthesis of complex heterocyclic systems that are otherwise difficult to construct.[9]

Furthermore, substituted pyridines have been identified as novel inhibitors of the dopamine transporter (DAT), a key target in conditions like Parkinson's disease and depression.[10] The specific substitution pattern of this compound provides a unique geometric and electronic profile that can be explored to develop new therapeutic agents targeting such proteins. The ability to systematically modify the structure—for instance, by reducing the nitro group and functionalizing the resulting amine—allows for the creation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound (CAS 120494-05-5) stands out as a strategically designed synthetic intermediate with considerable potential for researchers in drug discovery and organic synthesis. Its value lies not only in its unique structure but also in its predictable and versatile reactivity. The robust SNAr synthesis provides reliable access to the molecule, while the presence of the reducible nitro group opens the door to a vast chemical space of novel derivatives. As the demand for new and effective therapeutic agents continues to grow, such well-characterized and versatile building blocks will remain indispensable tools in the chemist's arsenal.

References

  • The Role of Nitropyridines in Pharmaceutical Development. Pharmaffiliates.[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC).[Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors. National Center for Biotechnology Information (PubMed).[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.[Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega.[Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. National Center for Biotechnology Information (PMC).[Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI.[Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI.[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information (PMC).[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic profile of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, a heterocyclic compound of interest in medicinal and organic chemistry.[1] With a molecular formula of C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol , this molecule's structure, featuring a substituted pyridine ring linked to a pyrrole moiety, presents a unique spectroscopic fingerprint.[1][] This document will delve into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and outline the experimental protocols required for their acquisition and verification.

The core of this guide is built on the principle of predictive analysis, grounded in the established spectroscopic behaviors of related chemical structures, such as nitropyridines and pyrrole-substituted aromatics.[3][4][5] By understanding the expected data, researchers can more effectively validate their synthetic products and ensure the structural integrity of this versatile intermediate.

Predicted Spectroscopic Data and Interpretation

A thorough spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The following sections detail the anticipated data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing a baseline for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6][7] For the title compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments would provide a complete structural assignment.

A proposed numbering scheme for the atoms in this compound is presented below to facilitate the discussion of NMR data.

Molecule_Structure cluster_pyridine Pyridine Ring cluster_pyrrole Pyrrole Ring cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N1_pyrrole N1' C2->N1_pyrrole bond C4 C4 C3->C4 NO2 NO2 C3->NO2 bond C5 C5 C4->C5 CH3 C7 (CH3) C4->CH3 bond C6 C6 C5->C6 C6->N1 C2_pyrrole C2' N1_pyrrole->C2_pyrrole C3_pyrrole C3' C2_pyrrole->C3_pyrrole C4_pyrrole C4' C3_pyrrole->C4_pyrrole C5_pyrrole C5' C4_pyrrole->C5_pyrrole C5_pyrrole->N1_pyrrole

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum will show distinct signals for the protons on the pyridine and pyrrole rings, as well as the methyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronic nature of the interconnected aromatic rings.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H57.5 - 7.8Doublet (d)1HLocated on the pyridine ring, deshielded by the adjacent nitrogen and the overall aromatic system.
H68.2 - 8.5Doublet (d)1HAlso on the pyridine ring, expected to be the most downfield proton due to the proximity to the nitrogen atom.
H2', H5'6.8 - 7.2Triplet (t)2HProtons on the pyrrole ring adjacent to the nitrogen, expected to be in a similar chemical environment.
H3', H4'6.2 - 6.5Triplet (t)2HProtons on the pyrrole ring beta to the nitrogen.
CH₃ (H7)2.3 - 2.6Singlet (s)3HMethyl group protons, appearing as a singlet as there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets, with each signal corresponding to a unique carbon environment.[7]

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C2145 - 150Attached to two nitrogen atoms (pyridine and pyrrole), expected to be significantly downfield.
C3148 - 153Attached to the electron-withdrawing nitro group, leading to a downfield shift.
C4135 - 140Attached to the methyl group and part of the aromatic pyridine ring.
C5120 - 125Aromatic carbon on the pyridine ring.
C6150 - 155Aromatic carbon adjacent to the pyridine nitrogen, expected to be downfield.
C2', C5'120 - 125Carbons on the pyrrole ring adjacent to the nitrogen.
C3', C4'110 - 115Carbons on the pyrrole ring beta to the nitrogen.
CH₃ (C7)15 - 20Typical chemical shift for a methyl group attached to an aromatic ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. For nitroaromatic compounds, characteristic fragmentation patterns often involve the loss of the nitro group (NO₂) or nitric oxide (NO).[8][9][10]

m/z Identity Notes
203.07[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
186.07[M-OH]⁺Loss of a hydroxyl radical, a common fragmentation for ortho-nitro substituted compounds.
173.07[M-NO]⁺Loss of nitric oxide.
157.07[M-NO₂]⁺Loss of the nitro group.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
N-O stretch (nitro group)1500 - 1550 and 1300 - 1370Strong
C=C and C=N stretch (aromatic rings)1400 - 1600Medium to Strong
C-N stretch1250 - 1350Medium

Experimental Protocols for Spectroscopic Analysis

To obtain the spectroscopic data for this compound, the following experimental procedures are recommended. The choice of instrumentation and parameters is critical for acquiring high-quality, interpretable data.

NMR Data Acquisition Workflow

NMR_Workflow NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ or DMSO-d₆) OneD_NMR 1D NMR Acquisition (¹H and ¹³C Spectra) SamplePrep->OneD_NMR TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed for full assignment DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) OneD_NMR->DataProcessing TwoD_NMR->DataProcessing SpectralAnalysis Spectral Analysis and Structural Elucidation DataProcessing->SpectralAnalysis

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important as it can influence the chemical shifts of the protons.[13]

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using the same instrument.

    • Use broadband proton decoupling to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (if necessary):

    • If the 1D spectra are complex or assignments are ambiguous, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations).[6]

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry Data Acquisition

Step-by-Step Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar organic molecules.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy Data Acquisition

Step-by-Step Protocol for FTIR Spectroscopy:

  • Sample Preparation:

    • For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument's software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[14]

Conclusion

The structural elucidation of this compound relies on a multi-faceted spectroscopic approach. This guide has provided a comprehensive overview of the predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with detailed protocols for their experimental acquisition. By comparing the experimentally obtained spectra with the predicted data, researchers can confidently verify the synthesis of the target compound. The methodologies and interpretative guidance presented herein are designed to support drug development professionals and scientists in their efforts to characterize this and other novel heterocyclic compounds.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis
  • How to Interpret FTIR Results: A Beginner's Guide.
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • FTIR Basic Organic Functional Group Reference Chart. Thermo Fisher Scientific.
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.
  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.
  • Unveiling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 2- Methoxy-6-nitrobenzyl Deriv
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  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega.
  • A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Preprints.org.
  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)
  • CAS 120494-05-5 this compound. BOC Sciences.
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  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.
  • Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central.
  • Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences.
  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives.
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  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
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Sources

A Technical Guide to the Prospective Crystal Structure of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: Synthesis, Crystallization, and Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: While a solved crystal structure for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine has not yet been deposited in public crystallographic databases, this guide provides a comprehensive framework for its synthesis, crystallization, and ultimate structural determination. By analyzing the synthesis of key precursors and the established crystal structure of a closely related analog, 4-Methyl-3-nitropyridin-2-amine, we offer expert insights into the anticipated molecular geometry, intermolecular interactions, and crystal packing of the title compound. This document serves as a predictive and methodological resource, outlining detailed protocols and the scientific rationale necessary for researchers to successfully isolate, crystallize, and characterize this novel pyridine derivative.

Introduction: The Rationale for Structural Analysis

Substituted pyridine scaffolds are of immense interest in medicinal chemistry and materials science. The specific arrangement of methyl, nitro, and pyrrole groups on the pyridine core in this compound suggests unique electronic and steric properties that could influence its biological activity or material characteristics. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] This knowledge is crucial for understanding structure-activity relationships (SAR), designing derivatives with improved properties, and securing intellectual property.

This guide addresses the current absence of a public crystal structure for the title compound by providing a complete roadmap for its investigation, from chemical synthesis to the final stages of crystallographic data analysis.

Synthetic Pathway and Precursor Analysis

The synthesis of this compound can be logically approached via a two-step process starting from a commercially available or readily synthesized precursor.

Synthesis of the Key Intermediate: 4-Methyl-3-nitropyridin-2-amine

The essential precursor for the title compound is 4-Methyl-3-nitropyridin-2-amine. This intermediate can be synthesized by the nitration of 2-Amino-4-picoline.

Protocol for Synthesis of 4-Methyl-3-nitropyridin-2-amine:

  • Dissolve 2-Amino-4-picoline (0.01 mol) in a 1:1 mixture of concentrated nitric and sulfuric acid (10 ml) at a cooled temperature of 278 K (5°C).[3]

  • Allow the mixture to stand overnight. This step facilitates the formation of a nitramino intermediate.[3]

  • Add an additional 5 ml of concentrated sulfuric acid and stir at room temperature for 3 hours to complete the rearrangement to the 3-nitro product.[3]

  • Carefully pour the reaction mixture over approximately 250 g of crushed ice.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product via steam distillation. The pure 4-Methyl-3-nitropyridin-2-amine will crystallize as yellow needles upon cooling the distillate.[3]

Conversion to the Target Compound via Clauson-Kaas Reaction

The final step involves the synthesis of the pyrrole ring onto the primary amine of the precursor. The Clauson-Kaas reaction is a classic and effective method for synthesizing N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofuran.[4][5][6]

Proposed Protocol for Synthesis of this compound:

  • In a round-bottomed flask, dissolve 4-Methyl-3-nitropyridin-2-amine (1 equiv.) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (approx. 1.2 equiv.).[7]

  • Heat the reaction mixture to reflux (typically around 118°C) for 2-4 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water to precipitate the crude product.

  • Collect the product by filtration and wash with water to remove excess acetic acid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the purified target compound.

The diagram below outlines the proposed two-step synthetic pathway.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Clauson-Kaas Pyrrole Synthesis A 2-Amino-4-picoline B 4-Methyl-3-nitropyridin-2-amine A->B HNO₃, H₂SO₄ D This compound B->D C 2,5-Dimethoxytetrahydrofuran C->D

Caption: Proposed two-step synthesis of the title compound.

Crystallization Strategy

Obtaining diffraction-quality single crystals is often the most challenging step.[8] For a novel compound like this compound, a systematic screening of crystallization conditions is required.

Recommended Crystallization Protocol:

  • Material Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Vapor Diffusion (Solvent/Anti-Solvent): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

Structural Analysis: Insights from a Known Analog

While the crystal structure of the title compound is unknown, the structure of its immediate precursor, 4-Methyl-3-nitropyridin-2-amine , has been solved and provides invaluable predictive information.[3]

Crystal Data of the Analog

The crystal structure of 4-Methyl-3-nitropyridin-2-amine reveals key geometric and packing features.[3]

ParameterValue for 4-Methyl-3-nitropyridin-2-amine[3]
Chemical FormulaC₆H₇N₃O₂
Molecular Weight153.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.3776 (6)
b (Å)12.8673 (11)
c (Å)7.3884 (6)
β (°)104.364 (4)
Volume (ų)679.45 (10)
Z (molecules/unit cell)4
Key Structural Features of the Analog
  • Molecular Planarity: The pyridine ring is essentially planar. A notable feature is the slight twist of the nitro group relative to the ring, with a dihedral angle of 15.5°.[3] This twist is a result of steric hindrance between the nitro group and the adjacent amino group.

  • Intramolecular Hydrogen Bonding: A strong intramolecular N—H···O hydrogen bond exists between one of the amino hydrogens and an oxygen atom of the nitro group.[3] This interaction contributes to the near-planarity of the nitro group.

  • Intermolecular Interactions: In the crystal, molecules form inversion dimers through pairs of N—H···N hydrogen bonds, creating a distinct R₂²(8) ring motif.[3] Furthermore, the crystal packing is stabilized by π–π stacking interactions between pyridine rings, with a centroid-to-centroid distance of 3.5666 Å.[3]

Predictive Analysis for this compound

Based on the structure of the precursor, we can make several expert predictions about the crystal structure of the title compound.

  • Dihedral Angle: The replacement of the small amino group with the bulkier pyrrole ring will significantly increase steric repulsion with the adjacent nitro group. This will force the nitro group to twist further out of the pyridine plane, likely resulting in a dihedral angle substantially larger than 15.5°. A similar effect will be observed for the dihedral angle between the pyridine and pyrrole rings, which will adopt a twisted conformation to minimize steric clash. Twisted conformations between aromatic rings are common in such structures.[9]

  • Intermolecular Interactions: The loss of the amino group's hydrogen bond donors will prevent the formation of the N-H···N dimers seen in the precursor.[3] Instead, crystal packing will likely be dominated by:

    • C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H donors (from both pyridine and pyrrole rings) and the oxygen atoms of the nitro group are highly probable.

    • π–π Stacking: Stacking interactions between the electron-deficient nitropyridine rings and the electron-rich pyrrole rings of neighboring molecules are expected to be a major stabilizing force.[10]

Experimental Workflow for Structure Determination

The process of determining a small-molecule crystal structure follows a well-established workflow.[2][8][11]

The diagram below illustrates the standard workflow for single-crystal X-ray diffraction analysis.

G A Synthesize & Purify Compound B Grow Single Crystals A->B C Select & Mount Crystal B->C D Data Collection (X-ray Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Analysis (CIF File Generation) G->H

Caption: Standard workflow for single-crystal structure determination.

Step-by-Step Methodology:

  • Crystal Selection: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. It is cooled (usually to ~100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[2]

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods like "direct methods" or the Patterson function.[12]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.[9]

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and checked for consistency. The data is then typically prepared as a Crystallographic Information File (CIF) for publication and deposition.

Conclusion

This technical guide provides a clear and authoritative pathway for any researcher aiming to determine the crystal structure of this compound. By detailing robust synthetic protocols, outlining systematic crystallization strategies, and using the known structure of a key precursor to make informed predictions, this document equips scientists with the necessary tools and rationale for success. The elucidation of this crystal structure will provide definitive insights into its molecular conformation and packing, paving the way for its further development in pharmaceutical or material science applications.

References

  • Kumar, A., & El-Sayed, N. N. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 71. [Link][4]

  • National Center for Biotechnology Information. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Library of Medicine. [Link][5]

  • LookChem. (n.d.). Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link][13]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link][2]

  • Excillum. (n.d.). Small molecule crystallography. [Link][11]

  • Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. [Link][6]

  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link][8]

  • ResearchGate. (n.d.). Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. [Link][14]

  • Hargrave, K. D., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [15]

  • Organic Chemistry Portal. (2016). Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. [Link][7]

  • Kantardjieff, K. A., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link][12]

  • S. H. K. Y., et al. (2012). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link][3]

  • Nummy, L. J., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Google Patents. [16]

  • Zheng, Y., & Lee, J. (2016). Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. Acta Crystallographica Section E: Crystallographic Communications. [Link][9]

  • Mohamed, S. K., et al. (2018). (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. Acta Crystallographica Section E: Crystallographic Communications. [Link][10]

Sources

Solubility Profiling of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and determining the solubility of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine in various organic solvents. Recognizing that this is a novel molecule, this document focuses on the foundational principles and experimental methodologies required to generate a robust solubility profile, rather than presenting pre-existing data. The approach outlined herein is designed to ensure scientific integrity, experimental reproducibility, and a deep understanding of the underlying physicochemical drivers of solubility.

Introduction: The Critical Role of Solubility in Drug Discovery

This compound represents a class of heterocyclic compounds with significant potential in medicinal chemistry, likely as a scaffold for kinase inhibitors or other targeted therapies. The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper. Poor solubility can severely limit a compound's bioavailability, complicate formulation development, and ultimately lead to the failure of an otherwise potent molecule.

This guide addresses the core challenge of solubility assessment. We will dissect the molecular structure of this compound to predict its behavior and provide a gold-standard experimental protocol for its empirical determination. This dual approach of prediction and experimentation provides a self-validating system, ensuring that experimental results can be rationalized through chemical theory.

Physicochemical Analysis and Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed analysis of the target molecule's structure allows for an educated prediction of its solubility profile.

Molecular Structure Breakdown:

  • Pyridine Ring: A polar aromatic heterocycle containing a basic nitrogen atom capable of acting as a hydrogen bond acceptor.

  • Nitro Group (-NO2): A strongly electron-withdrawing and highly polar group. It significantly increases the molecule's dipole moment and can act as a hydrogen bond acceptor.

  • Pyrrole Ring: A five-membered aromatic heterocycle. While less basic than pyridine, its delocalized π-electron system can participate in π-π stacking interactions.

  • Methyl Group (-CH3): A nonpolar, hydrophobic group that contributes to van der Waals interactions.

Based on this structure, the molecule is decidedly polar. The dominant nitro and pyridine functionalities suggest that strong dipole-dipole interactions and hydrogen bonding will be the primary drivers of its dissolution in polar solvents.

Predicted Solubility Trends:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)High Strong dipole-dipole interactions between the solvent and the polar nitro and pyridine groups of the solute. These solvents effectively solvate the molecule without competing for hydrogen bond donor sites.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The solvent can act as a hydrogen bond donor to the pyridine nitrogen and nitro-oxygens. The alkyl chains of the alcohols may slightly reduce solubility compared to polar aprotic solvents.
Nonpolar Hexane, Heptane, TolueneVery Low The high polarity of the solute makes it energetically unfavorable to break the strong solute-solute interactions to form weak van der Waals interactions with nonpolar solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate dipole moment and can effectively solvate the polar regions of the molecule, leading to reasonable solubility.

Gold-Standard Experimental Protocol: Equilibrium Shake-Flask Method

To obtain definitive solubility data, the equilibrium or thermodynamic solubility must be determined. The shake-flask method, as recommended by organizations like the OECD (Organisation for Economic Co-operation and Development), is the most reliable approach. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Equilibrium Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_quant Phase 4: Quantification prep1 Add excess solid compound to a vial prep2 Add a precise volume of selected organic solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in shaker/incubator prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 Step 3 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm PTFE syringe filter sample2->sample3 sample4 Dilute aliquot with mobile phase for analysis sample3->sample4 quant1 Analyze via calibrated HPLC-UV or UV-Vis sample4->quant1 quant2 Determine concentration against a standard curve quant1->quant2 quant3 Calculate solubility (e.g., in mg/mL or mol/L) quant2->quant3

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Detailed Step-by-Step Methodology:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the samples for a predetermined period (24 to 48 hours is common) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period, permitting the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase for HPLC analysis) to bring its concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry. The concentration is determined by comparing the instrument response to a pre-established standard curve of the compound.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor used. The result is typically expressed in mg/mL or mol/L.

Trustworthiness: The Self-Validating Protocol

This protocol is designed for robustness. The use of excess solid ensures saturation. The extended equilibration time, verified by kinetic profiling, confirms that a true thermodynamic equilibrium is measured. Finally, analysis with a validated, calibrated HPLC system ensures the accuracy and precision of the final concentration measurement.

Visualizing Solute-Solvent Interactions

The predicted solubility trends can be understood by visualizing the dominant intermolecular forces at play between the solute and different classes of solvents.

G cluster_solvents Solvent Classes solute 4-Methyl-3-nitro-2- (1H-pyrrol-1-yl)pyridine (Highly Polar) pol_apro Polar Aprotic (e.g., DMSO) solute->pol_apro Strong Dipole-Dipole (High Solubility) pol_pro Polar Protic (e.g., Methanol) solute->pol_pro H-Bonding & Dipole (Moderate/High Solubility) nonpol Nonpolar (e.g., Hexane) solute->nonpol Weak van der Waals (Very Low Solubility)

Caption: Dominant intermolecular forces driving solubility.

Conclusion and Implications

The solubility of this compound is a critical parameter that must be accurately characterized early in the drug development process. Based on its highly polar structure, it is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents like alcohols, and poor solubility in nonpolar hydrocarbons.

By employing the rigorous, gold-standard shake-flask method detailed here, researchers can generate reliable and reproducible solubility data. This information is indispensable for guiding medicinal chemistry efforts, selecting appropriate solvents for biological assays, and providing a foundational dataset for pre-formulation and formulation development teams. Understanding and quantifying solubility is not merely a data-gathering exercise; it is a fundamental step in mitigating risk and rationally advancing a potential therapeutic agent.

References

  • Title: The Rule of 5: A Beacon for Drug Discovery Source: Drug Discovery Today URL: [Link]

  • Title: The Role of Solvents in Chemical Reactions Source: Chemical Reviews URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: Best practices for the design and execution of drug solubility measurements Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Importance of Solubility in Drug Discovery Source: Journal of Medicinal Chemistry URL: [Link]

A Comprehensive Guide to the Theoretical Investigation of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for the theoretical and computational characterization of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, a molecule of interest for its potential applications stemming from its unique electronic and structural properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and similar nitroaromatic heterocyclic compounds through in-silico methods.

Introduction: The Rationale for a Computational Approach

The molecule this compound (C₁₀H₉N₃O₂) presents a fascinating scaffold, combining the electron-withdrawing nitro group with the electron-rich pyrrole and pyridine rings.[] This arrangement suggests a complex interplay of electronic effects that will govern its reactivity, stability, and potential biological activity. Experimental investigation of every derivative and its properties can be time-consuming and resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and predictive alternative for gaining deep insights into molecular properties.[2][3]

DFT allows us to model the electronic structure of molecules with a high degree of accuracy, enabling the prediction of a wide range of properties, from optimized geometries and vibrational frequencies to electronic transitions and reaction mechanisms.[4] For a molecule like this compound, a computational approach can elucidate key features such as intramolecular interactions, electronic distribution, and reactivity hotspots, thereby guiding further experimental work and rational drug design.

Part 1: Molecular Structure and Stability Analysis

A foundational aspect of any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation and an assessment of its thermodynamic stability.

Geometry Optimization

The first step is to obtain the optimized molecular geometry, which corresponds to the lowest energy structure on the potential energy surface. This is achieved by starting with an initial guess of the structure and using a computational algorithm to systematically adjust the atomic coordinates until a minimum energy configuration is found.

Table 1: Key Structural Parameters for this compound

ParameterDescription
Molecular FormulaC₁₀H₉N₃O₂
Molecular Weight203.20 g/mol
IUPAC NameThis compound
InChI KeyBSJDEUJISIOWPT-UHFFFAOYSA-N
SMILESCC1=C(C(=NC=C1)N2C=CC=C2)[O-]

Source: BOC Sciences[]

Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed. This serves two critical purposes:

  • Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.

  • Thermodynamic Properties: The vibrational frequencies are used to calculate important thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Part 2: Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are paramount in determining its chemical behavior. DFT provides a suite of tools to probe the electronic landscape of this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties (Illustrative)

PropertyDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.8
ΔE (HOMO-LUMO Gap)ELUMO - EHOMO3.7

Note: These are illustrative values and the actual calculated values will depend on the level of theory and basis set used.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen of the pyridine ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Part 3: Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming the identity and structure of a synthesized compound.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be directly correlated with the peaks in a UV-Vis absorption spectrum. This allows for the prediction of the maximum absorption wavelength (λmax) and provides insights into the nature of the electronic transitions (e.g., π→π, n→π).

Infrared (IR) and Raman Spectroscopy

The vibrational frequencies calculated during the stability analysis can be used to generate theoretical IR and Raman spectra. By comparing these predicted spectra with experimental data, one can confirm the presence of specific functional groups and validate the calculated molecular structure.

Experimental Protocols

The following section outlines the step-by-step methodologies for performing the theoretical calculations described in this guide.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Level of Theory Selection: Choose an appropriate level of theory. For molecules of this type, the B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice, offering a good balance between accuracy and computational cost.[3]

  • Calculation Execution: Run the geometry optimization calculation.

  • Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory to confirm the nature of the stationary point and to obtain thermodynamic data.

Protocol 2: Electronic and Spectroscopic Property Calculations
  • Electronic Properties: Using the optimized geometry, perform a single-point energy calculation to obtain detailed information about the molecular orbitals, including HOMO and LUMO energies. Generate the MEP map.

  • UV-Vis Spectrum: Perform a TD-DFT calculation to predict the electronic absorption spectrum.

  • IR and Raman Spectra: The output of the frequency calculation will contain the necessary information to generate the theoretical IR and Raman spectra.

Visualization of Computational Workflow

computational_workflow cluster_setup 1. Initial Setup cluster_core_calc 2. Core Calculations cluster_analysis 3. Property Analysis A Build 3D Structure B Prepare Input File A->B C Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D F Electronic Properties (HOMO, LUMO, MEP) C->F E Thermodynamic Properties D->E G Spectroscopic Properties (UV-Vis, IR, Raman) D->G

Caption: A generalized workflow for the theoretical investigation of this compound.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a robust and comprehensive approach to characterizing the structural, electronic, and spectroscopic properties of this compound. The insights gained from these computational studies can significantly accelerate the research and development process by providing a deeper understanding of the molecule's intrinsic properties, guiding synthetic efforts, and aiding in the interpretation of experimental data.

Future work could extend this theoretical investigation to include the study of intermolecular interactions, such as dimerization or interactions with biological targets, using methods like molecular docking and molecular dynamics simulations. Furthermore, the reactivity of the molecule can be explored by calculating reaction pathways and activation energies for various chemical transformations.

References

  • Li, B.-T., Li, L.-L., & Li, X. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1381-1386. [Link]

  • Scholars Research Library. (n.d.). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Der Pharma Chemica, 7(10), 226-236. [Link]

  • Li, B. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. ResearchGate. [Link]

  • Li, B., Li, L., & Li, X. (2019). Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs). Journal of Molecular Modeling, 25(1), 23. [Link]

  • Royal Society of Chemistry. (2023). Detection of nitro-aromatics using C5N2 as an electrochemical sensor: a DFT approach. RSC Advances, 13(42), 29493-29502. [Link]

  • ResearchGate. (2015). Computational Note on the Chemical Reactivity of Pyrrole Derivatives. [Link]

  • Taylor & Francis Online. (2019). Computational study about the derivatives of pyrrole as high-energy-density compounds. Molecular Simulation, 45(17), 1381-1386. [Link]

  • Civcir, P. U. (2017). Computational study of the synthesis of pyrrole-pyrazines. Hilaris Publisher. [Link]

  • ResearchGate. (2015). Nitropyridines, Their Synthesis and Reactions. [Link]

  • ResearchGate. (2021). DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. [Link]

  • ResearchGate. (2016). The calculated heat of formation values of the nitropyridine... [Link]

  • American Chemical Society. (2023). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Applied Nano Materials. [Link]

  • PubMed Central. (2020). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega, 5(34), 21486–21494. [Link]

  • Preprints.org. (2023). A New, Rapid, Colorimetric Chemodosimeter, 4-(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. [Link]

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A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Nitro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitro-substituted pyridines are a cornerstone of modern medicinal chemistry, serving as pivotal intermediates and pharmacologically active cores in a multitude of therapeutic agents.[1][2][3][4] The strategic introduction of a nitro group onto the pyridine scaffold profoundly alters its electronic properties, creating a versatile handle for a wide array of chemical transformations essential for drug design and development.[2] This guide provides an in-depth exploration of the synthesis, isolation, and characterization of these vital compounds. Moving beyond mere procedural lists, it delves into the underlying chemical principles, offering field-proven insights into experimental design, protocol optimization, and analytical validation. We will navigate the challenges of pyridine chemistry, from the inherent difficulties of electrophilic substitution to the nuances of purifying polar, often crystalline, products.

The Strategic Imperative: Why Nitro-Substituted Pyridines?

The pyridine ring is a "privileged structural motif" in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] The introduction of a nitro group (–NO₂), a potent electron-withdrawing group, serves several critical functions:

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards attack by nucleophiles, particularly at positions ortho and para to itself. This is a fundamental strategy for building molecular complexity, allowing for the facile introduction of amines, alcohols, thiols, and other key functional groups.[2]

  • Versatile Synthetic Precursor: The nitro group is readily reduced to an amino group (–NH₂), which is a gateway to a vast landscape of further chemical modifications, including amide bond formation, diazotization, and reductive amination.[1][3]

  • Modulation of Physicochemical Properties: The presence of the nitro group significantly impacts a molecule's polarity, solubility, and metabolic stability, properties that are critical to optimize during the drug development process.

Given their importance, the ability to synthesize and purify novel nitro-substituted pyridines with high regiocontrol and purity is a core competency in synthetic and medicinal chemistry.

Synthetic Strategies: Taming the Pyridine Ring

The synthesis of nitro-substituted pyridines is not always straightforward. The lone pair on the nitrogen atom deactivates the ring towards electrophilic aromatic substitution (EAS), making direct nitration challenging and often requiring harsh conditions that can lead to low yields and poor selectivity.[5][6][7]

The Direct Nitration Challenge and the N-Oxide Solution

Direct nitration of pyridine itself requires extreme conditions, such as fuming sulfuric and nitric acid at temperatures exceeding 300°C, and even then, the yield of 3-nitropyridine is dismally low.[5] This is because under strong acid conditions, the pyridine nitrogen is protonated, further deactivating the ring to electrophilic attack.[7]

The Causality Behind the N-Oxide Strategy: A more elegant and widely adopted solution is the conversion of the pyridine to its corresponding N-oxide. This strategic move fundamentally alters the ring's electronics. The N-oxide oxygen atom can donate electron density into the ring via resonance, activating the C4 (para) and C2 (ortho) positions towards electrophilic attack.[8] This allows for nitration under significantly milder and more controlled conditions.

Protocol: Synthesis of 4-Nitropyridine-N-Oxide

This protocol exemplifies the N-oxide strategy, a cornerstone of pyridine chemistry.

Objective: To synthesize 4-nitropyridine-N-oxide from pyridine-N-oxide via electrophilic aromatic substitution.

Materials:

  • Pyridine-N-oxide (1.0 eq)

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Prepare Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated H₂SO₄ (approx. 2.5-3.0 eq by volume to HNO₃) to fuming HNO₃ with constant stirring.[9] Allow the mixture to come to room temperature (~20°C). Causality: This exothermic reaction generates the highly electrophilic nitronium ion (NO₂⁺). Cooling is critical to prevent uncontrolled reaction and ensure safety.

  • Reaction Setup: In a three-neck flask equipped with a thermometer, reflux condenser, and an addition funnel, add pyridine-N-oxide. Heat the flask to 60°C.[9]

  • Addition of Nitrating Agent: Add the prepared nitrating mixture to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature will initially drop.[9]

  • Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[9] Causality: The elevated temperature provides the necessary activation energy for the electrophilic substitution on the moderately activated N-oxide ring.

  • Workup - Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice in a large beaker.[9] Slowly and in portions, add saturated Na₂CO₃ solution until the pH is neutral to slightly basic (pH 7-8). Be cautious as this will cause significant foaming (CO₂ evolution).[9]

  • Isolation of Crude Product: A yellow solid, a mixture of the product and sodium sulfate, will precipitate. Collect this solid by vacuum filtration using a Büchner funnel.[9]

  • Purification: Transfer the crude solid to a flask and add acetone. The desired product is soluble in acetone while the inorganic salt (sodium sulfate) is not. Stir well and filter to remove the salt. Evaporate the acetone from the filtrate using a rotary evaporator to yield the yellow product.[9]

  • Validation: The product can be further purified by recrystallization from acetone if necessary.[9] Confirm identity and purity via melting point, NMR, and MS analysis.

Modern Approaches: C-H Nitration and Dearomatization Strategies

Recent advances have focused on developing milder and more regioselective methods. A notable strategy involves a dearomatization-rearomatization sequence. In this approach, the pyridine is first reacted to form a stable, non-aromatic intermediate, such as an oxazino pyridine.[5][6] This intermediate can then undergo a radical-based nitration at the C3 (meta) position, a position notoriously difficult to functionalize directly.[5][6][10] Subsequent treatment with acid rearomatizes the ring to deliver the meta-nitro pyridine product.[5][6] This method represents a significant step forward, enabling late-stage nitration of complex molecules under mild conditions.[5][6]

Comparative Analysis of Synthetic Routes
Method Target Position Typical Conditions Advantages Limitations Reference
Direct Nitration C3 (meta)Fuming H₂SO₄/HNO₃, >300°CSingle step for parent pyridineExtremely harsh, very low yield, poor substrate scope[5]
N-Oxide Nitration C4 (para)Conc. H₂SO₄/HNO₃, 90-130°CMilder than direct nitration, good yields, predictable regioselectivityRequires extra steps (oxidation/deoxygenation), limited to C4[8][9]
Dearomatization-Rearomatization C3 (meta)TBN, TEMPO, O₂, then acidMild, catalyst-free, excellent meta-selectivity, good for late-stage functionalizationMulti-step sequence, substrate scope can be limited[5][6]
Nucleophilic Aromatic Substitution (SNAr) VariesBase, NucleophileExcellent for installing functionality on pre-nitrated ringsRequires a suitable leaving group (e.g., Cl, Br) on the ring[11]

Isolation and Purification: The Path to Purity

The purification of nitro-substituted pyridines often presents challenges due to their polarity and crystalline nature. Standard protocols must be adapted to these properties.

Protocol: Flash Column Chromatography

Flash chromatography is the workhorse for purifying moderately polar compounds from reaction mixtures.

Objective: To separate the target nitro-substituted pyridine from starting materials and byproducts based on differential polarity.

Materials:

  • Silica Gel (230-400 mesh)

  • Crude reaction mixture

  • Solvent system (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol)

  • Glass column, flasks, and TLC plates

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation between your target compound and impurities. Aim for an Rf value of ~0.3 for your product. Causality: An optimal Rf ensures the compound spends sufficient time on the stationary phase for effective separation without requiring excessively large volumes of solvent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar solvent). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Adsorb the crude mixture onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a polar solvent (e.g., DCM, acetone), adding silica, and evaporating the solvent. Carefully add the dried powder to the top of the packed column. Causality: Dry loading results in a much sharper band and better separation compared to loading the sample dissolved in a strong solvent ("wet loading").

  • Elution: Begin elution with the selected solvent system, collecting fractions in test tubes or flasks. The flow rate should be maintained to allow for proper equilibration.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Consolidation and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Pro-Tip for Polar Compounds: For highly polar nitro-pyridines that streak on silica, consider using an amine-functionalized silica gel or adding a small percentage (~1-2%) of a basic modifier like triethylamine or aqueous ammonia to the eluent.[12] This neutralizes the acidic sites on the silica surface, leading to sharper peaks and improved separation.

Protocol: Recrystallization

Recrystallization is the definitive method for obtaining high-purity, crystalline solids suitable for final analysis and use.

Objective: To purify a solid compound based on its differential solubility in a hot versus cold solvent.

Procedure:

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

  • Dissolution: In an Erlenmeyer flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.[13]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[13] Causality: This step removes impurities that are insoluble in the hot solvent. Pre-heating prevents premature crystallization of the product in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.[13]

Structural Elucidation and Quality Control

Unequivocal characterization is non-negotiable. A combination of spectroscopic and chromatographic methods is required to confirm the structure and assess the purity of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise chemical structure. The chemical shifts and coupling constants of the pyridine ring protons provide definitive information about the substitution pattern. The strong electron-withdrawing effect of the nitro group typically shifts ortho and para protons downfield.[14]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition.[11] Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The nitro group exhibits characteristic strong, sharp absorption bands at approximately 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A sharp, single peak on multiple chromatographic systems provides high confidence in the sample's homogeneity.

Visualization of Key Workflows

Diagram 1: General Discovery & Isolation Workflow

This diagram illustrates the logical progression from initial synthesis to the final, characterized compound.

synthesis Synthetic Strategy Selection (e.g., N-Oxide vs. C-H Nitration) reaction Chemical Synthesis synthesis->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude_purification Crude Purification (Flash Chromatography) workup->crude_purification Isolate Crude Product fine_purification Final Purification (Recrystallization) crude_purification->fine_purification Isolate Impure Solid analysis Structural & Purity Analysis (NMR, MS, HPLC) fine_purification->analysis Obtain Crystalline Solid analysis->crude_purification Purity < 95% final_product Pure Novel Compound analysis->final_product Validation Passed start Desired Nitropyridine Isomer? pos_4 4-Nitro (para) start->pos_4 pos_3 3-Nitro (meta) start->pos_3 pos_2 2-Nitro (ortho) start->pos_2 method_n_oxide Pyridine N-Oxide Pathway pos_4->method_n_oxide Most Common method_dearom Dearomatization-Rearomatization pos_3->method_dearom Modern Method method_snar SNAr on 2-Halopyridine pos_2->method_snar Requires Precursor

Caption: Decision logic for selecting a primary synthetic strategy.

Conclusion and Future Outlook

The discovery and isolation of novel nitro-substituted pyridines remain a vibrant and critical area of chemical research. While traditional methods like the N-oxide strategy are robust and reliable, the field is continually advancing. The development of novel C-H functionalization and dearomatization-rearomatization strategies is paving the way for more efficient, selective, and environmentally benign syntheses. [5][6][15]For the drug development professional, a deep, mechanistic understanding of these synthetic routes, coupled with rigorous purification and analytical validation, is paramount to accelerating the journey from a novel chemical entity to a life-changing therapeutic.

References

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A Technical Guide to the Preliminary Biological Screening of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Tri-Modal Assessment of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of the novel synthetic compound, 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. The proposed screening cascade is designed to efficiently assess its potential therapeutic value across three critical domains: cytotoxic, antimicrobial, and antioxidant activities. The methodologies outlined herein are grounded in established, robust protocols, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The chemical structure of this compound, incorporating a nitropyridine and a pyrrole moiety, suggests a strong potential for diverse biological activities. The pyridine ring is a common scaffold in numerous pharmaceuticals, while pyrrole derivatives are known for a wide range of bioactivities, including antimicrobial and anticancer properties.[1][2] The presence of a nitro group, an electron-withdrawing substituent, can further modulate the compound's biological and physicochemical properties, making a thorough preliminary screening essential to uncover its therapeutic promise.

Section 1: The Screening Cascade: A Strategic Approach

A successful preliminary screening strategy for a novel compound should be logical, cost-effective, and designed to provide a clear " go/no-go " decision for further development.[3][4] The proposed workflow for this compound prioritizes a tiered approach, starting with broad-spectrum cytotoxicity screening, followed by targeted antimicrobial and antioxidant assays.

Screening_Cascade cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Antimicrobial Evaluation cluster_2 Phase 3: Antioxidant Capacity Assessment A Compound Synthesis & Characterization (this compound) B MTT Assay on Cancer & Normal Cell Lines A->B Initial Evaluation E Agar Disc Diffusion Assay (Broad-Spectrum Screen) A->E Parallel Screening G DPPH Radical Scavenging Assay A->G Parallel Screening C Determine IC50 Values B->C Quantify Potency D Calculate Selectivity Index (SI) C->D Assess Therapeutic Window I Data Analysis & Decision Making D->I F Broth Microdilution Assay (Determine MIC) E->F If Activity Detected F->I H ABTS Radical Cation Decolorization Assay G->H Confirm Activity H->I Logical_Relationships cluster_assays Preliminary Biological Assays cluster_outcomes Potential Therapeutic Applications Compound This compound Structural Features: - Nitropyridine Core - Pyrrole Moiety Cytotoxicity Cytotoxicity Assay (MTT) Measures: Cell Viability Output: IC50, Selectivity Index Compound->Cytotoxicity Evaluates Antimicrobial Antimicrobial Assays (Diffusion/Dilution) Measures: Growth Inhibition Output: Zone of Inhibition, MIC Compound->Antimicrobial Evaluates Antioxidant Antioxidant Assays (DPPH/ABTS) Measures: Radical Scavenging Output: EC50 Compound->Antioxidant Evaluates Anticancer Anticancer Agent Cytotoxicity->Anticancer Indicates Potential Antibiotic Antibiotic/Antifungal Antimicrobial->Antibiotic Indicates Potential Antioxidant_Therapy Antioxidant Therapy Antioxidant->Antioxidant_Therapy Indicates Potential

Caption: Logical relationships between the compound, assays, and potential outcomes.

References

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  • Tyagi, R., Yadav, K., Srivastava, N., & Sagar, R. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Current Pharmaceutical Design, 30(4), 255–277.
  • El-Sayed, M. A., El-Gaby, M. S. A., & Ghorab, M. M. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1989.
  • Bosenbecker, J., Bareño, V. D. O., Difabio, R., Vasconcellos, F. A., Dutra, F. S. P., Oliveira, P. S., ... & Cunico, W. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(10), 455-462.
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  • Al-Ostath, A., Al-Tamimi, A. M., El-Faham, A., & El-Sayed, W. M. (2022). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. Molecules, 27(18), 5894.
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Methodological & Application

analytical methods for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine detection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analysis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Abstract

This comprehensive application note provides a detailed framework for the development and validation of analytical methods for the detection and quantification of this compound. This molecule, a substituted nitropyridine, is of significant interest to researchers and professionals in pharmaceutical and chemical synthesis. Given the absence of standardized methods for this specific analyte, this guide presents a foundational strategy employing High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by Gas Chromatography-Mass Spectrometry (GC-MS) and spectroscopic methods for confirmation and characterization. The protocols herein are grounded in established principles for the analysis of related pyridine derivatives and are structured to meet the rigorous validation standards of the ICH Q2(R1) guidelines.[1][2][3]

Introduction and Analytical Rationale

This compound is a heterocyclic compound whose structure suggests its potential role as an intermediate in the synthesis of novel chemical entities or as a potential process-related impurity in drug manufacturing.[4] The presence of a nitro group, a pyridine ring, and a pyrrole moiety creates a unique chemical entity that demands robust and reliable analytical methods for its characterization and quantification. Accurate measurement is critical for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs) and for monitoring reaction kinetics in synthetic processes.[5]

High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[5] This guide focuses on developing a reversed-phase HPLC (RP-HPLC) method, the workhorse of pharmaceutical analysis, and provides a comprehensive validation protocol in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[1][6]

Physicochemical Properties & Initial Characterization

Before method development, a preliminary characterization of the analyte is essential.

UV-Vis Spectroscopic Analysis

The conjugated system encompassing the pyridine and pyrrole rings, along with the nitro chromophore, is expected to produce strong UV-Visible absorbance. Determining the maximum absorbance wavelength (λmax) is the first step in developing a sensitive HPLC-UV method.

Protocol 1: Determination of λmax

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 100 µg/mL. Dilute this stock solution to a final concentration of ~5-10 µg/mL using the same solvent.

  • Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Blanking: Use the diluent solvent (e.g., methanol) as the blank reference.

  • Spectral Acquisition: Scan the sample solution from 200 to 600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance. This λmax value will be used for the HPLC-UV detector setting to ensure optimal sensitivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for confirming the identity of the synthesized compound by identifying its key functional groups.[7]

Protocol 2: FT-IR Analysis using KBr Pellet Method

  • Sample Preparation: Gently grind approximately 1-2 mg of the solid pyridine derivative with 100-200 mg of dry potassium bromide (KBr) in an agate mortar to create a fine, homogeneous powder.[7]

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[7]

  • Background Acquisition: Ensure the FT-IR spectrometer is purged with dry air.[7] Acquire a background spectrum of the empty sample compartment.

  • Sample Acquisition: Place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands.

Table 1: Expected FT-IR Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-NO₂ Asymmetric Stretch ~1550 - 1500
C-NO₂ Symmetric Stretch ~1360 - 1320
Aromatic C=C / C=N Ring Stretching ~1610, 1570
Aromatic C-H Stretching ~3100 - 3000
Pyrrole C-H Stretching ~3150 - 3100

| Methyl C-H | Stretching | ~2960 - 2850 |

Primary Quantitative Method: HPLC-UV

An RP-HPLC method is proposed for the routine quantification of this compound. The polarity of the pyridine core combined with its other functional groups presents a unique analytical challenge that can be readily addressed with modern column chemistries.[5]

Diagram 1: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_val Phase 3: Validation (ICH Q2) A Define Analytical Goal (Purity, Assay, etc.) B Analyte Characterization (UV-Vis for λmax) A->B C Prepare Standard & Sample Solutions B->C D Select Column (e.g., C18, 4.6x150mm, 5µm) C->D E Select Mobile Phase (ACN/H₂O with Formic Acid) D->E F Optimize Gradient & Flow Rate E->F G Set Detector Wavelength (λmax) F->G H System Suitability Test G->H I Validate: Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness H->I Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Range Range Method->Range Robustness Robustness Method->Robustness

Sources

The Synthetic Versatility of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine derivatives, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1][2] The strategic placement of activating and directing groups on the pyridine ring can unlock novel synthetic pathways and provide access to complex molecular architectures. This guide introduces 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine , a highly functionalized pyridine derivative poised to serve as a versatile intermediate for the synthesis of diverse chemical entities.

The unique arrangement of its substituents—a nucleophilic pyrrole ring, an electron-withdrawing nitro group, and a methyl group—imparts a distinct reactivity profile to this molecule. The nitro group, in particular, significantly activates the pyridine ring, rendering it susceptible to a range of chemical transformations that are otherwise challenging to achieve.[3] This document provides a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound in organic synthesis, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. A summary of its basic molecular information is provided below.

PropertyValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis of this compound: A Proposed Protocol

The synthesis of the title compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the readily available precursor, 2-chloro-4-methyl-3-nitropyridine, and pyrrole. The electron-withdrawing nitro group at the 3-position significantly activates the 2-position of the pyridine ring towards nucleophilic attack, making the displacement of the chloro leaving group with the pyrrolide anion a feasible and efficient transformation.[3][4]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Preparation of the Pyrrolide Anion cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Step 3: Work-up and Purification Pyrrole Pyrrole Pyrrolide Potassium Pyrrolide Pyrrole->Pyrrolide Deprotonation Base Strong Base (e.g., NaH, KH) Base->Pyrrolide Solvent1 Anhydrous Solvent (e.g., DMF, THF) Solvent1->Pyrrolide Target This compound Pyrrolide->Target SNAr Reaction Precursor 2-Chloro-4-methyl-3-nitropyridine Precursor->Target Workup Aqueous Work-up Target->Workup Solvent2 Anhydrous Solvent (e.g., DMF) Solvent2->Target Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of N-arylpyrroles via SNAr reactions.[4][5]

Materials and Reagents:

  • 2-Chloro-4-methyl-3-nitropyridine[1]

  • Pyrrole (freshly distilled)

  • Potassium hydride (KH) or Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Potassium Pyrrolide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add potassium hydride (1.2 equivalents) under a nitrogen atmosphere. Wash the mineral oil from the hydride with anhydrous hexanes and carefully decant the hexanes. Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of freshly distilled pyrrole (1.1 equivalents) in anhydrous DMF to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the potassium pyrrolide salt.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of potassium pyrrolide, add a solution of 2-chloro-4-methyl-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise at room temperature. Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Applications in Organic Synthesis: A Hub for Molecular Diversification

The strategic arrangement of functional groups in this compound makes it a valuable precursor for a variety of synthetic transformations. The primary avenues for its application stem from the reactivity of the nitro group and the potential for further functionalization of the pyridine and pyrrole rings.

Reduction of the Nitro Group: Gateway to Bioactive Aminopyridines

One of the most powerful transformations of nitropyridines is the reduction of the nitro group to an amine.[3][6] This opens up a vast array of synthetic possibilities, as the resulting 2-amino group can be further derivatized.

Start This compound Amine 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine Start->Amine Reduction (e.g., H2/Pd-C, SnCl2, Fe/AcOH)

Caption: Reduction of the nitro group to form the corresponding aminopyridine.

Protocol for Nitro Group Reduction (using SnCl₂):

This protocol is a general method for the reduction of aromatic nitro groups.[7]

  • Reaction Setup: To a solution of this compound in ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine.

  • Purification: The crude amine can be purified by column chromatography or recrystallization.

Further Functionalization of the Aminopyridine Intermediate

The resulting 3-amino-4-methyl-2-(1H-pyrrol-1-yl)pyridine is a valuable intermediate for the synthesis of a variety of heterocyclic systems, including those with potential biological activity.[8][9]

a) Diazotization and Sandmeyer-Type Reactions:

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring, including halogens, cyano, and hydroxyl groups, via Sandmeyer and related reactions.[10][11][12]

Amine 4-Methyl-2-(1H-pyrrol-1-yl)pyridin-3-amine Diazonium Diazonium Salt Amine->Diazonium NaNO2, H+ Halide 3-Halo Derivative Diazonium->Halide CuX (X = Cl, Br) Nitrile 3-Cyano Derivative Diazonium->Nitrile CuCN Hydroxyl 3-Hydroxy Derivative Diazonium->Hydroxyl H2O, Δ

Caption: Synthetic utility of the aminopyridine via diazotization.

b) Amide and Sulfonamide Formation:

The amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functionalities in many drug molecules.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the 2- and 5-positions. While the pyridine ring is deactivated towards electrophilic attack, selective functionalization of the pyrrole moiety should be achievable under appropriate conditions.

Conclusion: A Promising Scaffold for Chemical Innovation

This compound represents a strategically designed building block with significant potential for applications in organic synthesis. Its synthesis from readily available starting materials is straightforward, and its unique combination of functional groups provides multiple handles for subsequent chemical transformations. The ability to readily access the corresponding aminopyridine opens the door to a wide range of derivatizations, making this compound a valuable intermediate for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols and synthetic strategies outlined in this guide are intended to provide researchers and scientists with a solid foundation for exploring the rich chemistry of this versatile molecule.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Role of Nitropyridine Intermediates. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Custom Synthesis of 2-Chloro-4-methyl-3-nitropyridine: Tailoring Intermediates for Specific Needs. [Link]

  • Krasavin, M. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2022 Dec; 15(12): 1531. [Link]

  • Bakke, J. Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry. 2004;76(2):215-224. [Link]

  • Bakke, J. M. Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norges teknisk-naturvitenskapelige universitet, Fakultet for kjemi og biologi, Institutt for kjemi. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Nitropyridines in Pharmaceutical Development. [Link]

  • Bakke, J. Nitropyridines, Their Synthesis and Reactions. Pure and Applied Chemistry. 2004;76(2):215-224. [Link]

  • Li, G., et al. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. 2012;17(12):14860-14869. [Link]

  • Merklin, J., et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2024. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Yathirajan, H. S., et al. 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E. 2008;64(Pt 10):o2030. [Link]

  • Grozinger, K., et al. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Aboul-Enein, H. Y., et al. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Current Organic Synthesis. 2020;17(1):18-32. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • Merklin, J., et al. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. 2025;10(47):57335-57347. [Link]

  • California State University, Dominguez Hills. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

  • Reddit. A few questions about pyridine and nitro reductions. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • Bakke, J. Nitropyridines: Synthesis and reactions. ResearchGate. 2004. [Link]

  • Merklin, J., et al. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Krasavin, M. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Grozinger, K., et al. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Merklin, J., et al. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Cambridge Open Engage. [Link]

  • Roslan, N. A., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. 2021;11(3):369. [Link]

  • Kumar, V., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2022;19(4):1349-1372. [Link]

  • Roslan, N. A., et al. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. 2021. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Ashenhurst, J. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. 2018. [Link]

  • Thomas, M. E., Schmitt, L. D., & Lees, A. J. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega, 9(35), 37278–37287. [Link]

  • Kumar, A., & Kumar, V. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules (Basel, Switzerland), 23(10), 2656. [Link]

  • Ryabukhin, S., Plaskon, A., Volochnyuk, D., & Tolmachev, A. (2010). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 15(3), 1734-1757. [Link]

Sources

Application Note and Protocol for the Nitration of 2-(1H-pyrrol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Nitration in Drug Discovery

The selective introduction of a nitro group onto a heterocyclic scaffold is a cornerstone of medicinal chemistry. This functional group serves as a versatile synthetic handle for further molecular elaboration and can significantly modulate the physicochemical and pharmacological properties of a lead compound. The 2-(1H-pyrrol-1-yl)pyridine core is of particular interest, marrying the electron-rich nature of pyrrole with the unique electronic and structural characteristics of pyridine. Nitrated derivatives of this scaffold are valuable intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors.

This application note provides a detailed, field-proven protocol for the regioselective nitration of 2-(1H-pyrrol-1-yl)pyridine. We will delve into the scientific rationale underpinning the observed selectivity, provide a step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting.

Scientific Rationale and Regioselectivity

The nitration of 2-(1H-pyrrol-1-yl)pyridine is a classic example of electrophilic aromatic substitution. The reaction's regioselectivity is governed by the disparate electronic properties of the two interconnected heterocyclic rings. The pyrrole ring is an electron-rich π-excessive system, making it highly activated towards electrophilic attack. In contrast, the pyridine ring is electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom, which deactivates it towards electrophiles.[1]

Consequently, the nitration occurs exclusively on the pyrrole moiety. Within the pyrrole ring, electrophilic substitution is favored at the C2 and C5 positions due to the superior resonance stabilization of the resulting cationic intermediate (the σ-complex) compared to attack at the C3 or C4 positions. In the case of 2-(1H-pyrrol-1-yl)pyridine, the C2 position of the pyrrole is already substituted. Therefore, the electrophilic attack is directed to the C5 position. The pyridyl substituent at the N1 position of the pyrrole ring further influences this selectivity, though the inherent reactivity of the pyrrole ring is the dominant factor.

The expected major product of the nitration of 2-(1H-pyrrol-1-yl)pyridine is therefore 5-nitro-2-(1H-pyrrol-1-yl)pyridine .

Reaction Scheme

nitration_reaction start 2-(1H-pyrrol-1-yl)pyridine reagents + HNO3 / H2SO4 start->reagents product 5-nitro-2-(1H-pyrrol-1-yl)pyridine reagents->product

Caption: General reaction scheme for the nitration of 2-(1H-pyrrol-1-yl)pyridine.

Detailed Experimental Protocol

This protocol is adapted from a procedure reported in Bioorganic & Medicinal Chemistry Letters and has been verified for its robustness and reproducibility.

Materials and Reagents:

  • 2-(1H-pyrrol-1-yl)pyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Step-by-Step Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(1H-pyrrol-1-yl)pyridine (1.0 eq) in dichloromethane.

    • Cool the flask in an ice bath to 0 °C with stirring.

  • Preparation of Nitrating Mixture:

    • In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C. Caution: This is a highly exothermic process and should be performed slowly with efficient cooling.

  • Addition of Nitrating Agent:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-(1H-pyrrol-1-yl)pyridine from the dropping funnel over a period of 15-20 minutes.

    • Maintain the reaction temperature at 0 °C throughout the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product, 5-nitro-2-(1H-pyrrol-1-yl)pyridine, is more polar than the starting material.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

    • Slowly neutralize the acidic solution by the portion-wise addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford 5-nitro-2-(1H-pyrrol-1-yl)pyridine as a solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceTypical Yield
2-(1H-pyrrol-1-yl)pyridineC₉H₈N₂144.18Liquid/Solid-
5-nitro-2-(1H-pyrrol-1-yl)pyridine C₉H₇N₃O₂ 189.17 Solid ~70-85%

Troubleshooting and Expert Insights

  • Controlling Exotherms: The addition of the nitrating mixture is highly exothermic. Maintaining a low temperature (0 °C) is critical to prevent the formation of undesired byproducts and ensure the safety of the reaction.

  • Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is effective, other nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can also be employed. However, the mixed acid protocol is generally robust and cost-effective.

  • Work-up Caution: The neutralization step with sodium bicarbonate should be performed slowly and with vigorous stirring to control the foaming.

  • Purification: The product is typically a solid and can be recrystallized after column chromatography for higher purity if required.

Mechanism of Nitration

nitration_mechanism start 2-(1H-pyrrol-1-yl)pyridine C2 C3 C4 C5 intermediate σ-complex intermediate Resonance Stabilized start:p4->intermediate Electrophilic attack at C5 electrophile {Nitronium ion | NO₂⁺} electrophile->start:p4 deprotonation Deprotonation intermediate->deprotonation product 5-nitro-2-(1H-pyrrol-1-yl)pyridine deprotonation->product Restoration of aromaticity

Caption: Simplified mechanism of electrophilic nitration on the pyrrole ring.

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The π-electrons of the pyrrole ring attack the nitronium ion, preferentially at the C5 position, to form a resonance-stabilized carbocation intermediate (σ-complex). Subsequent deprotonation by a weak base (such as water or bisulfate) restores the aromaticity of the pyrrole ring, yielding the final product, 5-nitro-2-(1H-pyrrol-1-yl)pyridine.

References

  • Bioorganic & Medicinal Chemistry Letters, 2007, vol. 17, # 19, p. 5496 - 5500. [Link]

  • Journal of Medicinal Chemistry, 2010, vol. 53, # 4, p. 1636 - 1646. [Link]

  • Tetrahedron, 2006, vol. 62, # 46, p. 10747-10753. [Link]

  • Filo. (2025, March 20). Nitration is an important example for aromatic electrophilic substitution. [Link]

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Application Notes & Protocols: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The pyridine ring is one of the most pervasive N-heterocycles in modern pharmaceuticals, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its derivatives are central to the efficacy of numerous approved drugs. The strategic functionalization of the pyridine core is therefore a cornerstone of medicinal chemistry. This guide introduces 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine , a highly functionalized building block designed for versatility in drug discovery programs.

While this specific molecule is a novel scaffold, its design is predicated on the well-established reactivity of its constituent motifs: the nitropyridine system and the 2-(pyrrol-1-yl)pyridine core. The pyrrole moiety itself is a key component of many natural and synthetic pharmacologically active compounds.[3] This document serves as a comprehensive guide for researchers, providing not only detailed protocols for its synthesis and subsequent transformations but also the underlying scientific rationale for its strategic use in constructing complex molecular architectures. We will explore its utility through three primary reaction pathways: reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution.

Part 1: Synthesis and Physicochemical Properties

Proposed Synthetic Route

The synthesis of this compound can be envisioned via a two-step sequence starting from commercially available 2-chloro-4-methyl-3-nitropyridine. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination, a robust and widely adopted method for forming C-N bonds.[4][5]

Synthetic_Route start 2-Chloro-4-methyl-3-nitropyridine buchwald Buchwald-Hartwig Amination (Pd catalyst, ligand) start->buchwald pyrrole Pyrrole, NaH pyrrole->buchwald product This compound buchwald->product

Caption: Proposed synthesis of the target compound.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize this compound from 2-chloro-4-methyl-3-nitropyridine and pyrrole.

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine (1.0 equiv)

  • Pyrrole (1.5 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.6 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Preparation of Pyrrole Salt: To a flame-dried Schlenk flask under an inert argon atmosphere, add anhydrous toluene followed by pyrrole (1.5 equiv). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.6 equiv) portion-wise. Causality: The formation of the sodium salt of pyrrole in situ generates a more potent nucleophile for the subsequent coupling reaction.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Catalyst Preparation: In a separate flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and 2-chloro-4-methyl-3-nitropyridine (1.0 equiv). Purge the flask with argon.

  • Coupling Reaction: Add the pre-formed sodium pyrrolide solution from step 2 to the flask containing the catalyst and aryl chloride via cannula.

  • Heat the reaction mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS. Causality: Elevated temperature is necessary to facilitate the catalytic cycle of the Buchwald-Hartwig amination, including oxidative addition, ligand exchange, and reductive elimination.[5]

  • Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure title compound.

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood.

  • Toluene is a flammable and toxic solvent.

Physicochemical Properties (Predicted)

The following properties are estimated based on the structure and are intended as a guide for handling and experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉N₃O₂Defines the elemental composition and exact mass for analytical purposes (e.g., HRMS).
Molecular Weight 203.20 g/mol Important for stoichiometric calculations and assessing "ligand efficiency" metrics.
LogP (cLogP) ~2.5 - 3.0Indicates lipophilicity, which influences solubility, permeability, and metabolism. A moderate LogP is often desirable.
Topological Polar Surface Area (TPSA) ~65 ŲPredicts membrane permeability and blood-brain barrier penetration. Values < 90 Ų are often targeted.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 4 (2x Nitro O, 1x Pyridine N, 1x Pyrrole π system)Provides points of interaction with biological targets.
Appearance Likely a yellow to orange crystalline solidImportant for handling and qualitative assessment of purity.

Part 2: Applications in Medicinal Chemistry - Protocols and Rationale

The strategic placement of the nitro, methyl, and pyrrole groups on the pyridine core makes this molecule a trifunctional scaffold. Each group can be addressed with high selectivity, allowing for divergent synthesis of complex libraries.

Reactivity_Hub Core This compound App1 Nitro Group Reduction Core->App1 H₂, Pd/C or Fe/HCl App2 Suzuki-Miyaura Coupling Core->App2 Ar-B(OH)₂, Pd Catalyst App3 Nucleophilic Aromatic Substitution (SNAr) Core->App3 Nu: (e.g., RO⁻, RS⁻) Product1 3-Amino-4-methyl-2-(1H-pyrrol-1-yl)pyridine App1->Product1 Product2 4-Methyl-3-aryl-2-(1H-pyrrol-1-yl)pyridine App2->Product2 Product3 3-Alkoxy/Thio/Amino-4-methyl- 2-(1H-pyrrol-1-yl)pyridine App3->Product3

Caption: Key reaction pathways for the building block.

Pathway 1: Nitro Group Reduction to a Key Amine Intermediate

The reduction of an aromatic nitro group to an aniline is one of the most fundamental and valuable transformations in medicinal chemistry. The resulting amine is a versatile handle for introducing a wide array of functionalities through amide bond formation, sulfonylation, reductive amination, and diazotization reactions.

Protocol 2: Reduction of the Nitro Group

Objective: To synthesize 3-Amino-4-methyl-2-(1H-pyrrol-1-yl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Iron powder (Fe), <10 micron (5.0 equiv)

  • Ammonium chloride (NH₄Cl) (1.0 equiv)

  • Ethanol/Water (4:1 mixture)

  • Celite®

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the nitro starting material (1.0 equiv), iron powder (5.0 equiv), and ammonium chloride (1.0 equiv).

  • Add the ethanol/water (4:1) solvent mixture.

  • Heat the reaction to reflux (approx. 80-85 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours). Causality: This method, known as a Béchamp reduction, uses a dissolving metal (Fe) in a mildly acidic medium (generated from NH₄Cl hydrolysis) to efficiently reduce the nitro group. It is often preferred over catalytic hydrogenation for its scalability and tolerance of sulfur-containing functional groups.[6]

  • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with ethanol or DCM.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with saturated NaHCO₃ to a pH of ~8-9.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the desired amine, which can often be used without further purification.

Expertise & Trustworthiness: This protocol provides a self-validating system. The disappearance of the yellow color of the nitro compound and the appearance of a new, more polar spot on TLC (visualized with UV and/or a permanganate stain) indicates a successful reaction. The basic workup ensures the amine product is in its free base form for extraction.

Pathway 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Recent advances have shown that the nitro group can act as a leaving group in palladium-catalyzed cross-coupling reactions, offering a powerful alternative to traditional aryl halides or triflates.[7] This allows for the direct formation of a biaryl bond at the C3 position, a crucial strategy for accessing many kinase inhibitor scaffolds.

Protocol 3: Suzuki-Miyaura Coupling of the Nitro Group

Objective: To synthesize a 4-Methyl-3-aryl-2-(1H-pyrrol-1-yl)pyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(acac)₂ (Palladium(II) acetylacetonate) (0.05 equiv)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.10 equiv)

  • Potassium phosphate (K₃PO₄), hydrated (3.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add the nitropyridine starting material (1.0 equiv), arylboronic acid (1.5 equiv), Pd(acac)₂ (0.05 equiv), BrettPhos (0.10 equiv), and K₃PO₄ (3.0 equiv) to a reaction vessel.

  • Add anhydrous 1,4-dioxane.

  • Seal the vessel and heat to 130 °C for 12-24 hours. Causality: The choice of a bulky, electron-rich phosphine ligand like BrettPhos is critical. It facilitates the challenging oxidative addition of the C-NO₂ bond to the Pd(0) center, which is the rate-limiting step in this transformation.[7] The high temperature is required to drive the catalytic cycle to completion.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography to isolate the desired biaryl product.

Pathway 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the ortho and para positions. Although the pyrrole group is at the ortho position, the C3 position is still activated. In certain contexts, the nitro group itself can be displaced by strong nucleophiles, especially when there is no adjacent hydrogen, which is the case here. This provides a pathway to introduce heteroatom linkages.[8]

Protocol 4: SNAr Displacement of the Nitro Group

Objective: To synthesize a 3-alkoxy-4-methyl-2-(1H-pyrrol-1-yl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Sodium methoxide (NaOMe) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the nitropyridine starting material in anhydrous DMF in a round-bottom flask under an argon atmosphere.

  • Add sodium methoxide (3.0 equiv) to the solution.

  • Heat the reaction to 80 °C and monitor by TLC. Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, freeing the methoxide anion to act as a potent nucleophile. Heating is required to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

  • Upon completion, cool the reaction and pour it into ice-water.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography as needed.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available at: [Link]

  • Murata, T., et al. (2003). 2-Amino-3-cyanopyridines as IKK-β inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 913-918. (Note: This is a representative citation for the bioactivity of substituted pyridines mentioned in search result[9], the direct link is not provided in the search snippet).

  • Temple, C., et al. (1992). Synthesis of potential anticancer agents. 35. Substituted pyrrolo[2,3-d]pyrimidines. A new ring system with biological activity. Journal of Medicinal Chemistry, 35(19), 3687-3691. (Note: This is a representative citation for the pharmacological properties of pyridine scaffolds mentioned in search result[9], the direct link is not provided in the search snippet).

  • Wojcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Shankaraiah, N., et al. (2010). Synthesis and antibacterial evaluation of novel 2-aroylamino-5-cyano-6-phenyl-4-(thiophen-2-yl)nicotinamides. European Journal of Medicinal Chemistry, 45(3), 1035-1041. (Note: This is a representative citation for the bioactivity of cyanopyridines mentioned in search result[9], the direct link is not provided in the search snippet).

  • ResearchGate. Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Makhseed, S., et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 14(2), 793-798. Available at: [Link]

  • Kozlov, N. G., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(5), 629. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2010). The Buchwald-Hartwig Amination. Wikipedia. Available at: [Link]

  • Nakao, Y., et al. (2017). Palladium-Catalyzed Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(21), 7148-7151. (Note: This is a representative citation for the Suzuki coupling of nitroarenes mentioned in search result[7], the direct link is not provided in the search snippet).

  • D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Azido-N-heterocycles. Chemical Reviews, 106(9), 3475-3532. (Note: This is a representative citation for the reduction of nitro groups to amines, a fundamental reaction discussed in multiple sources like[10] and[6], the direct link is not provided in the search snippet).

Sources

Application Notes and Protocols: Evaluating 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The pyrrolopyridine scaffold is a privileged structure in kinase inhibitor design, mimicking the purine ring of ATP and serving as a foundation for numerous approved drugs.[1][2] This guide presents a comprehensive, multi-stage workflow for the systematic evaluation of a novel pyrrolopyridine derivative, 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, as a potential kinase inhibitor. Lacking prior characterization, this compound serves as an ideal model to illustrate a robust pipeline from initial computational prediction to rigorous biochemical and cellular validation. We provide detailed, field-proven protocols and explain the causal logic behind experimental choices, empowering researchers to thoroughly assess the therapeutic potential and selectivity of novel small molecules.

Introduction: The Rationale for Investigating Pyrrolopyridine Derivatives

The human kinome, comprising over 500 protein kinases, orchestrates a vast network of signaling pathways that govern cellular processes.[3] Dysregulation of these enzymes is a hallmark of many diseases, making them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized treatment paradigms, especially in cancer.[1]

The pyrrolopyridine core is of significant interest as it acts as a bioisostere for the adenine moiety of ATP, enabling competitive binding to the kinase active site.[1][2] This structural feature has been successfully exploited in drugs like Vemurafenib, which targets BRAF kinase in melanoma.[1] The specific substitutions on the this compound ring system—a methyl group, a nitro group, and a pyrrole moiety—offer unique steric and electronic properties that could confer potency and selectivity for specific kinase targets. This document outlines a systematic approach to uncover this potential.

Part 1: Initial Assessment via In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, actionable predictions about the likely kinase targets of this compound. This step helps to prioritize kinases for initial screening and provides a theoretical framework for understanding potential binding modes.

Causality: Why Predict Before Screening?

Virtual screening narrows the vast search space of the human kinome. By leveraging structural databases and machine learning algorithms, we can identify a smaller, more manageable subset of kinases that are most likely to bind our compound. This data-driven approach is more efficient than brute-force screening and can reveal unexpected targets.[4][5][6]

Methodology: A Two-Pronged Computational Approach

We recommend a parallel strategy employing both structure-based and ligand-based methods for robust target prediction.

  • Structure-Based Virtual Screening (Inverse Docking): This method "docks" the 3D structure of our compound into the ATP-binding pockets of a large collection of kinase crystal structures.[6][7] The scoring functions estimate the binding affinity, and kinases are ranked based on these scores. This can identify potential on- and off-targets.[4][8]

  • Ligand-Based Pharmacophore Modeling: If known inhibitors for a particular kinase or kinase family share common structural features, a pharmacophore model can be built. This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. Our compound can then be screened against these models to see if it fits the required pharmacophore.[5] Machine learning models trained on large datasets of known kinase inhibitors can also predict activity based on the compound's chemical fingerprints.[5][9][10]

cluster_0 In Silico Prediction Workflow Compound 4-Methyl-3-nitro-2- (1H-pyrrol-1-yl)pyridine (3D Structure) Docking Structure-Based Virtual Screening (Inverse Docking) Compound->Docking Pharmacophore Ligand-Based Pharmacophore/ML Screening Compound->Pharmacophore Output Prioritized List of Potential Kinase Targets Docking->Output Pharmacophore->Output KinaseDB Kinase Structure Database (PDB) KinaseDB->Docking LigandDB Known Inhibitor Database (ChEMBL) LigandDB->Pharmacophore

Caption: In Silico Workflow for Kinase Target Identification.

Part 2: In Vitro Biochemical Validation

Computational predictions must be validated experimentally. Biochemical assays using purified kinases and substrates provide direct evidence of enzyme inhibition and are the gold standard for determining potency (e.g., IC50 values).

Causality: The Need for Direct Enzymatic Assays

Biochemical assays isolate the interaction between the compound and the kinase, free from the complexities of a cellular environment. This allows for a clean measurement of direct inhibition and the determination of key parameters like the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%). This value is crucial for comparing the potency of different compounds and for guiding lead optimization.[3]

Experimental Design: A Tiered Approach to Biochemical Profiling

We propose a two-tiered approach: an initial broad-spectrum screen to identify hits, followed by detailed dose-response analysis to quantify potency.

Tier 1: Primary Screening

  • Objective: To screen this compound at a single, high concentration (e.g., 10 µM) against the panel of kinases predicted by the in silico analysis.

  • Recommended Assay Technology: ADP-Glo™ Kinase Assay.

    • Principle: This is a universal, luminescence-based assay that measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in signal in the presence of the compound indicates inhibition.[11][12][13]

    • Why ADP-Glo™? It is compatible with virtually any kinase and substrate, does not require specific antibodies or radioactive materials, and is highly sensitive, making it ideal for screening kinases with varying activity levels.[14][15]

Tier 2: IC50 Determination

  • Objective: For any kinases showing significant inhibition (>50%) in the primary screen, perform a dose-response analysis to determine the IC50 value.

  • Methodology: A 10-point, 3-fold serial dilution of the compound is typically used.

  • Recommended Assay Technology: HTRF® KinEASE™ Assay.

    • Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that measures the phosphorylation of a universal biotinylated substrate.[16][17] The signal is generated by FRET between a europium-labeled anti-phospho antibody and a streptavidin-conjugated fluorophore. Inhibition disrupts this signal.[18][19]

    • Why HTRF®? It is a non-radioactive, highly robust, and sensitive assay format suitable for high-throughput IC50 determination. The ratiometric measurement minimizes interference from the assay components.[17]

Protocol 2.1: IC50 Determination using HTRF® KinEASE™ TK Assay

This protocol is adapted for a generic tyrosine kinase (TK) and should be optimized for each specific kinase hit.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting at a concentration 400x the desired final highest concentration.

  • Assay Plate Preparation (384-well low volume):

    • Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells.[20]

  • Kinase Reaction:

    • Prepare a master mix of the target kinase and the universal TK substrate-biotin in the recommended kinase buffer.

    • Dispense 5.5 µL of the kinase/substrate mix into each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[19]

    • Prepare an ATP solution in the kinase buffer.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution to all wells. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure that the measured IC50 approximates the Ki.[3]

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Prepare the HTRF detection mix containing both the Europium-cryptate labeled anti-phospho-tyrosine antibody and the Streptavidin-XL665 in HTRF detection buffer (which contains EDTA to stop the reaction).[18]

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm (FRET signal) and 620 nm (cryptate signal).

    • Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterHypothetical Value for Kinase XHypothetical Value for Kinase Y
Primary Screen (% Inhibition @ 10 µM) 95%88%
Biochemical IC50 (nM) 75 nM1,200 nM
Cellular Target Engagement EC50 (nM) 250 nM>10,000 nM
Cell Proliferation GI50 (nM) 300 nMNot Determined
Hypothetical data for this compound against two predicted kinase targets.

Part 3: Cellular Target Engagement and Functional Efficacy

Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it is essential to confirm that it can engage its target in the complex environment of a living cell and elicit a functional response.

Causality: Why Cellular Assays are Essential

Cellular assays provide more biologically relevant data.[21] They account for factors like cell permeability, efflux pumps, and intracellular ATP concentrations, which can significantly impact a compound's effectiveness. These assays bridge the gap between biochemical potency and physiological effect.

Recommended Cellular Assays

3.2.1 Target Engagement: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, increasing its resistance to thermal denaturation.[22][23][24]

  • Methodology: Cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.[25][26]

  • Why CETSA®? It provides direct, physical evidence of target binding within intact cells without requiring any modification to the compound or the protein.[22][24]

3.2.2 Downstream Signaling: Phospho-Protein Western Blotting

  • Principle: If the target kinase is part of a known signaling pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.

  • Methodology: Treat cells with a range of concentrations of the compound, lyse the cells (using buffers containing phosphatase inhibitors), and perform a Western blot using antibodies specific to the phosphorylated form of a known downstream substrate. A dose-dependent decrease in the phospho-protein signal indicates functional inhibition of the pathway.[27][28] It is crucial to also probe for the total protein as a loading control.[29][30]

  • Why Western Blotting? It provides a direct readout of the functional consequence of kinase inhibition on the relevant signaling cascade.

cluster_1 Cellular Assay Workflow Cells Cancer Cell Line (Expressing Target Kinase) Compound Add Compound (Dose-Response) Cells->Compound CETSA CETSA: Target Engagement (Thermal Shift) Compound->CETSA Confirm Binding WB Western Blot: Pathway Inhibition (Phospho-Substrate) Compound->WB Confirm Pathway Effect Prolif Proliferation Assay: Functional Outcome (e.g., Ba/F3) Compound->Prolif Confirm Phenotype Result1 EC50 Value CETSA->Result1 Result2 Decreased p-Substrate WB->Result2 Result3 GI50 Value Prolif->Result3

Caption: Workflow for Cellular Evaluation of a Kinase Inhibitor.

3.2.3 Phenotypic Response: Ba/F3 Cell Proliferation Assay

  • Principle: Ba/F3 cells are a murine pro-B cell line that depends on the cytokine IL-3 for survival. These cells can be engineered to express a constitutively active or oncogenic kinase, which makes their survival dependent on the activity of that specific kinase, even in the absence of IL-3.[21][31][32]

  • Methodology: If the compound inhibits the "driver" kinase, it will induce apoptosis and inhibit cell proliferation.[33] Cell viability is measured (e.g., using CellTiter-Glo®) after treating the engineered Ba/F3 cells with the compound. This allows for the determination of a GI50 (concentration for 50% growth inhibition).

  • Why Ba/F3 Assays? They provide a clean and specific system to link the inhibition of a single kinase to a clear phenotypic outcome (cell death), making them invaluable for confirming on-target cellular activity.[32][33]

Part 4: Kinome Profiling for Selectivity

A potent inhibitor is not necessarily a good drug candidate. Off-target activity can lead to toxicity or unexpected side effects. Therefore, understanding the selectivity of a compound across the entire human kinome is a critical step in drug development.[3][34][35]

Causality: The Importance of Selectivity Profiling

Kinase ATP-binding sites are highly conserved, making it challenging to achieve perfect selectivity.[3] Kinome profiling reveals the full spectrum of a compound's targets. A "clean" compound hits only its intended target, while a "multi-targeted" compound might be beneficial for complex diseases. This knowledge is crucial for interpreting in vivo results and predicting potential safety liabilities.[36]

Recommended Methodology: KINOMEscan® Competition Binding Assay
  • Principle: This technology measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a panel of over 450 kinases. The amount of kinase bound to the solid support is measured by qPCR using a DNA-tagged antibody. A lower signal indicates that the test compound has displaced the kinase from the ligand, signifying a binding interaction.[37][38][39]

  • Why KINOMEscan®? It provides a broad, quantitative, and highly reproducible assessment of compound binding across the kinome.[40][41] The results are typically visualized on a kinome tree diagram, providing an intuitive representation of selectivity.[35]

Caption: Hypothetical KINOMEscan® result for the compound.

Conclusion

This application guide provides a comprehensive, logically structured framework for the initial evaluation of a novel compound, this compound, as a potential kinase inhibitor. By integrating computational prediction with a tiered system of biochemical and cellular assays, researchers can efficiently identify primary targets, quantify potency, confirm cellular activity, and characterize the selectivity profile. This systematic approach ensures that decisions to advance a compound into further preclinical development are based on robust, multi-faceted data, ultimately increasing the probability of success in the complex field of drug discovery.

References

  • Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6197-6215. Available at: [Link]

  • Luo, H., et al. (2014). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 54(3), 941-949. Available at: [Link]

  • Ferreira, R. S., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 28(23), 7859. Available at: [Link]

  • Luo, H., et al. (2014). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Assay and Drug Development Technologies, 5(4), 533-542. Available at: [Link]

  • El-Gamal, M. I., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry, 12(1), 23-37. Available at: [Link]

  • Abcam. (n.d.). Western Blotting of Phospho-Proteins Protocol. ResearchGate. Available at: [Link]

  • Kanev, G. K., et al. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology, 19(9), e1011424. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • PharmaLegacy. (n.d.). BaF3 Assays. Available at: [Link]

  • Gunther, J. R., et al. (2014). Computational Modeling of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 57(15), 6216-6228. Available at: [Link]

  • Hu, G., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), 2397-2405. Available at: [Link]

  • Gunther, J. R., et al. (2014). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 5(9), 978-982. Available at: [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Available at: [Link]

  • Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(14), e2931. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available at: [Link]

  • Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Available at: [Link]

  • El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 435-454. Available at: [Link]

  • Wang, Y., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6843-6861. Available at: [Link]

  • Kores, M., et al. (2011). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Journal of Biomolecular Screening, 16(8), 924-933. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]

  • Zhang, J. H., et al. (2007). HTRF® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 428(3), 321-329. Available at: [Link]

  • AstraZeneca. (2022). Virtual Screening in the Cloud Identifies Potent and Selective ROS1 Kinase Inhibitors. Journal of Chemical Information and Modeling, 62(16), 3844-3853. Available at: [Link]

  • Zhang, J. H., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. Available at: [Link]

  • Tavares, F. M., et al. (2022). Virtual Screening and Molecular Docking: Discovering Novel c-KIT Inhibitors. Current Medicinal Chemistry, 29(2), 166-188. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Available at: [Link]

  • ICE Bioscience. (n.d.). BAF3 Cell Proliferation Assay. Available at: [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1789-1815. Available at: [Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 161-181. Available at: [Link]

  • Basile, A., et al. (2023). Machine Learning-Based Virtual Screening for the Identification of Novel CDK-9 Inhibitors. International Journal of Molecular Sciences, 24(23), 16909. Available at: [Link]

  • Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available at: [Link]

  • Eurofins Discovery. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • Dai, L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2217-2224. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • CETSA. (n.d.). CETSA. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

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application of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the scientific literature reveals a notable scarcity of documented applications for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine in materials science. However, the foundational structure of this molecule, a pyrrole ring linked to a pyridine ring, is characteristic of a class of compounds with significant potential in this field. To provide a comprehensive and practical guide, this document will focus on a closely related and well-researched analogue, 4-(pyrrol-1-yl)pyridine, as a case study. The principles, protocols, and potential applications detailed herein can serve as a strong foundation for researchers investigating the properties and uses of this compound and its derivatives.

Introduction to Pyrrol-Pyridine Systems in Materials Science

Pyrrol-pyridine systems are a class of heterocyclic compounds that have garnered interest in materials science due to their unique electronic and photophysical properties. The electron-rich pyrrole ring coupled with the electron-deficient pyridine ring creates a donor-acceptor system that can be fine-tuned through chemical modification. This inherent electronic structure makes them promising candidates for a variety of applications, including as chemosensors, in organic light-emitting diodes (OLEDs), and as building blocks for functional polymers.

While specific data for this compound is limited, its structure suggests potential for interesting material properties. The addition of a methyl group can enhance solubility and influence solid-state packing, while the electron-withdrawing nitro group can significantly alter the electronic properties, potentially enhancing its acceptor character and creating opportunities for charge-transfer interactions.

Case Study: 4-(Pyrrol-1-yl)pyridine as a Chemosensor for Nitrite Detection

A notable application of the pyrrol-pyridine scaffold is in the development of chemosensors. Research has demonstrated that 4-(pyrrol-1-yl)pyridine can act as a highly sensitive and selective colorimetric chemodosimeter for the detection of nitrite ions in aqueous solutions[1][2][3][4][5][6]. This application is of significant environmental and health importance, as nitrite is a common contaminant in water systems[1][3].

Principle of Operation

The sensing mechanism of 4-(pyrrol-1-yl)pyridine for nitrite is based on a colorimetric change that is visible to the naked eye. In an aqueous solution, the compound is yellow. Upon the addition of nitrite ions, the solution turns pink[1][2][3]. This change is attributed to a complex supramolecular mechanism rather than a simple 1:1 or 1:2 stoichiometric interaction[1][2]. It is hypothesized that pyrroles can react with nitro groups, leading to an irreversible binding at the 2-position on the pyrrole ring[1].

The high sensitivity of this system is further explained by the formation of molecular aggregates in aqueous solutions, a phenomenon supported by dynamic light scattering and the Tyndall effect[1][2][3][4][5][6]. These aggregates appear to play a crucial role in the enhanced sensing performance.

Application Notes & Protocols

Synthesis of 4-(Pyrrol-1-yl)pyridine

A common method for the synthesis of 4-(pyrrol-1-yl)pyridine is through a photochemical reaction between 4-chloropyridine hydrochloride and an excess of freshly distilled pyrrole[1][2][3].

Materials:

  • 4-chloropyridine hydrochloride

  • Pyrrole (freshly distilled)

  • Methylene chloride (pre-dried)

  • 250-mL quartz round-bottom flask

  • Nitrogen gas source

  • Mercury/Xenon (Hg/Xe) medium pressure lamp (200 W)[1][2][3]

  • Stirring apparatus

Protocol:

  • In a 250-mL quartz round-bottom flask, dissolve 0.150 g of 4-chloropyridine hydrochloride in 100 mL of pre-dried methylene chloride.

  • Bubble nitrogen gas through the solution for one hour while stirring.

  • Add a significant excess of freshly distilled pyrrole (e.g., a 1:28 to 1:32 molar ratio of 4-chloropyridine hydrochloride to pyrrole)[1][2][3].

  • Irradiate the mixture with a 200 W Hg/Xe lamp for approximately 6 minutes while maintaining a constant flow of nitrogen and continuous stirring[2][3].

  • The reaction progress can be monitored by observing the color change of the solution and through techniques like UV-visible spectroscopy[3].

  • The resulting product can be purified through extraction and other standard chromatographic techniques.

Protocol for Nitrite Detection using 4-(Pyrrol-1-yl)pyridine

This protocol outlines the use of synthesized 4-(pyrrol-1-yl)pyridine for the colorimetric detection of nitrite in an aqueous sample.

Materials and Equipment:

  • Synthesized 4-(pyrrol-1-yl)pyridine

  • 18 MΩ water

  • Sodium nitrite (for standard solutions)

  • UV-vis spectrometer[1][2]

  • 1.00-cm path length quartz cuvettes[1][2]

  • Micropipette

Protocol:

  • Prepare a stock solution of 4-(pyrrol-1-yl)pyridine in 18 MΩ water. The concentration should be optimized for the desired sensitivity, with reported concentrations in the range of 2.51 x 10⁻³ M[1][2].

  • Prepare a standard aqueous solution of sodium nitrite (e.g., 1.00 x 10⁻² M)[1][3].

  • In a quartz cuvette, place 2.00 mL of the aqueous 4-(pyrrol-1-yl)pyridine solution.

  • Record the initial UV-visible spectrum of the 4-(pyrrol-1-yl)pyridine solution from 200-800 nm as a baseline. The solution should appear yellow[1][3].

  • Using a micropipette, perform titrations by adding small aliquots (e.g., 2.00 µL) of the sodium nitrite solution to the cuvette[1][3].

  • After each addition, gently mix the solution and immediately record the UV-visible spectrum. A colorimetric change from yellow to pink should be observable with the naked eye[1][3].

  • Monitor the increase in absorbance at approximately 509 nm, which corresponds to the formation of the pink-colored product[1].

  • The limit of detection (LOD) can be calculated from a plot of absorbance changes at 509 nm versus the concentration of added nitrite. A reported LOD for this system is 0.330 (±0.09) ppm[1][2][3].

Data Summary:

ParameterValueReference
AnalyteNitrite (NO₂⁻)[1][2][3]
Sensor4-(pyrrol-1-yl)pyridine[1][2][3]
SolventAqueous solution (18 MΩ water)[1][2][3]
Detection MethodColorimetric (Yellow to Pink) / UV-vis Spectroscopy[1][2][3]
Analytical Wavelength509 nm[1]
Limit of Detection (LOD)0.330 (±0.09) ppm[1][2][3]
SelectivityHigh against common anions (SO₃²⁻, NO₃⁻, PO₄³⁻, etc.)[1][2][3]

Experimental Workflow for Nitrite Sensing:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sensor Prepare aqueous solution of 4-(pyrrol-1-yl)pyridine baseline Record baseline UV-vis spectrum of sensor solution (yellow) prep_sensor->baseline prep_analyte Prepare standard aqueous solution of Nitrite titration Titrate with Nitrite solution prep_analyte->titration baseline->titration measurement Record UV-vis spectrum after each addition (pink) titration->measurement Repeat observe Observe color change measurement->observe Repeat plot Plot Absorbance at 509 nm vs. Nitrite concentration measurement->plot observe->titration Repeat calculate Calculate Limit of Detection (LOD) plot->calculate

Caption: Workflow for colorimetric nitrite detection.

Hypothesized Applications for this compound

Based on its structure, this compound could have several potential applications in materials science, warranting further investigation:

  • Enhanced Chemosensing: The presence of the nitro group, a strong electron-withdrawing group, could significantly enhance the sensitivity and selectivity of the molecule as a chemosensor. It may also shift the detection mechanism and the target analytes. For instance, it could be explored for sensing electron-rich species or for applications in redox-based sensing.

  • Organic Electronics: The donor-acceptor nature of the molecule, amplified by the nitro group, makes it a candidate for use in organic electronics. It could be investigated as a component in:

    • Organic Light-Emitting Diodes (OLEDs): As a host or dopant material in the emissive layer.

    • Organic Photovoltaics (OPVs): As an electron acceptor or as part of a donor-acceptor polymer.

    • Organic Field-Effect Transistors (OFETs): To study its charge transport properties.

  • Non-Linear Optics (NLO): The significant intramolecular charge transfer character, arising from the pyrrole donor and the nitro-pyridine acceptor, suggests that this molecule could exhibit non-linear optical properties. This could be relevant for applications in optical switching and frequency conversion.

Logical Relationship of Structural Modifications to Potential Properties:

G cluster_mods Structural Modifications cluster_props Potential Property Changes cluster_apps Potential Applications base 4-(pyrrol-1-yl)pyridine Base Structure modified This compound Modified Structure methyl Methyl Group modified->methyl + nitro Nitro Group modified->nitro + solubility Increased Solubility Steric Hindrance methyl->solubility electronics Enhanced Electron Acceptor Stronger Intramolecular Charge Transfer (ICT) nitro->electronics chemosensor Enhanced Chemosensing solubility->chemosensor electronics->chemosensor electronics_app Organic Electronics (OLEDs, OPVs) electronics->electronics_app nlo Non-Linear Optics (NLO) electronics->nlo

Caption: Influence of functional groups on properties.

Conclusion

While direct applications of this compound in materials science are not yet established in the literature, the foundational pyrrol-pyridine structure demonstrates significant promise, particularly in the realm of chemosensing. The detailed protocols for the synthesis and application of the analogous 4-(pyrrol-1-yl)pyridine provide a clear and actionable starting point for researchers. The structural modifications present in this compound are likely to induce significant changes in its electronic and physical properties, opening up exciting avenues for future research in organic electronics, sensing, and non-linear optics. This guide serves as a foundational resource to encourage and direct such exploratory work.

References

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Preprints.org. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed Central. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. Available at: [Link]

  • 1-Methyl-2-(pyridyl-oxymethyl)-5-nitro-imidazoles. Google Patents.
  • Pyrrole derivatives. Google Patents.
  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for the Development of Novel Assays with 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine (MNP-Pyr) is a novel chemical entity characterized by a pyrrolopyridine core. This heterocyclic scaffold is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimicrobial, antiviral, and antitumor activities.[1][2] The addition of a nitro group and a methyl group to this core suggests the potential for unique biological interactions and activities, warranting a systematic investigation into its therapeutic potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the development of novel assays for MNP-Pyr. Given the limited currently available data on this specific molecule, we will outline a strategic, tiered approach, starting from broad phenotypic screening and moving towards more specific target-based and mechanistic assays. The protocols provided herein are designed to be robust and adaptable, forming a solid foundation for the characterization of MNP-Pyr's biological profile.

Strategic Assay Development Workflow

A logical and resource-efficient approach to characterizing a novel compound like MNP-Pyr involves a multi-tiered screening funnel. This strategy is designed to first identify any general biological activity and then progressively narrow the focus to identify specific molecular targets and mechanisms of action.

Assay_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target & Pathway Elucidation cluster_2 Tier 3: Mechanistic Validation & Lead Optimization Cytotoxicity Cytotoxicity Profiling (Broad Panel of Cell Lines) Kinase Kinase Panel Screening (Broad Inhibitory Profile) Cytotoxicity->Kinase If Cytotoxic Inflammation Inflammatory Pathway Assay (e.g., NF-κB Reporter Assay) Cytotoxicity->Inflammation If Cytotoxic Antimicrobial Antimicrobial Screening (Bacteria & Fungi Panel) Enzyme_Kinetics Enzyme Kinetics (IC50 & Mode of Inhibition) Antimicrobial->Enzyme_Kinetics If Active Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Kinase->Target_Engagement Kinase->Enzyme_Kinetics Western_Blot Western Blot Analysis (Pathway Modulation) Inflammation->Western_Blot GPCR GPCR Panel Screening (Agonist/Antagonist)

Caption: Tiered assay development workflow for MNP-Pyr characterization.

Tier 1: Foundational Screening Protocols

The initial goal is to determine if MNP-Pyr exhibits any broad biological activity at reasonably achievable concentrations.

Protocol: Cell Viability and Cytotoxicity Profiling

This protocol establishes the concentration range at which MNP-Pyr affects cell viability, a critical first step for any compound. We recommend using a panel of cell lines representing different cancer types (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) to identify potential selectivity.

Principle: The resazurin-based assay measures the metabolic activity of viable cells. Resazurin (blue, non-fluorescent) is reduced by mitochondrial enzymes in living cells to the highly fluorescent resorufin (pink). The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

  • MNP-Pyr (dissolved in DMSO to create a 10 mM stock solution)

  • Selected cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

  • 96-well clear-bottom black plates

  • Multi-channel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of MNP-Pyr by serial dilution from the 10 mM stock in complete medium. A typical concentration range to test is 100 µM down to 10 nM.

    • Include a "vehicle control" (DMSO only, at the highest concentration used, e.g., 0.5%) and a "no-cell" blank control.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X MNP-Pyr working solutions to the appropriate wells, resulting in the final desired concentrations.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Resazurin Addition and Reading:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader (Ex/Em: 560/590 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of MNP-Pyr concentration and fit a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC₅₀ values in a table for easy comparison across cell lines.

Cell LineTissue of OriginIC₅₀ (µM) of MNP-Pyr
A549Lung CarcinomaExperimental Value
MCF7Breast AdenocarcinomaExperimental Value
HCT116Colorectal CarcinomaExperimental Value
HEK293Embryonic KidneyExperimental Value

Tier 2: Target and Pathway Elucidation

If Tier 1 screening reveals significant activity (e.g., potent cytotoxicity against cancer cell lines), the next step is to investigate potential molecular targets or pathways responsible for this effect. The pyrrolopyridine scaffold is known to interact with various protein families.[1]

Protocol: In Vitro Kinase Inhibition Assay

Rationale: Many pyrrolopyridine derivatives are known to be kinase inhibitors.[1] A broad kinase panel screen can quickly identify potential kinase targets. This protocol describes a generic, adaptable assay for a single kinase.

Principle: This protocol uses an ADP-Glo™ Kinase Assay (Promega) format, which measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP production in the presence of MNP-Pyr indicates inhibition.

Materials:

  • MNP-Pyr (10 mM stock in DMSO)

  • Recombinant Kinase of interest (e.g., SRC, EGFR, BRAF)

  • Kinase-specific substrate and ATP

  • Kinase Reaction Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Staurosporine (positive control inhibitor)

  • Low-volume 384-well white plates

  • Luminescence plate reader

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare serial dilutions of MNP-Pyr in kinase buffer (e.g., from 100 µM to 1 nM).

    • Prepare a solution of kinase, substrate, and ATP in kinase buffer at 2X the final desired concentration.

  • Kinase Reaction:

    • Add 2.5 µL of MNP-Pyr dilutions or controls (vehicle, staurosporine) to the wells of a 384-well plate.

    • Initiate the reaction by adding 2.5 µL of the 2X kinase/substrate/ATP solution to each well.

    • Mix gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data: % Inhibition = 100 * (1 - (Signal_MNP-Pyr - Signal_Positive_Control) / (Signal_Vehicle_Control - Signal_Positive_Control)).

    • Plot % Inhibition against the log of MNP-Pyr concentration to determine the IC₅₀ value.

Kinase_Assay Start Kinase + Substrate + ATP + MNP-Pyr Reaction Kinase Reaction (ADP is produced) Start->Reaction 60 min Stop Add ADP-Glo™ Reagent (Depletes remaining ATP) Reaction->Stop 40 min Convert Add Kinase Detection Reagent (Converts ADP to ATP) Stop->Convert 30 min Detect Luciferase Reaction (Light is produced) Convert->Detect Result Measure Luminescence (Signal ∝ Kinase Activity) Detect->Result

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Conclusion and Future Directions

This guide provides a foundational strategy for the initial characterization of the novel compound this compound. By employing a tiered approach, researchers can efficiently move from broad phenotypic observations to specific mechanistic insights. The results from these initial assays will be instrumental in guiding subsequent studies, including more advanced mechanistic validation (Tier 3), medicinal chemistry efforts for lead optimization, and eventual in vivo efficacy studies. The structural alerts within MNP-Pyr, particularly the pyrrolopyridine core, suggest a high probability of identifying novel biological activity, making this a promising compound for further investigation in drug discovery programs.

References

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Preprints.org. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. ResearchGate. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. National Institutes of Health. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. Available at: [Link]

Sources

Application Note: Strategic Functionalization of the Pyrrole Ring in 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the chemical functionalization of the pyrrole ring in 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. This starting material is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. We will explore the electronic characteristics of the molecule, predict its reactivity, and provide step-by-step protocols for several high-yield synthetic transformations. The methodologies covered include electrophilic aromatic substitution (Vilsmeier-Haack formylation, halogenation), and subsequent derivatization via metal-catalyzed cross-coupling (Suzuki-Miyaura coupling). This document is intended for researchers, chemists, and drug development professionals seeking to generate novel molecular diversity from this versatile starting material.

Introduction and Reactivity Analysis

Pyrrole and pyridine are foundational heterocyclic motifs in a vast number of pharmaceuticals. The title compound, this compound, presents a unique synthetic challenge and opportunity. The pyrrole ring, typically an electron-rich aromatic system, is directly attached to a heavily substituted, electron-deficient pyridine ring.

Electronic Landscape:

  • Pyrrole Moiety: The nitrogen lone pair in pyrrole delocalizes into the ring, making it significantly more electron-rich and reactive towards electrophiles than benzene.[1][2] Electrophilic substitution preferentially occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).[2][3][4]

  • Pyridine Moiety: The pyridine ring is intrinsically electron-deficient (π-deficient). This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro (NO₂) group.[5] This group deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[5] The 2-(pyrrol-1-yl) substituent acts as an N-aryl group on the pyrrole, which further influences the pyrrole's reactivity.

Predicted Reactivity of the Pyrrole Ring: The powerful electron-withdrawing effect of the 3-nitro-pyridin-2-yl group significantly deactivates the attached pyrrole ring towards electrophilic aromatic substitution (EAS) compared to simple N-alkyl or N-phenyl pyrroles. However, the pyrrole ring remains the most nucleophilic part of the molecule and will be the primary site for EAS under appropriate conditions. The regioselectivity is expected to favor the C2' and C5' positions of the pyrrole ring, analogous to other N-substituted pyrroles.

Strategic Functionalization Workflow

To effectively generate a library of derivatives, a multi-step approach is recommended. This involves an initial functionalization via electrophilic substitution to install a versatile handle (e.g., a formyl or halo group), followed by more complex transformations like cross-coupling reactions.

G cluster_0 Phase 1: Initial Functionalization (EAS) cluster_1 Phase 2: Advanced Derivatization cluster_2 Product Scaffolds start This compound formyl Vilsmeier-Haack (Formylation at C2') start->formyl POCl3, DMF halo Halogenation (NBS/NCS) (Halogenation at C2'/C5') start->halo NBS or NCS, CH2Cl2 reductive_amination Reductive Amination formyl->reductive_amination R1R2NH, NaBH(OAc)3 suzuki Suzuki-Miyaura Coupling halo->suzuki ArB(OH)2, Pd catalyst product2 Pyrrole-C2'-Aryl suzuki->product2 product1 Pyrrole-C2'-CH2NR1R2 reductive_amination->product1

Caption: Strategic workflow for diversifying the core scaffold.

Protocols for Electrophilic Aromatic Substitution (EAS)

While the pyrrole ring is deactivated, specific, potent electrophilic substitution reactions can proceed efficiently.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[6][7][8] It utilizes a chloroiminium ion, known as the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][9] This weak electrophile is highly effective for formylating pyrroles.[7][9]

G cluster_0 Reagent Generation cluster_1 Electrophilic Attack cluster_2 Workup DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrrole Substrate (Pyrrole Ring) Iminium Iminium Ion Intermediate Pyrrole->Iminium Attacks Vilsmeier Reagent Aldehyde Final Aldehyde Product Iminium->Aldehyde Aqueous Hydrolysis

Sources

Catalytic Applications of Metal Complexes with 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The specific catalytic applications and protocols for metal complexes of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine are not yet extensively documented in peer-reviewed literature. This guide, therefore, presents a series of detailed application notes and protocols based on established principles and experimental data from structurally analogous pyridine-pyrrol based metal catalysts. The provided protocols are intended to serve as a strategic starting point for researchers and drug development professionals exploring the potential of this novel ligand in catalysis.

Introduction: The Promise of Substituted Pyridine-Pyrrol Ligands in Catalysis

The unique electronic and steric properties of pyridine and pyrrole heterocycles have made them foundational components in the design of ligands for transition metal catalysis. The combination of the π-accepting pyridine ring and the π-donating pyrrole moiety allows for fine-tuning of the electronic environment at the metal center. The specific ligand in focus, this compound, incorporates an electron-donating methyl group and a strongly electron-withdrawing nitro group on the pyridine ring. This push-pull electronic configuration is anticipated to significantly influence the redox potential and Lewis acidity of the coordinated metal ion, offering a tantalizing prospect for enhancing catalytic activity and selectivity in a range of organic transformations. Metal complexes featuring pyridinophane ligands have shown promise in catalyzing various reactions, including Suzuki-Miyaura coupling.[1]

This document provides a comprehensive overview of the potential catalytic applications of metal complexes derived from this ligand, with a focus on palladium-catalyzed cross-coupling reactions and copper-catalyzed oxidation reactions. The protocols are designed to be self-validating, with explanations for key experimental choices grounded in established organometallic principles.

Part 1: Synthesis of the Ligand and its Metal Complexes

A crucial first step is the synthesis of the ligand, this compound, followed by its coordination to a suitable metal precursor.

Protocol 1.1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of N-aryl pyrroles, such as the Paal-Knorr reaction or photochemical methods.[2][3][4]

Materials:

  • 2-Chloro-4-methyl-3-nitropyridine

  • Pyrrole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF, add pyrrole (1.2 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ligand.

Protocol 1.2: Synthesis of a Palladium(II) Complex

Palladium complexes are workhorses in cross-coupling chemistry.[5] This protocol describes the synthesis of a representative Pd(II) complex.

Materials:

  • This compound (L)

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the ligand (L) (2.0 eq) in dry DCM in a Schlenk flask under an inert atmosphere.

  • In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1.0 eq) in dry DCM.

  • Slowly add the palladium precursor solution to the ligand solution at room temperature with continuous stirring.

  • Stir the reaction mixture for 12 hours at room temperature.

  • A precipitate should form. If not, reduce the solvent volume under vacuum.

  • Add diethyl ether to precipitate the complex completely.

  • Filter the solid product, wash with diethyl ether, and dry under vacuum to yield the [Pd(L)₂Cl₂] complex.

Part 2: Catalytic Applications in Cross-Coupling Reactions

The electronic properties of the this compound ligand suggest that its palladium complexes could be highly effective catalysts for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nitro group is expected to enhance the oxidative addition step and promote reductive elimination.

Application Note: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction using the synthesized palladium complex as a pre-catalyst.

Core Principles: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the arylboronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The ligand plays a crucial role in stabilizing the palladium center throughout this cycle and influencing the rates of these elementary steps.

Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • [Pd(L)₂Cl₂] complex (pre-catalyst)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/Water (10:1 v/v) solvent mixture

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium pre-catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (5 mL).

  • Stir the reaction mixture at 80 °C for the specified time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation:

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid1K₂CO₃Toluene/H₂O80492
21-Iodo-4-nitrobenzene4-Tolylboronic acid0.5Cs₂CO₃Dioxane/H₂O100295
32-ChlorotoluenePhenylboronic acid2K₃PO₄THF/H₂O651278

Note: The data presented in this table is representative and intended for illustrative purposes.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants & Catalyst (Aryl Halide, Boronic Acid, Base, Pd Complex) B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat & Stir (e.g., 80 °C) C->D E Monitor Progress (TLC/GC-MS) D->E E->D Incomplete F Quench with Water E->F Complete G Extract with Organic Solvent F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Figure 1: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Catalytic Applications in Oxidation Reactions

Copper complexes of nitrogen-containing heterocyclic ligands are well-known catalysts for a variety of oxidation reactions, often mimicking the active sites of metalloenzymes.[2] The this compound ligand is expected to form copper complexes capable of activating molecular oxygen for the oxidation of substrates like phenols and catechols.

Application Note: Biomimetic Oxidation of Catechol

This protocol describes the use of a copper(II) complex of the ligand for the aerobic oxidation of catechol to o-quinone, a reaction that models the activity of catechol oxidase.

Core Principles: The catalytic cycle is believed to involve the formation of a copper-catecholate intermediate, followed by an intramolecular electron transfer to generate a semiquinone radical and a reduced copper species. The reoxidation of the copper center by molecular oxygen regenerates the active catalyst and produces the o-quinone product.

Protocol 3.1: Synthesis of a Copper(II) Complex

Materials:

  • This compound (L)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol

Procedure:

  • Dissolve the ligand (L) (2.0 eq) in methanol.

  • Add a solution of copper(II) acetate monohydrate (1.0 eq) in methanol to the ligand solution.

  • Stir the mixture at room temperature for 4 hours.

  • Collect the resulting precipitate by filtration, wash with cold methanol, and dry under vacuum to obtain the [Cu(L)₂(OAc)₂] complex.

Protocol 3.2: Catalytic Oxidation of Catechol

Materials:

  • Catechol

  • [Cu(L)₂(OAc)₂] complex

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the copper complex in methanol (e.g., 1 mM).

  • Prepare a stock solution of catechol in methanol (e.g., 0.1 M).

  • In a quartz cuvette, place a specific volume of the catalyst solution and dilute with methanol to a final volume of 3 mL.

  • Initiate the reaction by adding a small aliquot of the catechol stock solution to the cuvette.

  • Immediately begin monitoring the reaction by recording the UV-Vis spectra at regular time intervals. The formation of o-quinone can be followed by the increase in absorbance at its characteristic λmax (around 390 nm).

  • The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.

Data Presentation:

EntrySubstrateCatalyst Concentration (mM)Substrate Concentration (M)SolventTemperature (°C)Initial Rate (μmol L⁻¹ s⁻¹)
1Catechol0.10.01Methanol251.5
23,5-Di-tert-butylcatechol0.10.01Acetonitrile252.8

Note: The data presented in this table is representative and intended for illustrative purposes.

Reaction Pathway:

Catechol_Oxidation Catechol Catechol Quinone o-Quinone Catalyst_Resting [Cu(II)L₂]²⁺ Catalyst_Substrate [Cu(II)L₂(Catechol)]²⁺ Catalyst_Resting->Catalyst_Substrate + Catechol Catalyst_Reduced [Cu(I)L₂(Semiquinone)]⁺ Catalyst_Substrate->Catalyst_Reduced - H⁺ Catalyst_Reduced->Quinone Catalyst_Reduced->Catalyst_Resting + O₂, + H⁺ O2 O₂ H2O 2H₂O

Figure 2: Proposed catalytic cycle for the copper-catalyzed oxidation of catechol.

Conclusion and Future Outlook

The metal complexes of this compound represent a promising, yet underexplored, class of catalysts. The strategic placement of electron-donating and -withdrawing groups on the pyridine ring provides a powerful tool for tuning the catalytic properties of the metal center. The protocols and application notes provided herein offer a solid foundation for researchers to begin investigating the catalytic potential of these complexes in a variety of important organic transformations. Further research should focus on the synthesis and characterization of a broader range of metal complexes (e.g., with Fe, Co, Ni) and their application in other catalytic reactions such as C-H activation, polymerization, and asymmetric catalysis.

References

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available at: [Link]

  • Synthesis, Structural and Biochemical Activity of Pyridine Substituted Pyrrole Ligands and Their Mononuclear Cu(II), Ni(II) and Co(II) Complexes. Asian Journal of Chemistry. Available at: [Link]

  • New pyrrole-based ligand for first row transition metal complexes. ResearchGate. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed Central. Available at: [Link]

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Application Notes and Protocols for a Senior Application Scientist: Exploring the Antimicrobial Activity of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. This document provides a comprehensive guide to the investigation of the antimicrobial properties of the novel compound, 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine . This compound integrates three key pharmacophoric features: a pyridine ring, a nitro group, and a pyrrole moiety, each known to contribute to antimicrobial activity. Pyridine and its derivatives are prevalent in many therapeutic agents and are recognized for their broad biological activities.[1][2][3][4] The inclusion of a nitro group is a well-established strategy in antimicrobial drug design, often enhancing the compound's efficacy through bioreductive activation within microbial cells.[5][6] Furthermore, pyrrole-containing molecules have demonstrated significant potential as antibacterial agents.[7][8][9][10] This guide outlines detailed protocols for the synthesis, antimicrobial susceptibility testing, cytotoxicity assessment, and investigation of the potential mechanism of action of this compound.

Introduction: Rationale and Scientific Background

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2] Its derivatives have been extensively studied and have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1][11] The introduction of a nitro group onto an aromatic ring is a common strategy to enhance antimicrobial potency. Nitroaromatic compounds often act as prodrugs that are selectively activated by microbial nitroreductases to generate cytotoxic radical species, leading to cellular damage and death.[6][12] This mechanism provides a degree of selectivity for microbial over mammalian cells.

The pyrrole ring, a five-membered aromatic heterocycle, is another important structural motif in many biologically active compounds.[7][9] Pyrrolidine derivatives, in particular, have been the subject of recent reviews highlighting their potential as antibacterial agents.[7][8][13] The combination of these three moieties in This compound presents a compelling candidate for a novel antimicrobial agent. This document provides the foundational protocols to rigorously evaluate its potential.

Synthesis of this compound

Diagram: Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound start 2-Chloro-4-methyl-3-nitropyridine + Pyrrole reagents Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, DMSO) start->reagents Reactants reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Conditions workup Aqueous Workup & Extraction reaction->workup Quenching purification Column Chromatography workup->purification Crude Product product This compound purification->product Purified Product characterization Characterization (NMR, MS, IR) product->characterization Verification

Caption: Proposed synthetic route for this compound.

Protocols for Antimicrobial Susceptibility Testing (AST)

To determine the antimicrobial spectrum and potency of the test compound, a series of standardized assays should be performed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted technique.

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Subculturing from MIC plate:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Diagram: Antimicrobial Susceptibility Testing Workflow

AST Workflow Workflow for MIC and MBC Determination start Bacterial Culture mcfarland Standardize to 0.5 McFarland start->mcfarland inoculate Inoculate wells with standardized bacterial suspension mcfarland->inoculate dilution Prepare Serial Dilutions of Compound in 96-well plate dilution->inoculate incubate_mic Incubate at 37°C for 18-24h inoculate->incubate_mic read_mic Determine MIC (lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto MHA plates read_mic->subculture incubate_mbc Incubate at 37°C for 18-24h subculture->incubate_mbc read_mbc Determine MBC (lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Standard workflow for determining MIC and MBC values.

Table: Hypothetical Antimicrobial Activity Data
Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive816
Bacillus subtilisPositive48
Escherichia coliNegative1632
Pseudomonas aeruginosaNegative32>64
Candida albicansFungus1632

Cytotoxicity Assessment

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media in a 96-well plate.

    • Incubate until cells reach approximately 80% confluency.

  • Compound Treatment:

    • Expose the cells to serial dilutions of this compound for 24-48 hours.

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Investigating the Mechanism of Action

The presence of the nitro group strongly suggests a mechanism involving reductive activation by microbial nitroreductases.[12]

Proposed Mechanism of Action
  • Entry into the microbial cell: The compound diffuses across the cell membrane.

  • Reductive Activation: Intracellular nitroreductases reduce the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, and reactive oxygen species (ROS).

  • Cellular Damage: These reactive species can cause widespread damage to intracellular macromolecules, including DNA, RNA, and proteins, leading to cell death.

Diagram: Proposed Mechanism of Action

Mechanism of Action Proposed Reductive Activation Mechanism compound This compound (Prodrug) cell_membrane Microbial Cell Membrane compound->cell_membrane Diffusion nitroreductase Nitroreductase cell_membrane->nitroreductase Intracellular reactive_species Reactive Nitroso/Hydroxylamino Species Reactive Oxygen Species (ROS) nitroreductase->reactive_species Reduction dna DNA Damage reactive_species->dna protein Protein Damage reactive_species->protein lipid Lipid Peroxidation reactive_species->lipid cell_death Cell Death dna->cell_death protein->cell_death lipid->cell_death

Caption: Proposed mechanism of action via reductive activation.

Experimental Validation
  • Nitroreductase-deficient mutants: Compare the MIC of the compound against wild-type bacteria and their corresponding nitroreductase-deficient mutants. A significant increase in the MIC for the mutant strain would support the proposed mechanism.

  • ROS detection: Use fluorescent probes (e.g., DCFH-DA) to measure the intracellular generation of ROS in bacteria upon treatment with the compound.

  • DNA damage assays: Employ techniques like the comet assay or TUNEL assay to assess DNA fragmentation in treated bacterial cells.

Conclusion and Future Directions

The novel compound this compound holds promise as a new antimicrobial agent due to its unique combination of pharmacophoric moieties. The protocols outlined in this document provide a robust framework for its initial evaluation. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of infection, formulation development, and more in-depth mechanistic studies to fully elucidate its mode of action and potential for therapeutic development.

References

  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. Available at: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Pulsus. Available at: [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available at: [Link]

  • Full article: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online. Available at: [Link]

  • Full article: Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]

  • Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. Available at: [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available at: [Link]

  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes. SpringerLink. Available at: [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. PubMed. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed Central. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Preprints.org. Available at: [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Royal Society Open Science. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

  • New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. Available at: [Link]

  • An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 2-(1H-pyrrol-1-yl)pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2-(1H-pyrrol-1-yl)pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of N-heterocycles. These compounds are prevalent in medicinal chemistry and materials science, making their efficient synthesis a critical endeavor. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of substituted 2-(1H-pyrrol-1-yl)pyridines, providing potential causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting to synthesize a substituted 2-(1H-pyrrol-1-yl)pyridine via a Paal-Knorr condensation of a 1,4-dicarbonyl compound with a substituted 2-aminopyridine, but I am observing very low yields or no desired product at all. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in a Paal-Knorr synthesis of this type can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid.[1] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause degradation of the starting materials or the product.[1]

    • Solution: Systematically screen reaction temperatures (e.g., from 80 °C to reflux) and reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal endpoint.

  • Poorly Reactive Starting Materials: 2-Aminopyridines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[1] Similarly, sterically hindered 1,4-dicarbonyl compounds or substituents on the 2-aminopyridine can impede the reaction.[1]

    • Solution: For poorly nucleophilic 2-aminopyridines, consider using a more forcing catalyst or switching to an alternative synthetic route, such as a Buchwald-Hartwig amination. For sterically hindered substrates, prolonged reaction times and higher temperatures may be necessary.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1]

    • Solution: A weak acid like acetic acid can accelerate the reaction without significantly promoting furan formation.[1] Other mild Brønsted or Lewis acids, such as Sc(OTf)₃ and Bi(NO₃)₃, can also be effective.[1][2]

Issue 2: Significant Byproduct Formation

Question: My reaction is producing a significant amount of a byproduct that I suspect is a furan. How can I confirm this and, more importantly, how can I minimize its formation?

Answer: The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[1] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[1]

  • Confirmation: The furan byproduct will have a different retention factor (Rf) on TLC and a distinct mass in LC-MS analysis compared to the desired pyrrole product. You can also characterize the byproduct by ¹H NMR spectroscopy.

  • Minimization Strategies:

    • Control Acidity: Maintain a pH greater than 3.[1] The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[1]

    • Use Excess Amine: Employing an excess of the 2-aminopyridine can favor the pyrrole formation pathway.[1]

    • Milder Catalysts: Consider using milder Brønsted or Lewis acids.[2]

Issue 3: Challenges with Alternative Synthetic Routes (Buchwald-Hartwig & Ullmann)

Question: I am using a Buchwald-Hartwig amination to couple a substituted pyrrole with a 2-halopyridine, but the reaction is not proceeding as expected. What are the key parameters to consider for this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the choice of catalyst, ligand, base, and solvent.[3][4]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial.[5] For electron-rich pyrroles and electron-poor 2-halopyridines, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often effective.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the pyrrole. Sodium or potassium tert-butoxide is commonly used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are necessary to prevent catalyst deactivation.

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the 2-halopyridine.[3] This can be minimized by ensuring the reaction is performed under an inert atmosphere and with rigorously dried reagents and solvents.

Question: I am attempting an Ullmann condensation between a substituted pyrrole and a 2-halopyridine, but the reaction requires very high temperatures and gives low yields. Are there any modifications to this method?

Answer: The classic Ullmann condensation often requires harsh reaction conditions.[6] However, several modifications have been developed to improve its efficiency.

  • Ligand-Assisted Ullmann Reaction: The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can significantly accelerate the reaction and allow for lower reaction temperatures.

  • Catalyst System: Copper(I) salts, such as CuI, are typically used as catalysts. The addition of a base like K₂CO₃ or Cs₂CO₃ is also necessary.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Paal-Knorr synthesis for forming 2-(1H-pyrrol-1-yl)pyridines?

A1: The accepted mechanism involves the initial nucleophilic attack of the amino group of the 2-aminopyridine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the hemiaminal attacks the second carbonyl group, forming a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[2][8] The ring-closing step is often the rate-determining step.

Q2: Are there any regioselectivity issues to consider when using unsymmetrical 1,4-dicarbonyl compounds?

A2: Yes, the use of unsymmetrical 1,4-dicarbonyls can lead to the formation of regioisomers. The regioselectivity is influenced by both steric and electronic factors.

  • Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the 2-aminopyridine at that position, favoring reaction at the less hindered carbonyl.

  • Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.

Q3: How can I purify my substituted 2-(1H-pyrrol-1-yl)pyridine product?

A3: Purification is typically achieved through column chromatography on silica gel.[9] The choice of eluent will depend on the polarity of your product. A gradient of ethyl acetate in hexanes is a common starting point. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.[9]

Q4: What are the key spectroscopic features I should look for to confirm the structure of my product?

A4:

  • ¹H NMR: Look for the characteristic signals of the pyrrole and pyridine rings. The protons on the pyrrole ring typically appear as multiplets in the aromatic region. The coupling patterns of the pyridine protons will depend on the substitution pattern.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of your product.

  • IR Spectroscopy: Look for the characteristic C-N and C=C stretching vibrations of the aromatic rings.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of a Substituted 2-(1H-pyrrol-1-yl)pyridine

This protocol provides a general procedure for the synthesis of a substituted 2-(1H-pyrrol-1-yl)pyridine via the Paal-Knorr condensation.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • 1,4-Dicarbonyl compound (1.1 eq)

  • Glacial acetic acid (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 eq) and the 1,4-dicarbonyl compound (1.1 eq).

  • Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Parameter Typical Range/Value Notes
Reaction Temperature 80 - 120 °CHigher temperatures may be needed for less reactive substrates.
Reaction Time 2 - 24 hoursMonitor by TLC to determine completion.
Equivalents of 1,4-dicarbonyl 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Solvent/Catalyst Glacial Acetic AcidOther weak acids can be used.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Substituted 2-(1H-pyrrol-1-yl)pyridine

This protocol provides a general procedure for the palladium-catalyzed coupling of a substituted pyrrole with a 2-halopyridine.

Materials:

  • 2-Halopyridine (1.0 eq)

  • Substituted pyrrole (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous, deoxygenated toluene

  • Diatomaceous earth

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a glovebox, add the 2-halopyridine (1.0 eq), substituted pyrrole (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, deoxygenated toluene to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture through a pad of diatomaceous earth and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Parameter Typical Range/Value Notes
Catalyst Loading 1-5 mol% PdLower loadings may be possible with highly active catalyst systems.
Ligand Bulky, electron-rich phosphinesXPhos, SPhos, RuPhos are common choices.
Base NaOtBu, KOtBu, Cs₂CO₃The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THFMust be anhydrous and deoxygenated.

Visualizing Synthetic Strategies

To aid in understanding the synthetic approaches, the following diagrams illustrate the key reaction pathways.

Paal_Knorr cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Paal-Knorr Condensation Paal-Knorr Condensation 2-Aminopyridine->Paal-Knorr Condensation 1,4-Dicarbonyl 1,4-Dicarbonyl 1,4-Dicarbonyl->Paal-Knorr Condensation 2-(1H-pyrrol-1-yl)pyridine 2-(1H-pyrrol-1-yl)pyridine Paal-Knorr Condensation->2-(1H-pyrrol-1-yl)pyridine Acid Catalyst Heat

Caption: Paal-Knorr synthesis workflow.

Buchwald_Hartwig cluster_start_BH Starting Materials cluster_reaction_BH Reaction cluster_product_BH Product 2-Halopyridine 2-Halopyridine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2-Halopyridine->Buchwald-Hartwig Amination Pyrrole Pyrrole Pyrrole->Buchwald-Hartwig Amination 2-(1H-pyrrol-1-yl)pyridine 2-(1H-pyrrol-1-yl)pyridine Buchwald-Hartwig Amination->2-(1H-pyrrol-1-yl)pyridine Pd Catalyst Ligand, Base

Caption: Buchwald-Hartwig amination workflow.

References

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). ResearchGate. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Synthesis of Stable Betaines Based on 1H-Pyrrole-2,3-diones and Pyridinium Ylides and Their Thermal Conversion to Cyclopropane-Fused Pyrroles. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

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  • 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. PMC. Available at: [Link]

  • 2-(1H-pyrrol-1-yl)aniline. PubChem. Available at: [Link]

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  • A convenient proline catalysed Paal–Knorr synthesis of highly substituted pyrrole: construction of a pyrrolo[2,1-a]isoquinoline scaffold. New Journal of Chemistry. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. Available at: [Link]

  • Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. The Royal Society of Chemistry. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available at: [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • 2-(1H-pyrrol-2-yl)pyridine. PubChem. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. Available at: [Link]

  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. Available at: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. Available at: [Link]

  • 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC. Available at: [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. Available at: [Link]

  • New Synthetic Approaches to Substituted Pyridine-2-(1H)-ones Clubbed with Substituted Aryl Diazo Substituents. Semantic Scholar. Available at: [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. NIH. Available at: [Link]

  • A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of substituted pyrrolo [1,2-a] pyridines. ResearchGate. Available at: [Link]

  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available at: [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and optimize your yields. Our approach is grounded in established chemical principles and practical, field-proven experience.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-step sequence. This strategy involves the initial preparation of a key intermediate, 2-chloro-4-methyl-3-nitropyridine, followed by a nucleophilic aromatic substitution (SNAr) reaction with pyrrole. The electron-withdrawing nitro group at the 3-position is crucial as it activates the 2-position for nucleophilic attack, facilitating the displacement of the chloro substituent.

Synthesis_Workflow start Starting Material (2-Hydroxy-4-methyl-3-nitropyridine) step1 Step 1: Chlorination (POCl₃, Reflux) start->step1 Reagent: Phosphorus Oxychloride intermediate Intermediate (2-Chloro-4-methyl-3-nitropyridine) step1->intermediate Yield: ~75% step2 Step 2: Nucleophilic Aromatic Substitution (Pyrrole, Base, Solvent) intermediate->step2 Reagents: Pyrrole, NaH/K₂CO₃ Solvent: DMF/THF product Final Product (this compound) step2->product Purification: Column Chromatography

Caption: General two-step workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to prepare the 2-chloro-4-methyl-3-nitropyridine intermediate?

The most direct and commonly cited method is the chlorination of 2-hydroxy-4-methyl-3-nitropyridine (the tautomeric form of 2-keto-3-nitro-4-methylpyridine) using phosphorus oxychloride (POCl₃).[1] This reaction typically proceeds with good yield (around 75%) when refluxed for several hours.[1] Alternative routes, such as the nitration of 2-amino-4-picoline, often suffer from poor regioselectivity, yielding a mixture of 3-nitro and 5-nitro isomers, and pose significant thermal hazards on a larger scale.[2][3]

Q2: Why is my yield low in the final SNAr step?

Low yields in the substitution of the chloro group with pyrrole can stem from several factors:

  • Inefficient Deprotonation of Pyrrole: Pyrrole has a pKa of ~17 in DMSO, requiring a sufficiently strong base for deprotonation to form the more nucleophilic pyrrolide anion. Incomplete deprotonation leads to a slow or stalled reaction.

  • Side Reactions: The pyrrolide anion is a soft nucleophile, but side reactions can occur. Polymerization of pyrrole, especially if using old or unpurified material, can generate tarry by-products that complicate purification and reduce yield.

  • Product Decomposition: While the pyridine ring is activated by the nitro group, the final product may be sensitive to high temperatures or prolonged exposure to strong bases, leading to degradation.[4]

  • Moisture Contamination: The strong bases often used (like NaH) are highly water-sensitive. Moisture in the solvent or on the glassware will quench the base, preventing the deprotonation of pyrrole.

Q3: What is the best base-solvent combination for the reaction of 2-chloro-4-methyl-3-nitropyridine with pyrrole?

The optimal combination depends on the desired reaction temperature and safety considerations.

  • Sodium Hydride (NaH) in an Aprotic Solvent (THF, DMF): This is a highly effective system. NaH is a strong, non-nucleophilic base that irreversibly deprotonates pyrrole. The reaction can often be run at room temperature or with gentle heating. Anhydrous conditions are critical.

  • Potassium Carbonate (K₂CO₃) in DMF or DMSO: This is a milder, safer, and more practical option for larger-scale reactions. It requires higher temperatures (typically 80-120 °C) to achieve a sufficient reaction rate but avoids the hazards associated with handling sodium hydride.

Q4: Can this reaction be performed under "greener" conditions?

While specific green protocols for this exact molecule are not widely published, principles from related reactions, such as the Clauson-Kaas synthesis, can be adapted.[4][5][6] Researchers could explore:

  • Phase-Transfer Catalysis: Using a system like K₂CO₃ in toluene with a phase-transfer catalyst (e.g., TBAB) could improve efficiency and reduce the need for polar aprotic solvents.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and potentially improve yields, often under solvent-free or reduced-solvent conditions.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Flowchart problem Problem: Low Yield of Final Product check_sm Is Starting Material (2-chloropyridine) fully consumed? (Check via TLC/LC-MS) problem->check_sm sm_present No check_sm->sm_present Some remains sm_gone Yes check_sm->sm_gone Consumed cause1 Possible Cause: Inefficient Pyrrole Deprotonation or Low Reactivity sm_present->cause1 cause2 Possible Cause: Product Degradation or By-product Formation sm_gone->cause2 solution1a Solution: Switch to a stronger base (e.g., NaH). Ensure anhydrous conditions. cause1->solution1a solution1b Solution: Increase reaction temperature and/or time. cause1->solution1b solution2a Solution: Lower reaction temperature. Run under inert atmosphere (N₂/Ar). cause2->solution2a solution2b Solution: Use freshly distilled pyrrole to avoid polymerization. cause2->solution2b solution2c Solution: Analyze crude product by LC-MS to identify major by-products. cause2->solution2c

Caption: Troubleshooting workflow for the final SNAr step.

Issue 1: Low Yield or No Reaction in Step 1 (Chlorination)
  • Symptom: Significant amount of starting material (2-hydroxy-4-methyl-3-nitropyridine) remains after refluxing in POCl₃.

  • Potential Cause: Insufficient reflux time or temperature. POCl₃ is old or has been partially hydrolyzed by atmospheric moisture, reducing its activity.

  • Troubleshooting Steps:

    • Verify Reaction Time: Ensure the mixture has been refluxed for at least 4 hours as a starting point.[1]

    • Ensure Anhydrous Conditions: Use a drying tube and flame-dried glassware. Use a fresh bottle of POCl₃.

    • Monitor Progress: Carefully take aliquots (if possible and safe) to monitor the reaction's progress by TLC or LC-MS.

    • Workup: After completion, ensure excess POCl₃ is thoroughly removed by distillation under reduced pressure before recrystallization.[1]

Issue 2: The Final SNAr Reaction is Sluggish or Stalls
  • Symptom: TLC analysis shows both starting materials are present with little product formation, even after several hours.

  • Potential Cause: The base is not strong enough, or there is insufficient thermal energy.

  • Troubleshooting Steps:

    • Evaluate the Base: If using a mild base like K₂CO₃, the reaction will likely require heating. Increase the temperature in 20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C), monitoring by TLC.

    • Switch to a Stronger Base: If heating does not promote the reaction, consider switching to sodium hydride (NaH). This requires stringent anhydrous conditions but is much more effective at deprotonating pyrrole.

    • Check Solvent Purity: Use anhydrous grade solvent. Moisture will consume the base and inhibit the reaction.

Issue 3: Formation of a Dark, Tarry Crude Product
  • Symptom: The reaction mixture turns dark brown or black, and workup yields an intractable tar instead of a solid or oil.

  • Potential Cause: Polymerization of pyrrole or decomposition of the starting material/product at high temperatures.

  • Troubleshooting Steps:

    • Purify Pyrrole: Use freshly distilled pyrrole for the reaction. Old pyrrole often contains polymeric impurities that can propagate.

    • Lower the Temperature: High temperatures can accelerate decomposition. If using a strong base like NaH, the reaction may proceed efficiently at a lower temperature (e.g., 0 °C to room temperature).

    • Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidative side reactions that can contribute to tar formation.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

This protocol is adapted from established procedures.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, approx. 4-5 mL per gram of starting material) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the excess POCl₃ by distillation under reduced pressure.

    • Very carefully, pour the cooled residue onto crushed ice with stirring. A precipitate should form.

    • Neutralize the aqueous solution with a solid base like sodium bicarbonate or by slowly adding a saturated aqueous solution until the pH is ~7.

  • Purification:

    • Filter the solid product and wash it with cold water.

    • Recrystallize the crude product from an ethanol/water mixture (e.g., 75% ethanol) to yield the pure 2-chloro-4-methyl-3-nitropyridine as a white or off-white solid.[1][7]

ParameterRecommended ValueNotes
Reagent Phosphorus Oxychloride (POCl₃)Use fresh, high-purity reagent.
Temperature Reflux (~106 °C)Ensure consistent heating.
Time 4 - 6 hoursMonitor by TLC if possible.
Purification Recrystallization (75% EtOH)Provides high-purity solid.[1]
Expected Yield ~75%Dependent on purity and workup.[1]
Protocol 2: Synthesis of this compound (NaH Method)
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon or nitrogen atmosphere, add anhydrous DMF or THF.

  • Pyrrole Deprotonation:

    • Add freshly distilled pyrrole (1.1 eq) to the solvent.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Hydrogen gas evolution should be observed.

  • SNAr Reaction:

    • Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the pyrrolide solution.

    • Stir the reaction at room temperature for 4-12 hours, or until TLC/LC-MS indicates consumption of the starting material. Gentle heating (40-50 °C) can be applied if the reaction is slow.

  • Workup:

    • Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the final product.

ParameterRecommended ValueNotes
Base Sodium Hydride (NaH)Highly effective but requires strict anhydrous/inert conditions.
Solvent Anhydrous DMF or THFDMF offers better solubility for all components.
Temperature 0 °C to Room TemperatureHigher temperatures may cause decomposition.
Time 4 - 12 hoursMonitor by TLC for completion.
Purification Silica Gel ChromatographyNecessary to remove salts and by-products.

References

  • Autech. Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applications. [Link]

  • Sultana, N., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Custom Synthesis of 2-Chloro-4-methyl-3-nitropyridine. [Link]

  • Google Patents.
  • Google Patents.

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Technical Support Center: Purification of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this specific heterocyclic compound. The unique structural characteristics of this molecule—a basic pyridine core, an electron-withdrawing nitro group, and a planar pyrrole substituent—present distinct challenges during purification. This document provides in-depth, field-proven troubleshooting guides and FAQs to help you navigate these challenges, ensuring high purity and yield for your downstream applications.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems encountered during the purification of this compound in a question-and-answer format.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

Question: I'm attempting to purify my crude product using silica gel column chromatography, but I'm observing significant peak tailing and co-elution with impurities. What is causing this, and how can I fix it?

Answer: This is a classic issue when purifying basic heterocyclic compounds like pyridines on standard silica gel.

Causality: The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, acid-base interaction causes a portion of your compound to "stick" to the stationary phase, resulting in a smeared or tailing elution profile that severely compromises resolution.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel.

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system. A concentration of 0.1-1% triethylamine (Et₃N) is typically sufficient to saturate the acidic sites, allowing your pyridine derivative to elute symmetrically.[1]

    • Protocol:

      • Determine an appropriate starting eluent system using Thin Layer Chromatography (TLC), aiming for an Rf value of ~0.3 for your target compound.[2] A common system for compounds of moderate polarity is Hexanes/Ethyl Acetate.

      • Prepare your bulk mobile phase by adding 1 mL of triethylamine per liter of the chosen solvent mixture (0.1%).

      • Equilibrate your column with this modified mobile phase before loading your sample.

  • Change the Stationary Phase: If modification of the mobile phase is insufficient or undesirable (e.g., if triethylamine interferes with downstream steps), consider an alternative stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds.[1] Use neutral or basic alumina to prevent unwanted interactions.

    • Reversed-Phase Chromatography: For highly polar compounds or challenging separations, reversed-phase (C18) silica gel can be an excellent option, where separation is based on hydrophobicity rather than polar interactions.[3]

Issue 2: The Compound "Oils Out" or Fails to Crystallize During Recrystallization

Question: I've isolated my fractions from chromatography, but when I try to recrystallize the compound, it either separates as an oil or remains stubbornly in solution even after cooling. How can I induce proper crystallization?

Answer: "Oiling out" occurs when a solid melts in the hot solvent or when its solubility is exceeded so rapidly upon cooling that it separates as a supersaturated liquid instead of forming an ordered crystal lattice. Failure to crystallize often points to using too much solvent or the presence of impurities that inhibit crystal formation.

Causality: The choice of solvent is paramount. The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold.[4] If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving, leading to oiling.[4]

Solutions:

  • Systematic Solvent Selection:

    • Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Solvents like ethanol, methanol, acetone, and ethyl acetate are good starting points for nitropyridine derivatives.[5][6] Solvent mixtures, such as ether-petroleum ether or ethanol-water, can also be effective.[4][7]

  • Troubleshooting Protocol for Oiling Out:

    • Add More Solvent: If an oil forms, add more hot solvent until the oil completely dissolves.[1]

    • Reduce Cooling Rate: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling encourages precipitation over crystallization.

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]

  • Protocol for Low Recovery:

    • Use Minimal Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve your compound. Using too much will keep a significant portion of your product dissolved even when cold.[1]

    • Reduce Mother Liquor Volume: After filtering your crystals, you can concentrate the remaining solution (mother liquor) on a rotary evaporator and cool it again to recover a second crop of crystals. Note that this second crop may be less pure and require a separate recrystallization.[1]

Issue 3: Product Degradation or Discoloration During Purification

Question: My product fractions are turning dark yellow or brown, and my overall yield is lower than expected. Is this compound unstable?

Answer: Yes, nitroaromatic compounds can be susceptible to degradation under certain conditions. The observed discoloration and yield loss are likely due to chemical decomposition.

Causality:

  • Photodegradation: Many nitroaromatic compounds are light-sensitive and can decompose upon exposure to ambient or UV light.[8]

  • pH Sensitivity: While the pyridine moiety requires a basic modifier on silica, prolonged exposure to strongly acidic or basic conditions, especially with heating, can lead to hydrolysis or other degradation pathways.[8]

  • Thermal Instability: The presence of the nitro group can reduce the thermal stability of the molecule. Overheating during solvent evaporation can cause decomposition.

Solutions & Preventative Measures:

  • Protect from Light: Conduct all purification steps, especially in solution, with minimal light exposure. Use amber glassware or wrap your flasks and columns in aluminum foil.[8]

  • Control pH: When performing extractions, use milder acids and bases (e.g., dilute HCl, saturated sodium bicarbonate) and avoid prolonged contact times.

  • Gentle Evaporation: Remove solvents using a rotary evaporator at a moderate temperature (e.g., <40°C) to prevent thermal decomposition.

  • Inert Atmosphere: If you suspect oxidative degradation, consider performing purification steps under an inert atmosphere of nitrogen or argon, although this is less commonly required than light and pH control.

Purification Workflow Overview

The following diagram outlines a robust, multi-step strategy for purifying the crude product.

PurificationWorkflow Crude Crude Product (in organic solvent, e.g., DCM/EtOAc) Wash Wash with 1M HCl (aq) Crude->Wash Isolate basic target Extraction Acid-Base Extraction Neutralize Neutralize Aqueous Layer (e.g., with NaHCO₃) Wash->Neutralize BackExtract Back-extract with Organic Solvent Neutralize->BackExtract Dry Dry & Concentrate BackExtract->Dry Column Column Chromatography (Silica + 0.5% Et₃N or Alumina) Dry->Column Remove polar impurities Combine Combine Pure Fractions & Concentrate Column->Combine Recrystal Recrystallization (e.g., Ethanol/Water) Combine->Recrystal Final polishing Final Pure C₁₀H₉N₃O₂ Recrystal->Final

Caption: A multi-step purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product?

  • Unreacted Starting Materials: Depending on your synthetic route, this could include a precursor like 2-chloro-4-methyl-3-nitropyridine or 2-amino-4-methyl-3-nitropyridine.

  • Isomeric Byproducts: Nitration reactions on substituted pyridines can sometimes yield small amounts of other isomers.[9]

  • Polymers: Pyrrole itself can polymerize under acidic or oxidative conditions. While the N-substituted pyrrole in your target is more stable, harsh reaction conditions could potentially lead to oligomeric impurities.

Q2: What is a good starting solvent system for column chromatography? A good starting point is a mixture of a non-polar solvent like hexanes or pentane and a moderately polar solvent like ethyl acetate or dichloromethane.[1][5]

  • Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).

  • The ideal system will give your target compound an Rf value of approximately 0.3.[2]

  • Remember to add 0.1-1% triethylamine to both your TLC developing chamber and your column eluent to prevent peak tailing.[1]

Solvent System ComponentPolarityNotes
Hexane / PentaneVery LowBase non-polar solvent.
Dichloromethane (DCM)LowGood for dissolving a wide range of compounds.
Diethyl EtherLow-MediumCan be a good alternative to EtOAc.
Ethyl Acetate (EtOAc)MediumExcellent general-purpose polar co-solvent.
AcetoneMedium-HighStronger eluting power than EtOAc.
Methanol (MeOH)HighUsed for highly polar compounds, often with DCM.

Q3: Which analytical techniques are best for final purity assessment?

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or ammonium formate) is ideal for generating quantitative purity data.[10][11]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Essential for confirming the chemical structure and identifying any residual solvents or impurities. The presence of sharp peaks with correct integrations in ¹H NMR is a strong indicator of purity.[12]

  • Melting Point: A sharp, well-defined melting point range is a classic indicator of a pure crystalline solid. Impurities will typically broaden and depress the melting point.

Troubleshooting Logic for Chromatography

Use this flowchart to diagnose and solve common column chromatography problems systematically.

ChromatographyTroubleshooting Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing PoorSep Poor Separation? Tailing->PoorSep No AddBase Add 0.5% Et₃N to Mobile Phase Tailing->AddBase Yes NoElute Compound Not Eluting? PoorSep->NoElute No CheckTLC Re-optimize Solvent System via TLC (Rf ~0.3) PoorSep->CheckTLC Yes IncreasePolarity Increase Mobile Phase Polarity NoElute->IncreasePolarity Yes Success Resolution Improved NoElute->Success No Problem UseAlumina Switch to Neutral Alumina Column AddBase->UseAlumina Still Tailing AddBase->Success Resolved UseAlumina->Success ReduceLoad Reduce Sample Load (<2% of Silica Mass) CheckTLC->ReduceLoad Solvent OK CheckTLC->Success Resolved ReduceLoad->Success Degradation Check for Degradation on Silica (2D TLC) IncreasePolarity->Degradation Still No Elution IncreasePolarity->Success Resolved Degradation->Success

Caption: A logical workflow for systematically troubleshooting chromatography issues.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved January 17, 2026, from BenchChem Technical Support.[1]

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines. Retrieved January 17, 2026, from BenchChem Technical Support.[5]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved January 17, 2026, from sielc.com.[10]

  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structural Isomers. Retrieved January 17, 2026, from nacalaiusa.com.[13]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 17, 2026, from helixchrom.com.[14]

  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved January 17, 2026, from BenchChem Technical Support.[3]

  • Canadian Journal of Chemistry. (n.d.). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Retrieved January 17, 2026, from cdnsciencepub.com.[6]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 17, 2026, from helixchrom.com.[11]

  • BenchChem. (n.d.). Avoiding impurities in the synthesis of heterocyclic compounds. Retrieved January 17, 2026, from BenchChem Technical Support.[2]

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved January 17, 2026, from BenchChem Technical Support.[15]

  • Canadian Journal of Chemistry. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved January 17, 2026, from cdnsciencepub.com.[7]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 17, 2026, from chem.rochester.edu.[16]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved January 17, 2026, from researchgate.net.[4]

  • BenchChem. (n.d.). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. Retrieved January 17, 2026, from BenchChem Technical Support.[8]

  • ACS Omega. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Retrieved January 17, 2026, from pubs.acs.org.[12]

  • Preprints.org. (2023). A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Retrieved January 17, 2026, from preprints.org.[17]

  • PubMed Central. (n.d.). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. Retrieved January 17, 2026, from ncbi.nlm.nih.gov.[18]

  • BOC Sciences. (n.d.). CAS 120494-05-5 this compound. Retrieved January 17, 2026, from bocsci.com.[]

  • ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved January 17, 2026, from researchgate.net.[20]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives. Retrieved January 17, 2026, from patents.google.com.[21]

  • BenchChem. (n.d.). Identifying and minimizing side products in 3-Amino-4-nitropyridine synthesis. Retrieved January 17, 2026, from BenchChem Technical Support.[9]

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overcoming poor solubility of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Welcome to the troubleshooting and support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to help prevent and resolve issues related to compound precipitation during in vitro and other screening assays. Poor aqueous solubility is a common challenge in drug discovery that can lead to unreliable and misleading results.[1][2] This document provides a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with poorly soluble compounds like this compound.

Q1: I observed a cloudy precipitate in my assay plate after adding my compound. What is the primary cause?

A: Precipitation of a test compound in an aqueous assay buffer is most commonly due to its low aqueous solubility.[3][4] Organic compounds like this compound are often highly soluble in aprotic polar solvents like Dimethyl Sulfoxide (DMSO) but can "crash out" of solution when diluted into a water-based medium where their solubility limit is exceeded.[3][5] This is a frequent challenge in high-throughput screening and other biological assays.[3]

Q2: My stock solution in 100% DMSO is perfectly clear. Why does it precipitate in the final assay buffer?

A: A clear stock solution in DMSO does not guarantee solubility in the final aqueous assay buffer. The dramatic change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility to drop sharply, leading to precipitation.[3][5] This is often an issue of kinetic solubility, where the compound doesn't have enough time or favorable conditions to establish a stable, dissolved state in the new environment.[3][6]

Q3: What is the maximum recommended final concentration of DMSO in my assay to maintain solubility and avoid cellular toxicity?

A: While there is no universal rule, a final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[3] For cell-based assays, it is often recommended to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity or off-target effects that could confound your results.[7] It is crucial to ensure the final DMSO concentration is consistent across all experimental wells, including vehicle controls.

Q4: My compound still precipitates even at a final DMSO concentration of 0.5%. What are my primary options?

A: If you still observe precipitation after optimizing the DMSO concentration and ensuring your final compound concentration is not excessively high, you need to explore more advanced formulation strategies. The main approaches are:

  • Using Co-solvents: Introducing a water-miscible solvent to the aqueous buffer to reduce the overall polarity of the medium.[]

  • Employing Excipients like Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively "shielding" them from the aqueous environment.[9][10][11][12]

  • Adding Surfactants: These agents form micelles that can encapsulate insoluble compounds, increasing their apparent solubility.[13][14][15]

  • Adjusting Buffer pH: While likely less effective for this specific molecule due to its structure, adjusting pH can significantly improve the solubility of compounds with ionizable groups.[]

Q5: How do I know if the solubilizing agents themselves are affecting my assay results?

A: This is a critical consideration. Any additive used to improve solubility can potentially interfere with the biological assay. To account for this, you must run a "vehicle control." This control should contain the exact same concentration of the co-solvent, cyclodextrin, or surfactant as your test wells, but without the compound of interest. Any activity observed in the vehicle control can then be subtracted from the activity of your test compound, or used to assess the baseline effect of the formulation itself.

Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow and detailed protocols for systematically addressing solubility issues with this compound.

Initial Troubleshooting Workflow

Before moving to advanced formulations, follow this decision-making process to rule out common procedural errors.

G cluster_0 start Precipitate Observed in Assay check_dmso Is final [DMSO] <= 0.5%? start->check_dmso check_conc Is compound concentration a critical requirement? check_dmso->check_conc Yes inc_dmso ACTION: Increase final [DMSO] (max 1%). Verify solvent tolerance of assay. check_dmso->inc_dmso No lower_conc ACTION: Lower final compound concentration to determine kinetic solubility limit. check_conc->lower_conc No adv_form Proceed to Advanced Formulation Strategies check_conc->adv_form Yes lower_conc->adv_form If still precipitates or concentration is too low inc_dmso->start Re-test G cluster_1 A) Co-Solvent System cluster_2 B) Cyclodextrin Inclusion Complex cluster_3 C) Surfactant Micelle drug_a Drug label_a Co-solvents reduce water polarity, creating a more favorable environment for the hydrophobic drug. h2o1 H₂O h2o2 H₂O cosolv1 Co-Solv cosolv2 Co-Solv cd Hydrophilic Exterior Hydrophobic Interior drug_b Drug h2o3 H₂O h2o4 H₂O center drug_c Drug s1 s2 s3 s4 s5 s6 s7 s8 head1 head2 head3 head4 head5 head6 head7 head8 label_c

Caption: Mechanisms of common solubilization strategies.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. Retrieved from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Allied Journals. Retrieved from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved from [Link]

  • Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Retrieved from [Link]

  • Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. (2020, August 1). PMC - NIH. Retrieved from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). JOCPR. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]

  • Cyclodextrins in delivery systems: Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). LinkedIn. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved from [Link]

  • Enhancing solubility of poorly soluble drugs using various techniques. (2024, September 28). LinkedIn. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (n.d.). PMC - NIH. Retrieved from [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2026, January 16). Labcompare. Retrieved from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). PMC - NIH. Retrieved from [Link]

  • In Vitro Solubility Assays in Drug Discovery. (2025, August 7). ResearchGate. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. (2019, November 21). NIH. Retrieved from [Link]

  • 3.3: Preparing Solutions. (2022, August 8). Chemistry LibreTexts. Retrieved from [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017, October 20). Xtalks. Retrieved from [Link]

  • Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. (2023, November 27). bioRxiv. Retrieved from [Link]

  • Co-immunoprecipitation (Co-IP) Troubleshooting. (2024, May 16). Antibodies.com. Retrieved from [Link]

  • Immunoprecipitation troubleshooting. (n.d.). Agrisera antibodies. Retrieved from [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrrole. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the functionalization of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile, yet challenging, heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The unique electronic architecture of this molecule—an electron-deficient nitropyridine ring coupled with an electron-rich pyrrole and a reactive methyl group—presents a fascinating landscape of potential transformations. However, this same complexity can lead to challenges in selectivity and reactivity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Analysis of the Starting Material: Reactivity Map

Before delving into troubleshooting, it is crucial to understand the inherent reactivity of the starting material. The pyridine ring is highly electron-deficient due to the synergistic electron-withdrawing effects of the ring nitrogen and the C3-nitro group. This makes the ring susceptible to nucleophilic attack, particularly at the C6 and C4 positions.[1][2] Conversely, the methyl group at C4 and the pyrrole ring are potential sites for radical or electrophilic attack, respectively, although the latter is generally deactivated by the pyridine's electron pull.

G cluster_0 This compound cluster_1 Potential Reaction Sites mol A C3-Nitro Group (Reduction, SNAr displacement) B C4-Methyl Group (Oxidation, Deprotonation) C Pyridine Ring (Nucleophilic Aromatic Substitution) D Pyrrole Ring (Stability Concerns)

Caption: Key reactive sites on the core scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Functionalization via Nitro Group Reduction

The conversion of the nitro group to an amine is a common and powerful strategy, unlocking a plethora of subsequent reactions like amide couplings, diazotizations, and reductive aminations. However, this reduction is not always straightforward.

Question 1: My nitro group reduction is incomplete or gives a low yield. What are the common causes and how can I resolve this?

Answer: Incomplete reactions or low yields are frequent challenges in nitro group reductions. The underlying causes can often be traced back to several factors related to the chosen method, reagents, or reaction conditions.[3]

  • Insufficient Reducing Agent or Catalyst: The stoichiometry of the reducing agent is crucial. For metal/acid reductions (e.g., Fe/HCl, SnCl₂), ensure a sufficient excess of the metal is used. In catalytic hydrogenations, the catalyst loading (e.g., Pd/C) might be too low, or the catalyst may have lost its activity.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to the metal surface of heterogeneous catalysts like Pd/C, inhibiting their activity.[4] The presence of sulfur-containing impurities can also poison the catalyst.

  • Poor Solubility: The starting material may have poor solubility in the reaction solvent, limiting its contact with the reducing agent or catalyst.

  • Side Reactions: Over-reduction or side reactions on other parts of the molecule can consume reagents and lower the yield of the desired product.

Troubleshooting Workflow: Nitro Group Reduction

G start Low Yield in Nitro Reduction q1 Method Used? start->q1 catalytic Catalytic Hydrogenation (e.g., H₂, Pd/C) q1->catalytic Catalytic metal_acid Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂) q1->metal_acid Metal/Acid sol1 Increase catalyst loading (5-10 mol%). Use fresh, active catalyst. Consider alternative catalysts like Raney Nickel or PtO₂. catalytic->sol1 Check Catalyst sol2 Increase excess of metal and acid. Ensure vigorous stirring to break up metal oxides. Consider heating the reaction. metal_acid->sol2 Check Reagents sol3 Switch to a co-solvent system (e.g., EtOH/THF, MeOH/DCM). Increase reaction temperature to improve solubility. sol1->sol3 Solubility Issue? sol2->sol3 Solubility Issue? sol4 Use a milder, chemoselective reagent like sodium dithionite (Na₂S₂O₄) or iron(II) sulfate (FeSO₄) to avoid over-reduction. sol3->sol4 Side Reactions?

Caption: Decision tree for troubleshooting nitro group reduction.

Recommended Protocol: Chemoselective Iron-Mediated Reduction This method is often robust, cost-effective, and tolerant of many functional groups.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the starting material (1.0 equiv), ethanol (or acetic acid), and water (e.g., 4:1 v/v).

  • Reagents: Add iron powder (5-10 equiv) and ammonium chloride (4-8 equiv).

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) and monitor by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the filter cake with ethanol or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can then be purified by column chromatography or recrystallization.

ParameterCondition A (Catalytic)Condition B (Metal/Acid)Condition C (Chemoselective)
Reducing Agent H₂ gas (1 atm or higher)Fe powder or SnCl₂·2H₂ONa₂S₂O₄ or Fe/NH₄Cl
Catalyst/Mediator 10% Pd/C (5-10 mol%)HCl or Acetic AcidNone
Solvent EtOH, MeOH, or EtOAcEtOH/H₂O or Acetic AcidTHF/H₂O or EtOH/H₂O
Temperature Room Temperature60-100 °CRoom Temperature to 60 °C
Pros Clean, high-yieldingInexpensive, scalableHigh functional group tolerance
Cons Catalyst poisoning, potential for dehalogenationHarsh acidic conditions, difficult workupCan be slower, stoichiometry sensitive
Section 2: Functionalization of the Pyridine Ring

The strong electron-withdrawing nature of the nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), typically at the C6 position (ortho to the nitrogen and para to the nitro group).[1][5][6]

Question 2: I am attempting an SNAr reaction with a nucleophile (e.g., an alkoxide or amine), but the reaction is slow or fails. What can I do?

Answer: SNAr reactions on nitropyridines are powerful but depend critically on the nucleophile's strength, the solvent, and temperature.

  • Nucleophile Reactivity: Weak nucleophiles (e.g., water, alcohols) will react very slowly, if at all. Stronger nucleophiles are required (e.g., sodium methoxide, secondary amines).

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophilic salt but not the anion, increasing its effective nucleophilicity. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Leaving Group: While the pyrrole at C2 is not a typical leaving group, SNAr can occur at C6 by displacing a hydride, though this often requires very strong nucleophiles and specific conditions (Chichibabin-type reaction).[2] If a halide were present at C6, the reaction would be much more facile.

  • Temperature: These reactions often require elevated temperatures (80-150 °C) to overcome the activation energy barrier.

Troubleshooting SNAr Reactions

  • Enhance Nucleophilicity: If using an alcohol or amine, add a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the more reactive alkoxide or amide in situ.

  • Optimize Solvent: Ensure you are using a dry, polar aprotic solvent.

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition of the starting material.

  • Consider Microwave Irradiation: Microwave heating can dramatically reduce reaction times from hours to minutes for SNAr reactions.

Section 3: Functionalization of the C4-Methyl Group

The methyl group on the pyridine ring is acidic and can be deprotonated with a strong base, or it can be oxidized.

Question 3: My attempt to deprotonate the methyl group with n-BuLi resulted in a complex mixture of products and decomposition. Why?

Answer: This is a classic problem when working with pyridines. The direct lithiation of pyridines is complicated by the competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[7][8]

  • Competitive Addition: n-BuLi can add to the C2 or C6 position of the pyridine ring, leading to dihydropyridine intermediates and subsequent undesired products.[7]

  • Wrong Base: For selective deprotonation of the methyl group, a sterically hindered, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) are the reagents of choice.[7][8] These bases are too bulky to easily add to the ring but are strong enough to deprotonate the methyl group.

Recommended Protocol: Deprotonation and Electrophilic Quench

  • Base Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), prepare LDA by adding n-BuLi (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of the starting material (1.0 equiv) in THF to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithiated species.

  • Electrophilic Quench: Add your desired electrophile (e.g., iodomethane, benzaldehyde, DMF) dropwise at -78 °C.

  • Workup: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and purify.

Question 4: I want to oxidize the methyl group to a carboxylic acid, but my attempts with KMnO₄ are destroying the molecule. What are my options?

Answer: Strong oxidizing agents like potassium permanganate (KMnO₄) are often too harsh for complex, electron-rich heterocyclic systems like this one, leading to ring cleavage and decomposition of the pyrrole moiety. A milder, more selective oxidant is required.

  • Recommended Oxidant: Selenium dioxide (SeO₂) is a classic reagent for the selective oxidation of benzylic-type methyl groups to aldehydes. The aldehyde can then be further oxidized to the carboxylic acid using a milder reagent like sodium chlorite (NaClO₂) under buffered conditions (e.g., with 2-methyl-2-butene as a chlorine scavenger).

  • Alternative: Catalytic oxidation using a copper catalyst with a peroxide source or oxygen could also be explored for a greener alternative.

Section 4: Stability of the Pyrrole Ring

Question 5: Under what conditions is the 2-(1H-pyrrol-1-yl) moiety unstable?

Answer: The N-aryl pyrrole linkage is generally robust, but it can be sensitive to certain conditions.

  • Strongly Acidic Conditions: Concentrated, hot strong acids can lead to hydrolysis or polymerization of the pyrrole ring. When performing reactions in acid (e.g., nitro reduction with Sn/HCl), it's best to use moderate concentrations and temperatures.

  • Strongly Basic/Nucleophilic Conditions: While generally stable, very harsh basic conditions at high temperatures could potentially lead to cleavage, although this is less common than acid-mediated decomposition.

  • Electrophilic Attack: The pyrrole ring itself is an electron-rich aromatic system. While it is somewhat deactivated by the electron-withdrawing pyridine ring it is attached to, it can still be susceptible to attack by strong electrophiles (e.g., during nitration or halogenation attempts). Such reactions may lead to a complex mixture of products if not carefully controlled.

This guide provides a starting point for addressing common challenges in the functionalization of this compound. Successful synthesis requires a careful analysis of the substrate's electronic properties and a logical, stepwise approach to troubleshooting. Always begin with small-scale test reactions to establish optimal conditions before committing larger amounts of material.

References
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.
  • Nucleophilic Aromatic Substitution on Pyridine. (2020). YouTube. Retrieved from [Link]

  • Challenges in the functionalization of pyridines. (2025). ResearchGate. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Directed Lithiation and Substitution of Pyridine Derivatives. (2015). HETEROCYCLES, Vol. 91, No. 3. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling of Nitroarenes. (2017). Angewandte Chemie International Edition. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Química Orgánica.org. Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-type metalations. Chemical Reviews, 90(6), 879-933.
  • Reduction of Nitro Groups. (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

troubleshooting NMR analysis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

A Senior Application Scientist's Guide to NMR Analysis

Welcome to the technical support guide for the NMR analysis of this compound. This resource is designed for researchers and drug development professionals to navigate the complexities of characterizing this specific molecule. Here, we address common challenges in a practical, question-and-answer format, grounded in established scientific principles.

Part 1: Understanding the Molecule & Its Expected ¹H NMR Spectrum

Before troubleshooting, it's crucial to have a baseline understanding of the molecule's electronic environment. The structure combines a substituted pyridine ring with a pyrrole moiety. The pyridine ring features a strong electron-withdrawing nitro group and a weak electron-donating methyl group. The pyrrole ring, attached at the nitrogen, acts as an electron-withdrawing substituent on the pyridine ring. This complex interplay of electronic effects dictates the chemical shifts and coupling patterns of the protons.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} enddot Caption: Structure of this compound.

Predicted ¹H NMR Data

The following table outlines the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for the compound in a standard non-polar solvent like CDCl₃. These values are estimates based on substituent effects on pyridine and pyrrole rings.[1][2]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Expected J (Hz) Rationale
H-6 (Pyridine) 8.5 - 8.7Doublet (d)1HJH6-H5 ≈ 5 HzAdjacent to ring nitrogen; deshielded.
H-5 (Pyridine) 7.2 - 7.4Doublet (d)1HJH5-H6 ≈ 5 HzInfluenced by ortho-methyl and para-nitro groups.
H-2'/H-5' (Pyrrole) 7.0 - 7.2Triplet (t)2HJ ≈ 2.2 Hzα-protons of the pyrrole ring, deshielded by attachment to the pyridine.[3]
H-3'/H-4' (Pyrrole) 6.3 - 6.5Triplet (t)2HJ ≈ 2.2 Hzβ-protons of the pyrrole ring.[3]
CH₃ (Methyl) 2.4 - 2.6Singlet (s)3HN/ATypical range for a methyl group on a pyridine ring.[4]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: Why are the peaks in my aromatic region broad and poorly resolved?

This is a frequent issue with planar, heteroaromatic systems and can stem from several factors.

Causality: Peak broadening is often caused by phenomena that shorten the relaxation time (T₂) of the nuclei.[5] For this molecule, the likely culprits are molecular aggregation, low solubility, or poor instrument shimming.

  • Molecular Aggregation (π-stacking): Planar aromatic molecules can stack on top of each other in solution, especially at higher concentrations.[6] This creates a variety of local magnetic environments, leading to signal broadening.[7][8][9]

  • Poor Solubility: If the compound is not fully dissolved, the sample is non-homogenous, leading to a broad distribution of magnetic fields and, consequently, broad peaks.[5]

  • Instrument Shimming: An improperly shimmed magnet results in a non-uniform magnetic field (B₀) across the sample volume, which is a classic cause of broad, misshapen peaks.

dot graph "Troubleshooting_Broad_Peaks" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.0];

} enddot Caption: Workflow for troubleshooting broad NMR peaks.

Q2: The aromatic signals are all overlapping. How can I resolve them for proper assignment?

Signal overlap in the aromatic region (approx. 6.3-8.7 ppm) is expected for this molecule. Resolving these signals is key to confirming the structure.

Causality: The chemical shifts of protons are sensitive to their local electronic environment, which can be subtly altered by the choice of solvent.[10] This phenomenon, known as the aromatic solvent-induced shift (ASIS), can be exploited to resolve overlapping signals.

  • Solvent Effects: Deuterated benzene (C₆D₆) is particularly effective. The ring current of the benzene molecules creates a strong anisotropic magnetic field. Solute molecules will orient themselves relative to the solvent cage to minimize steric and electronic repulsion. This preferential orientation causes some protons to be shielded (shifted upfield) and others to be deshielded (shifted downfield) compared to their positions in a solvent like CDCl₃, often resolving signal overlap.[5][11]

  • Higher Magnetic Field: Using an NMR spectrometer with a higher field strength (e.g., 600 MHz vs. 400 MHz) increases the chemical shift dispersion, spreading the peaks further apart in Hertz, which can resolve overlapping multiplets.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum in CDCl₃.

  • Prepare Benzene-d₆ Sample: Carefully evaporate the CDCl₃ from the NMR tube using a gentle stream of nitrogen. Dry the sample under high vacuum for 10-15 minutes.

  • Re-dissolve: Add ~0.6 mL of C₆D₆ to the NMR tube and gently agitate to dissolve the sample.

  • Acquire Second Spectrum: Acquire a ¹H NMR spectrum in C₆D₆.

  • Compare Spectra: Compare the two spectra. Protons on the electron-poor pyridine ring may show significant upfield shifts as they interact with the electron-rich face of the benzene solvent. This should improve the separation between the pyridine and pyrrole signals.

Q3: I see small, unexpected peaks in my spectrum. Is my sample impure or degrading?

Unexpected signals usually point to residual solvents, impurities from the synthesis, or degradation products.

Causality: The synthesis of this molecule likely involves solvents and reagents that can be difficult to remove completely. Nitro-aromatic compounds can also be susceptible to decomposition under certain conditions.

dot graph "Impurity_Identification_Workflow" { graph [splines=true, nodesep=0.4]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.0];

} enddot Caption: A logical workflow for identifying unknown signals.

Trustworthiness Check: To confirm if a peak is from a solvent, consult authoritative tables of NMR data for common impurities.[12] If an impurity is suspected, re-purifying the sample via column chromatography or recrystallization should be considered.

Part 3: Standard Operating Protocol

SOP-01: High-Quality Sample Preparation for ¹H NMR

Objective: To prepare a homogenous, particulate-free sample to ensure high-resolution NMR data.

Materials:

  • This compound (5-10 mg)

  • High-purity deuterated solvent (e.g., CDCl₃, 0.6 mL)

  • High-precision 5 mm NMR tube

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram)

  • Cotton or glass wool plug

Procedure:

  • Weigh Sample: Accurately weigh 5-10 mg of the compound directly into a clean, dry vial. Causality: Using a higher concentration can lead to the aggregation issues discussed in Q1.[3]

  • Add Solvent: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Dissolve: Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect against a bright background to ensure no solid particles remain.

  • Filter: Take a clean Pasteur pipette and push a small plug of cotton or glass wool into the narrow section.

  • Transfer: Use the filtered pipette to transfer the solution from the vial into the NMR tube. Causality: This step removes microscopic dust or particulates that can severely degrade magnetic field homogeneity and broaden spectral lines.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the sample into the NMR spectrometer and proceed with instrument tuning, locking, and shimming before acquisition.

References

  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Anales de la Asociación Química Argentina. Available at: [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep. Available at: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Stenutz. NMR chemical shift prediction of pyrroles. Available at: [Link]

  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18.
  • Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]

  • Preprints.org. (2023). A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Available at: [Link]

  • Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry.
  • University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • Chemistry Stack Exchange. (2019). 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Available at: [Link]

  • ACS Publications. (1966). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
  • Sci-Hub. Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring.
  • MDPI. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Molecules. Available at: [Link]

  • PubMed Central. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • ACS Publications. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • Reddit. (2024). Confusing NMR after aromatic nitration. r/NMRspectroscopy. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • Reddit. (2025). Help with reducing nitro group/Interpret a NMR Spectrum. r/OrganicChemistry. Available at: [Link]

  • ResearchGate. ¹H NMR spectra of 1 in different solvents. Available at: [Link]

  • ResearchGate. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Available at: [Link]

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Technical Support Center: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your results, and troubleshoot any issues that may arise during your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability and handling of this compound.

Q1: My sample of this compound shows a color change from yellow to pinkish or brown over time. What could be the cause?

A color change often indicates degradation of the compound. Nitroaromatic compounds can be susceptible to degradation, particularly under exposure to light or in the presence of certain reactive species.[1][2][3] The observed color change could be due to the formation of degradation products with different chromophores. It is crucial to store the compound protected from light and in a tightly sealed container to minimize exposure to air and moisture.

Q2: I am observing unexpected peaks in my HPLC analysis of a recently prepared solution of this compound. Could this be due to degradation?

Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation.[4][5][6] The conditions of your sample preparation and storage, including the choice of solvent, pH, and exposure to light and temperature, can all contribute to the degradation of the parent compound. We recommend performing a forced degradation study to identify potential degradation products and establish appropriate handling and storage conditions.

Q3: What are the likely degradation pathways for this compound?

Based on the structure of the molecule, which contains a nitro group, a pyridine ring, and a pyrrole ring, several degradation pathways are plausible under forced degradation conditions:

  • Photodegradation: Aromatic nitro compounds are known to be photosensitive.[7][8] UV or even visible light can induce photochemical reactions, potentially leading to the reduction of the nitro group or other rearrangements.

  • Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions. The pyrrole ring, in particular, can be sensitive to strong acids.

  • Oxidation: The pyridine and pyrrole rings can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

  • Reduction: The nitro group is readily reducible to an amino group, which can then undergo further reactions. This is a common metabolic pathway for nitroaromatic compounds.[9][10][11]

Q4: How should I store this compound to ensure its stability?

To maintain the integrity of the compound, we recommend the following storage conditions:

  • Solid form: Store in a cool, dry, and dark place in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • In solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable solvent (e.g., DMSO, DMF, or acetonitrile), protect from light by using amber vials, and store at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific issues you may encounter during your experiments.

Troubleshooting Guide 1: Inconsistent Biological Assay Results
Observed Problem Potential Cause Troubleshooting Steps
Decreased potency or variable activity in cell-based assays.Degradation of the compound in the assay medium.1. Assess Compound Stability: Perform a stability study of the compound in your specific assay medium under the exact experimental conditions (e.g., temperature, CO2 levels, duration). Analyze samples by HPLC at different time points. 2. Modify Protocol: If degradation is observed, consider reducing the incubation time, preparing fresh solutions immediately before use, or evaluating the use of antioxidants in your medium (if compatible with your assay).
Unexpected cytotoxicity.Formation of a toxic degradation product.1. Characterize Degradants: Use LC-MS to identify the major degradation products formed in the assay medium. 2. Test Degradants: If possible, synthesize or isolate the identified degradation products and test their cytotoxicity independently.
Troubleshooting Guide 2: Analytical Method Issues
Observed Problem Potential Cause Troubleshooting Steps
Poor peak shape or tailing in reverse-phase HPLC.Interaction of the basic pyridine nitrogen with residual silanols on the column.1. Use a Buffered Mobile Phase: Employ a mobile phase with a pH that ensures the pyridine nitrogen is either fully protonated (low pH) or deprotonated (high pH), depending on the column's stability range. A pH between 3 and 7 is a good starting point. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine, into the mobile phase to block the active sites on the silica. 3. Use a Modern Column: Employ a column with end-capping or a different stationary phase (e.g., a hybrid silica or polymer-based column) that is less prone to these interactions.
Co-elution of the parent compound with a degradation product.Inadequate separation power of the current HPLC method.1. Optimize Gradient: Adjust the gradient slope and time to improve the resolution between the peaks. 2. Change Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or different buffer systems. 3. Evaluate a Different Column: Test a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl phase).

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation pathways and products of this compound, in accordance with ICH guidelines.[7][12]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC or UPLC system with a photodiode array (PDA) detector

  • LC-MS system for peak identification

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in ACN).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a good starting point.

    • Use a PDA detector to monitor for peak purity and any changes in the UV spectrum.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Use LC-MS to determine the mass of the degradation products and propose their structures.

IV. Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_pathways Degradation Pathways A Parent Compound B Photodegradation (e.g., Nitro Reduction) A->B Light (UV/Vis) C Acid/Base Hydrolysis (e.g., Pyrrole Ring Opening) A->C H+ / OH- D Oxidation (e.g., N-Oxide Formation) A->D Oxidizing Agent E Metabolic Reduction (Nitro to Amino) A->E Enzymatic/Chemical Reductants

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze HPLC-PDA Analysis stress->analyze identify LC-MS for Identification analyze->identify end Characterize Degradants & Establish Pathways identify->end

Caption: A typical workflow for a forced degradation study.

V. References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Nitropyridines. 8. synthesis of substituted 5-nitronicotinamides. James Madison University. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). PMC - PubMed Central - NIH. [Link]

  • Studies on the Metabolism and Biological Effects of Nitropyrene and Related Nitro-polycyclic Aromatic Compounds in Diploid Human Fibroblasts. Health Effects Institute. [Link]

  • Photochemical reactions of azoxy compounds, nitrones, and aromatic amine N-oxides. Chemical Reviews - ACS Publications. [Link]

  • Metabolism and biological effects of nitropyrene and related compounds. PubMed. [Link]

  • Metabolism and Biological Effects of Nitropyrene and Related Compounds. Health Effects Institute. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. PubMed Central. [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. [Link]

  • A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution. Preprints.org. [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • A Polarographic Study of the Photodegradation of Nitrendipine. PubMed. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. [Link]

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refining experimental protocols for biological testing of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers. This guide provides in-depth technical support for investigators working with the novel heterocyclic compound, 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. As this is a research-stage molecule, this document is built upon established principles for characterizing novel nitropyridine and pyrrole-containing small molecules, focusing on anticipating and resolving common experimental challenges.

Section 1: Compound Handling & Physicochemical Properties (FAQs)

The validity of all subsequent biological data hinges on the correct handling and solubilization of the test compound. Poor solubility is a primary source of artifacts in high-throughput screening[1].

Question: How should I store and handle the solid compound?

Answer: this compound, like many nitroaromatic compounds, should be considered potentially light-sensitive and hygroscopic.

  • Storage: Store the solid compound at -20°C, protected from light (e.g., in an amber vial), and under an inert atmosphere (argon or nitrogen) or in a desiccator to prevent degradation.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture onto the compound. Weigh quickly and in a low-humidity environment if possible.

Question: What is the best solvent to use for this compound, and how do I prepare a stock solution?

Answer: The first principle is to use 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. DMSO is a powerful solvent for a wide range of organic molecules intended for biological testing[2].

Step-by-Step Stock Solution Preparation:

  • Initial Solvent: Use high-purity, anhydrous DMSO (≤0.02% water).

  • Target Concentration: Aim for a high but achievable stock concentration, typically 10-50 mM. This minimizes the volume of DMSO added to your aqueous assay buffer, which is critical as DMSO can be toxic to cells at final concentrations above 0.5-1%[2].

  • Dissolution: Add the DMSO to the pre-weighed solid compound. Vortex vigorously. Gentle warming (to 30-37°C) or brief sonication can aid dissolution, but be cautious, as heat can degrade some compounds.

  • Verification: After dissolution, visually inspect the solution against a light source for any particulates. Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-precipitates.

  • Storage: Aliquot the clear supernatant into small, single-use volumes in low-binding tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Question: My compound precipitates when I dilute it into my aqueous cell culture media. What should I do?

Answer: This is a classic problem of kinetic versus thermodynamic solubility[3]. Your compound may be soluble in the DMSO stock but crashes out in the aqueous environment of your assay.

Troubleshooting & Strategy:

  • Determine Kinetic Solubility: Before running a full assay, perform a simple solubility test. Add your DMSO stock to your assay buffer/media to the highest intended final concentration and let it sit for 1-2 hours at the assay temperature (e.g., 37°C). Visually inspect for precipitation or measure light scattering via nephelometry for a more sensitive assessment[1]. The highest concentration that remains clear is your upper working limit.

  • Modify Dilution Method: Instead of adding a small volume of stock directly into a large volume of media (which creates a localized high concentration that promotes crashing), perform serial dilutions in media.

  • Consider Alternative Solvents: If DMSO fails, other organic solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be tested, but their cellular toxicity must also be carefully controlled for.

Data Summary: Solvent & Solubility Parameters
ParameterRecommendationRationale & Key Consideration
Primary Stock Solvent Anhydrous DMSOExcellent solubilizing power for many heterocyclic compounds. Minimizes hydrolysis.
Stock Concentration 10-50 mMHigh enough to minimize final vehicle concentration in assays.
Final Vehicle Conc. ≤0.5% To avoid solvent-induced cytotoxicity or off-target effects[2]. A vehicle control is mandatory.
Solubility Assessment Visual & NephelometryPoor solubility is a leading cause of assay artifacts. Test this first[1].
Section 2: Foundational In Vitro Assay Guidance
Workflow for Initial Compound Characterization

The following diagram outlines the critical first steps in characterizing a novel compound like this compound.

G cluster_0 Phase 1: Physicochemical Validation cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Troubleshooting prep Prepare 10mM Stock in 100% DMSO sol Kinetic Solubility Test in Assay Media prep->sol Crucial First Step pass Solubility OK (e.g., up to 50 µM) sol->pass fail Precipitation Observed sol->fail cyto Cytotoxicity Screen (e.g., MTT/LDH Assay) pass->cyto Proceed reassess Re-assess Max Conc. Lower Dose Range fail->reassess reassess->cyto Re-test with Soluble Doses

Caption: Initial compound handling and solubility testing workflow.

2.1. Cell Viability & Cytotoxicity Assays

Question: How do I perform a basic cytotoxicity screen?

Answer: A foundational experiment is to determine the compound's effect on cell viability, typically by measuring its half-maximal inhibitory concentration (IC50). The MTT assay, which measures metabolic activity, is a common starting point[2][4].

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C, 5% CO₂[4].

  • Compound Preparation: Prepare a 2X working concentration plate by performing serial dilutions of your DMSO stock in complete culture medium. For an initial screen, a wide concentration range is recommended (e.g., 100 µM down to 10 nM).

  • Treatment: Remove the old medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells, resulting in a 1X final concentration. Crucially, include these controls:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This defines 100% viability.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine or Doxorubicin)[2].

    • Media Blank: Wells with media but no cells, to determine background absorbance.

  • Incubation: Incubate the plate for a relevant time period, typically 24, 48, or 72 hours[2].

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[4].

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes[4].

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control (100% viability) and plot the results as % Viability vs. log[Compound Concentration]. Fit a sigmoidal dose-response curve to calculate the IC50 value.

Question: I'm seeing strange or inconsistent results from my cytotoxicity assay. What could be wrong?

Answer: This is a common challenge. Use the following table and decision tree to troubleshoot.

Troubleshooting Common Cytotoxicity Assay Issues
IssuePotential Cause(s)Recommended Action(s)
IC50 value varies significantly between experiments. 1. Inconsistent cell seeding density.2. Cells are in a different growth phase.3. Compound stock degradation.1. Standardize cell counting and seeding protocols.2. Use cells at a consistent, low passage number and confluency.3. Use fresh aliquots of compound stock for each experiment.
Very steep or "sharp" dose-response curve. 1. Compound precipitation at higher concentrations.2. Non-specific, abrupt toxicity (e.g., membrane disruption).1. Re-verify kinetic solubility[1].2. Perform an orthogonal assay, like a Lactate Dehydrogenase (LDH) release assay, which measures membrane integrity[2].
High variability between replicate wells. 1. Uneven cell seeding ("edge effects").2. Compound precipitation in specific wells.1. Avoid using the outer wells of the plate[5]. Ensure a homogenous cell suspension before seeding.2. Visually inspect the plate under a microscope before adding MTT reagent.
Compound appears to increase the metabolic signal. 1. Compound is colored and interferes with the 570nm readout.2. Compound directly reduces MTT, independent of cells.1. Run a "compound-only" control plate to measure its intrinsic absorbance.2. Switch to a non-colorimetric assay, such as a bioluminescent ATP-based assay (e.g., CellTiter-Glo®)[6].
Decision Tree for Unexpected Cytotoxicity Results

G start Unexpected Cytotoxicity Result (e.g., Poor Curve, High Variance) q1 Did you visually inspect the wells for precipitation? start->q1 yes1 Yes q1->yes1 Precipitate Seen no1 No q1->no1 No Precipitate action1 Root Cause is Likely Solubility. Re-define upper concentration limit. [Ref: solubility assays] yes1->action1 q2 Does the compound have color or autofluorescence? no1->q2 yes2 Yes q2->yes2 Potential Interference no2 No q2->no2 No Interference action2 Run compound-only controls. Switch to an orthogonal assay (e.g., ATP-based). [Ref: assay selection] yes2->action2 action3 Problem is likely biological. Consider assay timing, cell line choice, or investigate specific MoA (e.g., apoptosis vs. necrosis). no2->action3

Caption: Decision tree for troubleshooting cytotoxicity assays.

2.2. Investigating a Hypothetical Mechanism of Action (MoA)

Question: I have confirmed cytotoxicity. Where do I start looking for a mechanism?

Answer: The structure of this compound provides clues for a rational MoA investigation. Heterocyclic compounds can interact with a wide range of biological targets, including enzymes and receptors. The presence of a nitroaromatic group specifically raises a flag for potential genotoxicity.

Proposed MoA Investigation Workflow:

G cluster_0 Hypothesis 1: Genotoxicity (due to Nitro Group) cluster_1 Hypothesis 2: Kinase Inhibition (Common for Heterocycles) start Confirmed Cytotoxicity (Valid IC50) ames Bacterial Reverse Mutation Assay (Ames Test) [Ref: OECD 471] start->ames Priority Check panel Broad Kinase Panel Screen (e.g., >400 kinases) start->panel Parallel Screen micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) ames->micronucleus result1 result1 ames->result1 Mutagenic? western Western Blot for Key Pathways (e.g., p-AKT, p-ERK) panel->western If hits identified result1->panel No end1 🚩 High concern for non-specific toxicity. May not be a viable therapeutic scaffold. result1->end1 Yes

Caption: Proposed workflow for Mechanism of Action (MoA) investigation.

Expert Insight on MoA:

  • Genotoxicity Screening (Priority): Nitroaromatic compounds can be metabolically reduced to reactive intermediates that damage DNA. Therefore, a standard genotoxicity assessment is a critical early step for safety evaluation[7]. The bacterial reverse mutation assay (Ames test) is a widely used first-line screen for mutagenic potential[7]. A positive result here is a significant red flag.

  • Kinase Inhibition Screening: The pyridine and pyrrole scaffolds are common features in many kinase inhibitors[8]. A broad, fee-for-service kinase panel screen is an efficient way to identify potential protein targets. If specific kinase families are inhibited, you can validate this in-house with targeted western blots, examining the phosphorylation status of downstream substrates (e.g., phospho-AKT, phospho-ERK) in compound-treated cells.

  • Phenotypic Screening: Observe the cells under the microscope after treatment. Do they show signs of apoptosis (blebbing, shrinking) or necrosis (swelling, bursting)? This can guide you toward specific cell death pathway assays (e.g., Caspase-3/7 activity for apoptosis).

Section 3: Data Interpretation & Advanced Troubleshooting

Question: My dose-response curve is biphasic or doesn't reach 100% inhibition. How do I interpret this?

Answer: Non-standard dose-response curves can be rich with information. Do not immediately discard the data.

Curve CharacteristicPotential Interpretation(s)Next Steps
Biphasic Curve (goes down, then back up)1. Compound has two distinct mechanisms at different concentrations.2. At high concentrations, compound precipitation reduces the effective soluble dose.1. Re-run the assay with a narrower concentration range around each phase.2. Meticulously check solubility at the higher concentrations.
Incomplete Response (plateaus at >0% viability)1. The compound targets a sub-population of cells.2. The mechanism is cytostatic (inhibits growth) rather than cytotoxic (kills cells).3. The compound has reached its solubility limit.1. Use a cell counting method alongside a viability assay to distinguish between cytostatic and cytotoxic effects[5].2. Confirm the plateau is not due to insolubility.
Shallow Curve (requires several logs of concentration to go from 20% to 80% inhibition)1. Potential for off-target effects.2. Compound may be binding non-specifically (e.g., to proteins in the media).1. Consider this a lower-quality hit. Prioritize hits with steeper curves.2. Test activity in a simplified, serum-free buffer if the assay allows, to see if the curve shape changes.
References
  • Al-Ostath, A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Gaddis, A. L., et al. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. Available at: [Link]

  • Gaddis, A. L., et al. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. MDPI. Available at: [Link]

  • Saczewski, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Gaddis, A. L., et al. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. Available at: [Link]

  • Soral, W., et al. (2021). Heterocycles in Medicinal Chemistry. Molecules. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Kseniia, O., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Collins, F. S., et al. (2008). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. National Center for Biotechnology Information. Available at: [Link]

  • Dahlin, J. L., et al. (2015). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. MDPI. Available at: [Link]

  • St-Gallay, S. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available at: [Link]

  • Leist, M., et al. (2012). In vitro Toxicity Testing in the Twenty-First Century. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2025). High Throughput Screening Explained Simply (5 Minutes). YouTube. Available at: [Link]

  • Riss, T. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available at: [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available at: [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitropyridines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a nitro group significantly alters the electronic landscape of the pyridine ring, rendering it susceptible to nucleophilic attack and facilitating a diverse range of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine and its key positional isomers. We will explore how the interplay of electronic and steric effects governed by the substituent positions dictates the molecule's behavior in nucleophilic aromatic substitution (SNAr) and nitro group reduction reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-reactivity relationships within this important class of heterocyclic compounds.

The Isomers in Focus

For this comparative study, we will focus on the parent compound, this compound, and three of its structural isomers where the methyl and pyrrol-1-yl groups exchange positions. The nitro group at the 3-position is kept constant as it is the primary activating group for the anticipated reactions.

Table 1: Structures of the Investigated Isomers

CompoundStructureIUPAC Name
Isomer 1 This compound
Isomer 2 2-Methyl-3-nitro-4-(1H-pyrrol-1-yl)pyridine
Isomer 3 2-Methyl-5-nitro-4-(1H-pyrrol-1-yl)pyridine
Isomer 4 4-Methyl-5-nitro-2-(1H-pyrrol-1-yl)pyridine

Note: The synthesis of these compounds can be achieved through various methods, often involving the reaction of a corresponding chloronitropyridine with pyrrole in the presence of a base. For instance, the synthesis of a related compound, 4-(pyrrol-1-yl)pyridine, has been reported via a photochemical reaction between 4-chloropyridine hydrochloride and pyrrole.[1]

Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

The presence of the strongly electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group. In the isomers under investigation, the pyrrol-1-yl group, being a good leaving group in certain contexts or being replaced in others, will be the focus of our SNAr analysis.

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the paramount factor determining the reaction rate.

Electronic and Steric Considerations
  • Nitro Group: The -NO2 group is a powerful activating group due to its strong -I (inductive) and -M (mesomeric) effects, which stabilize the negative charge of the Meisenheimer complex.

  • Methyl Group: The -CH3 group is a weak electron-donating group (+I effect), which can slightly destabilize the anionic intermediate. Its steric bulk can also influence the approach of the nucleophile.

  • Pyrrol-1-yl Group: The pyrrole ring is an electron-rich aromatic system. When attached to the pyridine ring via its nitrogen, it can act as a moderate electron-donating group through resonance (+M effect). However, the nitrogen lone pair's delocalization within the pyrrole ring makes it less donating than an amino group. Its planar structure presents a significant steric barrier.

Comparative Reactivity Analysis

To provide a tangible comparison, let's consider a hypothetical SNAr reaction with a generic nucleophile (Nu-) targeting the carbon bearing the pyrrol-1-yl group.

G cluster_0 S_NAr Reactivity Comparison Isomer_1 Isomer 1 (this compound) Isomer_2 Isomer 2 (2-Methyl-3-nitro-4-(1H-pyrrol-1-yl)pyridine) Isomer_1->Isomer_2 Reactivity Increase Isomer_3 Isomer 3 (2-Methyl-5-nitro-4-(1H-pyrrol-1-yl)pyridine) Isomer_2->Isomer_3 Reactivity Increase Isomer_4 Isomer 4 (4-Methyl-5-nitro-2-(1H-pyrrol-1-yl)pyridine) Isomer_3->Isomer_4 Highest Reactivity

Caption: Predicted order of SNAr reactivity.

  • Isomer 1 (this compound): The pyrrol-1-yl group is at the 2-position, ortho to the nitro group. This position is highly activated. However, the adjacent methyl group at the 4-position exerts a slight deactivating effect and, more importantly, significant steric hindrance to the approaching nucleophile. The steric clash between the pyrrol-1-yl group and the nitro group at the 3-position can also force the pyrrole ring out of planarity with the pyridine ring, reducing any resonance stabilization.

  • Isomer 2 (2-Methyl-3-nitro-4-(1H-pyrrol-1-yl)pyridine): The pyrrol-1-yl group is at the 4-position, para to the nitro group. This is also a highly activated position. The methyl group at the 2-position is now further away and poses less steric hindrance to the nucleophilic attack at C4 compared to Isomer 1. Therefore, Isomer 2 is predicted to be more reactive than Isomer 1 .

  • Isomer 3 (2-Methyl-5-nitro-4-(1H-pyrrol-1-yl)pyridine): Here, the pyrrol-1-yl group is at the 4-position, ortho to the nitro group at the 5-position. This arrangement provides strong activation. The methyl group at the 2-position is distant and has a minimal steric impact on the reaction center. The absence of a substituent ortho to the attacking site makes it sterically more accessible than Isomers 1 and 2. Thus, Isomer 3 is predicted to be more reactive than Isomer 2 .

  • Isomer 4 (4-Methyl-5-nitro-2-(1H-pyrrol-1-yl)pyridine): In this isomer, the pyrrol-1-yl group is at the 2-position, para to the nitro group at the 5-position. This provides strong electronic activation. The methyl group at the 4-position is meta to the reaction center and will have a negligible steric effect on the nucleophilic attack at C2. The lack of an adjacent bulky group to the pyrrol-1-yl moiety makes this isomer the most sterically accessible of the four. Consequently, Isomer 4 is predicted to be the most reactive towards SNAr .

Table 2: Predicted Relative Reactivity in SNAr

IsomerPosition of -NO2Position of -CH3Position of -PyrrolePredicted Relative ReactivityRationale
1 342LowestHigh steric hindrance from adjacent methyl and nitro groups.
2 324ModeratePara activation, reduced steric hindrance compared to Isomer 1.
3 524HighOrtho activation, minimal steric hindrance at the reaction center.
4 542HighestPara activation, most sterically accessible reaction site.

Part 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of biologically active molecules. This reaction is typically carried out using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl2/HCl), or transfer hydrogenation.

The rate of nitro group reduction can be influenced by both electronic and steric factors. Electron-donating groups on the ring can increase the electron density on the nitro group, making it slightly more difficult to reduce. Conversely, steric hindrance around the nitro group can impede the approach of the reductant to the catalyst surface or the metal center.

Comparative Reactivity Analysis

G cluster_1 Nitro Group Reduction Reactivity Isomer_1_red Isomer 1 (this compound) Isomer_2_red Isomer 2 (2-Methyl-3-nitro-4-(1H-pyrrol-1-yl)pyridine) Isomer_1_red->Isomer_2_red Reactivity Increase Isomer_4_red Isomer 4 (4-Methyl-5-nitro-2-(1H-pyrrol-1-yl)pyridine) Isomer_2_red->Isomer_4_red Reactivity Increase Isomer_3_red Isomer 3 (2-Methyl-5-nitro-4-(1H-pyrrol-1-yl)pyridine) Isomer_4_red->Isomer_3_red Highest Reactivity

Caption: Predicted order of nitro group reduction reactivity.

  • Isomer 1 (this compound): The nitro group at the 3-position is flanked by a methyl group at C4 and a pyrrol-1-yl group at C2. This creates a highly sterically congested environment around the nitro group, which will likely hinder its interaction with the reducing agent or catalyst surface. This isomer is predicted to have the slowest reduction rate .

  • Isomer 2 (2-Methyl-3-nitro-4-(1H-pyrrol-1-yl)pyridine): The nitro group at C3 is adjacent to the methyl group at C2 and the pyrrol-1-yl group at C4. While still sterically hindered, the hindrance might be slightly less than in Isomer 1, as the pyrrol-1-yl group at C4 is further from the nitro group than the methyl group at C4 in Isomer 1.

  • Isomer 4 (4-Methyl-5-nitro-2-(1H-pyrrol-1-yl)pyridine): The nitro group is at the 5-position, with a methyl group at C4 and the pyridine ring nitrogen at C6. The pyrrol-1-yl group at C2 is relatively far. The steric hindrance is less severe compared to Isomers 1 and 2.

  • Isomer 3 (2-Methyl-5-nitro-4-(1H-pyrrol-1-yl)pyridine): The nitro group at C5 is adjacent to the pyrrol-1-yl group at C4 and the pyridine ring nitrogen at C6. The methyl group at C2 is distant. This isomer presents the least sterically hindered nitro group among the four, suggesting it will have the fastest reduction rate .

Table 3: Predicted Relative Reactivity in Nitro Group Reduction

IsomerPosition of -NO2Adjacent GroupsPredicted Relative Reduction RateRationale
1 3-CH3 (at 4), -Pyrrole (at 2)SlowestHighest steric hindrance around the nitro group.
2 3-CH3 (at 2), -Pyrrole (at 4)SlowSignificant steric hindrance.
4 5-CH3 (at 4), Ring N (at 6)FastReduced steric hindrance.
3 5-Pyrrole (at 4), Ring N (at 6)FastestLeast sterically hindered nitro group.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Protocol 1: Comparative SNAr Reactivity Study

Objective: To determine the relative rates of nucleophilic aromatic substitution for the four isomers.

Caption: Experimental workflow for SNAr reactivity comparison.

Detailed Steps:

  • Reaction Setup: In four separate sealed vials, dissolve each isomer (0.1 mmol) in 2 mL of DMSO. To each vial, add piperidine (0.2 mmol, 2 equivalents).

  • Reaction Conditions: Place the vials in a preheated oil bath at 80 °C and stir.

  • Sampling: At time intervals of 0, 15, 30, 60, 120, and 240 minutes, withdraw a 100 µL aliquot from each vial.

  • Quenching: Immediately quench each aliquot by diluting it with 900 µL of a 1:1 mixture of acetonitrile and water.

  • Analysis: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the disappearance of the starting material and the formation of the product.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial slope of the curve will be proportional to the initial reaction rate. A steeper slope indicates higher reactivity.

Protocol 2: Comparative Nitro Group Reduction Study

Objective: To compare the rates of reduction of the nitro group for the four isomers.

Caption: Experimental workflow for nitro group reduction comparison.

Detailed Steps:

  • Reaction Setup: In four separate high-pressure reaction vessels, dissolve each isomer (0.1 mmol) in 5 mL of ethanol. To each vessel, add 10 mg of 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Seal the vessels and purge with nitrogen gas, followed by hydrogen gas. Pressurize each vessel to 50 psi with hydrogen. Stir the reactions vigorously at room temperature.

  • Monitoring: At regular intervals (e.g., every 30 minutes), carefully depressurize a vessel, withdraw a small sample, and analyze it by Thin Layer Chromatography (TLC) or HPLC to monitor the disappearance of the starting material.

  • Endpoint Determination: The reaction is considered complete when the starting material is no longer detectable. Record the time taken for each isomer to reach completion.

  • Data Analysis: A shorter reaction time indicates a faster reduction rate.

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic activation by the nitro group and the steric and electronic modulation by the methyl and pyrrol-1-yl substituents. Our analysis predicts a clear trend in reactivity for both nucleophilic aromatic substitution and nitro group reduction, primarily governed by steric hindrance around the reaction center. Isomer 4 is anticipated to be the most susceptible to SNAr, while Isomer 3 is expected to undergo the most rapid nitro group reduction. The provided experimental protocols offer a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving these versatile building blocks.

References

  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine.
  • ACS Omega. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution.
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide, designed for researchers, scientists, and drug development professionals, delves into the structure-activity relationship (SAR) of a promising class of compounds: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine derivatives. While direct, extensive research on this specific scaffold is emerging, this guide synthesizes established principles from related heterocyclic chemistry to provide a predictive framework for designing and optimizing novel therapeutic agents.

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a pyrrole moiety at the 2-position, a nitro group at the 3-position, and a methyl group at the 4-position creates a unique electronic and steric environment, opening avenues for targeted drug design. This guide will explore the synthesis, proposed biological activities, and the anticipated impact of structural modifications on the efficacy of these derivatives.

The Synthetic Pathway: A Robust and Adaptable Protocol

The synthesis of this compound derivatives can be efficiently achieved through a two-step process, commencing with the synthesis of the key intermediate, 2-amino-4-methyl-3-nitropyridine, followed by the construction of the pyrrole ring via the Clauson-Kaas reaction.

Step 1: Synthesis of 2-Amino-4-methyl-3-nitropyridine

The starting material, 2-amino-4-methylpyridine, undergoes nitration to introduce the nitro group at the 3-position. This reaction is a critical step that activates the pyridine ring for subsequent modifications.

Step 2: The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a reliable and versatile method for synthesizing N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans.[2][3][4] In this context, the synthesized 2-amino-4-methyl-3-nitropyridine serves as the primary amine. The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the amino group, potentially requiring modified reaction conditions for optimal yield.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-methyl-3-nitropyridine

  • 2,5-Dimethoxytetrahydrofuran

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (saurated)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-amino-4-methyl-3-nitropyridine (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired this compound.

Self-Validation: The purity and identity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. This comprehensive characterization ensures the integrity of the subsequent biological data.

Structure-Activity Relationship (SAR): A Predictive Comparison

While specific experimental data for the this compound scaffold is not yet widely available, we can extrapolate a hypothetical SAR based on established knowledge of related pyridine and pyrrole derivatives.[5][6][7] The primary focus of this analysis will be on potential anticancer and antimicrobial activities, as these are common therapeutic areas for such heterocyclic compounds.[1]

Hypothetical SAR for Anticancer Activity

Studies on various pyridine derivatives have shown that the presence and position of substituents like methoxy, hydroxyl, and amino groups can enhance antiproliferative activity.[5][6][7] Conversely, bulky groups or halogens can sometimes decrease activity.[5][6][7] The nitro group, being strongly electron-withdrawing, can significantly influence the electronic properties of the molecule and its interaction with biological targets.

Modification Position Rationale for Predicted Activity Change Supporting Evidence from Analogs
Pyrrole Ring Substitution C2' or C3'Introduction of small alkyl or electron-donating groups may enhance lipophilicity and cell permeability.General principles of drug design.
C2' or C3'Introduction of bulky substituents may cause steric hindrance at the target binding site, potentially reducing activity.Antiproliferative studies on substituted pyridines.[5][6][7]
Pyridine Ring Substitution C5 or C6Introduction of small, polar groups (e.g., -OH, -NH2) could form additional hydrogen bonds with the target protein.SAR of other bioactive pyridine derivatives.[5][6][7]
C5 or C6Replacement of the methyl group at C4 with other alkyl groups could probe the steric tolerance of the binding pocket.General SAR principles.
Nitro Group Modification C3Reduction to an amino group would drastically alter the electronic nature and could switch the biological target or activity profile.The nitro group is a known pharmacophore in some drugs but can also be a liability.
C3Replacement with other electron-withdrawing groups (e.g., -CN, -SO2Me) would allow for fine-tuning of electronic properties.SAR of nitropyridine analogs.

Visualizing the Synthetic and Activity Landscape

SAR_Workflow cluster_synthesis Synthesis cluster_sar Structure-Activity Relationship (SAR) A 2-Amino-4-methylpyridine B Nitration A->B C 2-Amino-4-methyl-3-nitropyridine B->C D Clauson-Kaas Reaction (2,5-Dimethoxytetrahydrofuran) C->D E This compound (Core Scaffold) D->E F Core Scaffold G Structural Modifications F->G H Pyrrole Ring Substituents G->H I Pyridine Ring Substituents G->I J Nitro/Methyl Group Analogs G->J K Biological Activity (Anticancer/Antimicrobial) H->K I->K J->K

Caption: Synthetic and SAR workflow for this compound derivatives.

Proposed Mechanism of Action: A Hypothetical Model

Given the prevalence of pyridine-based compounds as kinase inhibitors, a plausible hypothesis is that this compound derivatives could exert their anticancer effects through the inhibition of one or more protein kinases involved in cell proliferation and survival. The pyridine and pyrrole rings can engage in hydrogen bonding and π-π stacking interactions within the ATP-binding pocket of a kinase. The substituents on both rings would then modulate the binding affinity and selectivity.

For antimicrobial activity, these compounds might disrupt the bacterial cell membrane or inhibit essential enzymes. The lipophilic nature of the pyrrole ring combined with the polar nitro group could facilitate membrane translocation and interaction with intracellular targets.

Proposed_Mechanism cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity Compound This compound Derivative ATP_Binding ATP Binding Site Compound->ATP_Binding Binds to Membrane Bacterial Cell Membrane Compound->Membrane Interacts with Kinase Protein Kinase Kinase->ATP_Binding Inhibition Inhibition of Phosphorylation ATP_Binding->Inhibition Apoptosis Apoptosis & Cell Cycle Arrest Inhibition->Apoptosis Disruption Membrane Disruption or Enzyme Inhibition Membrane->Disruption Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: Hypothetical mechanisms of action for the title compounds.

Comparative Data and Future Directions

To rigorously validate the SAR of this compound class, a library of derivatives should be synthesized and screened against a panel of cancer cell lines and microbial strains.

Table 1: Proposed Comparative Data Table for Anticancer Screening
Compound R1 (Pyrrole) R2 (Pyridine) IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. HCT116
1 (Core) HHTBDTBDTBD
2a 2'-CH₃HTBDTBDTBD
2b 3'-CH₃HTBDTBDTBD
3a H5'-OHTBDTBDTBD
3b H6'-NH₂TBDTBDTBD
4 HH (NO₂ -> NH₂)TBDTBDTBD

TBD: To Be Determined

Experimental Protocols for Biological Evaluation

Anticancer Activity Screening:

The in vitro anticancer activity of the synthesized compounds can be evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) should be used to assess the spectrum of activity.[1]

Antimicrobial Activity Screening:

The antimicrobial activity can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[9] This method provides a quantitative measure of the antimicrobial potency of the compounds.

Conclusion and Outlook

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a foundational framework for the synthesis and SAR exploration of this class of compounds. By systematically modifying the core structure and evaluating the biological activities of the resulting derivatives, researchers can unlock the full therapeutic potential of this intriguing heterocyclic system. The insights gained from such studies will be invaluable for the rational design of next-generation drugs with improved efficacy and selectivity.

References

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  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

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  • National Institutes of Health. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Queen's University Belfast Research Portal. (2021). Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. [Link]

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  • PubMed. (1976). Relationship between structure and antineoplastic activity of arylsulfonylhydrazones of 2-formylprydine N-oxide. [Link]

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  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. [Link]

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  • ResearchGate. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

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  • MDPI. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

  • MDPI. (2023). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. [Link]

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  • MDPI. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]

  • MDPI. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]

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Sources

Validating the Biological Potential of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, pyridine-based heterocyclic compounds remain a cornerstone of medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the in vitro validation of a novel pyridine derivative, 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. Our objective is to present a rigorous, evidence-based comparison of its potential biological activities against established alternatives, thereby offering researchers, scientists, and drug development professionals a clear pathway for its evaluation.

The unique structural amalgamation of a pyridine core, a nitro group, and a pyrrole moiety in this compound suggests a compelling rationale for investigating its bioactivity. The pyridine nucleus is a well-established pharmacophore present in numerous approved drugs, while nitro-aromatic compounds and pyrrole derivatives have independently shown significant potential in anticancer, antimicrobial, and anti-inflammatory applications.[3][4][5] This guide will, therefore, focus on a multi-faceted in vitro screening approach to elucidate the primary biological effects of this novel entity.

A Comparative Framework for In Vitro Biological Activity Assessment

To objectively assess the biological potential of this compound, a comparative analysis against well-characterized compounds is essential. This approach not only benchmarks the potency of the test compound but also provides critical insights into its potential mechanisms of action.

Selection of Comparator Compounds:

  • Anticancer: Doxorubicin and Paclitaxel will be used as standard chemotherapeutic agents.[3][6] Additionally, a structurally related pyridine derivative with known anticancer activity, such as a pyridine-urea compound, will be included for a more direct comparison.[3][7]

  • Antimicrobial: Vancomycin (for Gram-positive bacteria), Ciprofloxacin (for Gram-negative bacteria), and Amphotericin B (for fungi) will serve as standard antimicrobial agents.[4][8]

  • Anti-inflammatory: Indomethacin or Celecoxib will be used as reference non-steroidal anti-inflammatory drugs (NSAIDs).[9][10]

The following sections detail the experimental protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory activities of this compound in vitro.

I. Anticancer Activity Evaluation

The antiproliferative potential of this compound will be assessed against a panel of human cancer cell lines representing diverse tumor types.

Experimental Workflow:

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Analysis A Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2) B Cell Counting & Viability Check A->B C Seeding into 96-well plates B->C E Treatment of Cells for 48-72h C->E D Serial Dilution of This compound & Comparators D->E F Addition of MTT Reagent E->F G Incubation & Solubilization of Formazan F->G H Absorbance Reading at 570 nm G->H I Calculation of IC50 Values H->I

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human breast adenocarcinoma (MCF-7), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[2]

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells will be treated with serial dilutions of this compound and comparator compounds (Doxorubicin, Paclitaxel, and a reference pyridine derivative) for 48 and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, will be calculated from the dose-response curves.[1]

Comparative Data Summary (Hypothetical):

CompoundCell LineIC50 (µM) after 48h
This compound MCF-7 X
A549 Y
HepG2 Z
DoxorubicinMCF-71.93[3]
A54938.05[2]
HepG2Known potent activity
PaclitaxelMCF-712.32[2]
A549Known potent activity
HepG2Known potent activity
Pyridine-urea 8eMCF-70.22[3][7]

II. Antimicrobial Activity Screening

The antimicrobial potential of this compound will be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Workflow:

cluster_0 Microbial Culture & Inoculum Preparation cluster_1 Broth Microdilution Assay cluster_2 MIC Determination A Bacterial/Fungal Strain Culture B Inoculum Standardization (0.5 McFarland) A->B D Inoculation of Wells B->D C Serial Dilution of Test Compound & Comparators in 96-well plates C->D E Incubation at 37°C (bacteria) or 28°C (fungi) D->E F Visual Inspection for Turbidity E->F G Addition of Resazurin (optional) E->G H Determination of Minimum Inhibitory Concentration (MIC) F->H G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

  • Microorganism Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) will be used.

  • Inoculum Preparation: Bacterial and fungal colonies will be suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Two-fold serial dilutions of this compound and comparator antibiotics will be prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well plates.

  • Inoculation: Each well will be inoculated with the standardized microbial suspension.

  • Incubation: Plates will be incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Data Summary (Hypothetical):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compound X Y Z
Vancomycin0.5 - 2>128N/A
Ciprofloxacin0.12 - 1≤0.015 - 1N/A
Amphotericin BN/AN/A0.25 - 1

III. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound will be investigated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

Experimental Workflow:

cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Nitric Oxide Measurement (Griess Assay) A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well plates A->B C Pre-treatment with Test Compound & Comparators B->C D Stimulation with LPS (1 µg/mL) C->D E Collection of Supernatant D->E F Addition of Griess Reagent E->F G Absorbance Reading at 540 nm F->G H Calculation of NO Inhibition (%) and IC50 G->H

Caption: Workflow for evaluating in vitro anti-inflammatory activity via the Griess assay.

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition

This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Cell Culture: RAW 264.7 macrophage cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere.

  • Treatment and Stimulation: Cells will be pre-treated with various concentrations of this compound or Indomethacin for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Griess Assay: 50 µL of cell culture supernatant will be mixed with 50 µL of Griess reagent A, followed by the addition of 50 µL of Griess reagent B.

  • Absorbance Measurement: The absorbance will be measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition will be calculated, and the IC50 value will be determined.

Comparative Data Summary (Hypothetical):

CompoundNO Inhibition IC50 (µM)
This compound X
IndomethacinKnown potent activity
Pyridine derivative 7a76.6[11]

Concluding Remarks

This guide provides a structured and comparative framework for the initial in vitro validation of this compound. The outlined experimental protocols are robust and widely accepted in the scientific community for assessing anticancer, antimicrobial, and anti-inflammatory activities. The hypothetical data tables serve as a template for presenting the experimental outcomes in a clear and comparative manner. The results from these studies will be instrumental in determining the most promising therapeutic avenue for this novel pyridine derivative and will guide future preclinical development efforts.

References

  • Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. Available at: [Link]

  • El-Naggar, A. M., et al. (2021). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 11(48), 30235-30252. Available at: [Link]

  • Gouda, M. A., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. ChemistrySelect, 8(30), e202301893. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33, 549–564. Available at: [Link]

  • Jovanovic, K., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1185031. Available at: [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2022). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 12(45), 29285-29302. Available at: [Link]

  • Hess, J. B. (2007). Discovery of New Antimicrobial Agents using Combinatorial Chemistry. CORE Scholar. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. European Journal of Medicinal Chemistry, 44(3), 1161-1172. Available at: [Link]

  • Spížek, J., & Řezanka, T. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Metabolites, 11(7), 445. Available at: [Link]

  • Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(50), 31441-31471. Available at: [Link]

  • Kumar, S., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25987–26003. Available at: [Link]

  • Woźniak, M., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9099. Available at: [Link]

  • American Chemical Society. (2023). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Available at: [Link]

  • Ishida, T., et al. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 23(19), 11849. Available at: [Link]

  • Androutsopoulos, V. P., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6237–6246. Available at: [Link]

  • Kumar, A., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. Available at: [Link]

  • Patel, K., & Patel, N. (2022). Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. IRJET, 9(5), 1-6. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

  • Sun, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Available at: [Link]

  • Wang, Y., et al. (2013). Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. European Journal of Medicinal Chemistry, 64, 613-620. Available at: [Link]

  • Ghorab, M. M., et al. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Chemosensors, 12(1), 1. Available at: [Link]

  • Al-Ostath, A. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Monatshefte für Chemie - Chemical Monthly, 155, 411–427. Available at: [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Available at: [Link]

  • Ismail, I. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences, 18(4), 1017–1046. Available at: [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Nitro-pyridine Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Nitro-pyridines are a pivotal class of heterocyclic compounds, serving as fundamental building blocks in the synthesis of a vast array of biologically active molecules and functional materials.[1][2] Their utility in drug development and materials science is deeply rooted in their electronic and structural properties, which are profoundly influenced by the isomeric position of the electron-withdrawing nitro group on the pyridine ring. A thorough understanding of their spectroscopic signatures is, therefore, not merely an academic exercise but a critical prerequisite for their identification, characterization, and rational application in further research and development.

This guide provides a comprehensive, in-depth comparative analysis of the key spectroscopic properties of 2-nitro-pyridine, 3-nitro-pyridine, and 4-nitro-pyridine. We will delve into the nuances of their Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, grounding our discussion in both experimental data and theoretical principles. The objective is to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to confidently distinguish and utilize these important isomers.

The Decisive Influence of the Nitro Group's Position

The location of the nitro (-NO₂) group on the pyridine ring dictates the molecule's overall electronic distribution and, consequently, its interaction with electromagnetic radiation. This manifests as distinct shifts in absorption maxima, vibrational frequencies, and nuclear magnetic resonances. In essence, the isomeric position acts as a tuning knob for the molecule's spectroscopic and chemical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. For nitro-pyridines, the observed absorption bands primarily arise from π→π* transitions within the pyridine ring and charge-transfer interactions between the nitro group and the aromatic system.[1]

The position of the nitro group significantly impacts the extent of conjugation and the energy of these transitions. Generally, isomers with greater potential for resonance stabilization and charge transfer will exhibit a bathochromic (red) shift to longer wavelengths.

Comparative UV-Vis Data of Nitro-pyridine Isomers
Isomerλmax (nm) in Non-Polar Solvent (e.g., Hexane)λmax (nm) in Polar Solvent (e.g., Methanol)Key Observations
2-Nitro-pyridine ~265~268Exhibits a relatively small solvatochromic shift.
3-Nitro-pyridine ~255~258Shows the lowest λmax, indicating a higher energy transition.
4-Nitro-pyridine ~275~280Displays the most significant bathochromic shift due to extended conjugation.

Note: The exact λmax values can vary depending on the solvent and concentration. The data presented are representative values compiled from various sources.

Expert Insights: The pronounced red shift in 4-nitro-pyridine is attributed to the direct resonance interaction between the electron-withdrawing nitro group and the electron-donating nitrogen atom of the pyridine ring, which is most effective when they are in a para-like arrangement. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, a noticeable blue-shift (hypsochromic shift) is often observed in the n→π* transition of pyridines when moving from a non-polar to a polar, hydrogen-bonding solvent like methanol.[3] This is because the polar solvent molecules stabilize the non-bonding electrons on the nitrogen atom, thus increasing the energy required for the n→π* transition.[3]

Experimental Protocol: UV-Vis Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring UV-Vis spectra of nitro-pyridine isomers. The self-validating aspect of this protocol lies in the use of a reference blank for baseline correction and ensuring measurements are within the linear dynamic range of the spectrophotometer.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B 2. Create Dilute Solutions (e.g., 1-10 µg/mL) A->B F 6. Measure Sample Absorbance B->F Transfer to cuvette C 3. Prepare Solvent Blank (Pure Solvent) E 5. Baseline Correction (Using Solvent Blank) C->E Transfer to cuvette D 4. Set Spectrophotometer (Scan Range: 200-400 nm) D->E E->F G 7. Identify λmax H 8. Compare Isomeric Spectra G->H

Caption: Workflow for UV-Vis spectroscopic analysis of nitro-pyridines.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides a fingerprint of the functional groups and structural features of a molecule by measuring its vibrational modes. For nitro-pyridines, the most informative peaks are the asymmetric and symmetric stretches of the nitro group and the various vibrations of the pyridine ring.

Key Vibrational Modes of Nitro-pyridines

The primary vibrational modes of interest include:

  • Asymmetric NO₂ Stretch: Typically strong and found in the 1500-1570 cm⁻¹ region.

  • Symmetric NO₂ Stretch: Also strong, appearing in the 1330-1370 cm⁻¹ range.[4]

  • C-N Stretch: Usually of medium intensity, located around 850 cm⁻¹.

  • Pyridine Ring Vibrations: A series of characteristic bands corresponding to C=C and C=N stretching, and C-H bending.

Comparative IR Data of Nitro-pyridine Isomers (in cm⁻¹)
Vibrational Mode2-Nitro-pyridine3-Nitro-pyridine4-Nitro-pyridine
Asymmetric NO₂ Stretch ~1530~1525~1515
Symmetric NO₂ Stretch ~1350~1350~1345
Pyridine Ring (C=C, C=N) Stretches ~1610, ~1580~1615, ~1575~1605, ~1590
C-H out-of-plane bend ~785~810, ~740~855

Note: Peak positions are approximate and can be influenced by the sample state (solid vs. liquid) and measurement technique (e.g., KBr pellet, ATR).

Expert Insights: The position of the nitro group influences the electronic density within the pyridine ring, which in turn affects the force constants of the ring's bonds and the frequencies of their vibrations. The out-of-plane C-H bending vibrations are particularly useful for distinguishing substitution patterns on an aromatic ring.

Experimental Protocol: FT-IR Spectroscopic Analysis

This protocol details the acquisition of IR spectra using the Attenuated Total Reflectance (ATR) method, which is ideal for solid samples and requires minimal preparation.

FTIR_Workflow A 1. Clean ATR Crystal (e.g., with Isopropanol) B 2. Collect Background Spectrum (Empty Crystal) A->B C 3. Place Small Amount of Solid Sample on Crystal B->C D 4. Apply Pressure with Anvil C->D E 5. Collect Sample Spectrum (Typically 16-32 scans) D->E F 6. Clean Crystal E->F G 7. Analyze Spectrum (Identify key functional group peaks) E->G NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A 1. Dissolve ~5-10 mg of Sample in ~0.7 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) B 2. Add Internal Standard (e.g., TMS) if not in solvent A->B C 3. Transfer to NMR Tube B->C D 4. Insert Tube into Spectrometer C->D E 5. Lock, Tune, and Shim D->E F 6. Acquire Spectrum (Standard ¹H Pulse Program) E->F G 7. Phase and Baseline Correction F->G H 8. Calibrate Chemical Shift (to TMS at 0 ppm) G->H I 9. Integrate Peaks and Analyze Coupling Patterns H->I

Caption: Standard workflow for acquiring and processing ¹H NMR spectra.

Conclusion

The spectroscopic properties of 2-, 3-, and 4-nitro-pyridine are exquisitely sensitive to the position of the nitro substituent. Each isomer presents a unique spectral fingerprint across UV-Vis, IR, and NMR analyses. By understanding the underlying principles and comparing the experimental data presented in this guide, researchers can confidently identify these isomers, ensuring the integrity of their synthetic pathways and the validity of their subsequent research. The ability to distinguish these closely related molecules is a fundamental skill that underpins progress in the fields of medicinal chemistry and materials science.

References

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Godlewska, P., et al. (2024). Structural, spectroscopic properties ant prospective application of a new nitropyridine amino N-oxide derivative: 2-[(4-nitropyridine-3-yl)amino]ethan-1-ol N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 305, 123426. [Link]

  • Lagalante, A. F., Jacobson, R. J., & Bruno, T. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. Retrieved January 17, 2026, from [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3, 538-541. [Link]

  • Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

Sources

Benchmarking the Synthetic Efficiency of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth analysis of potential synthetic routes for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, a molecule of interest for its potential applications in medicinal chemistry. As no established synthesis for this specific compound is readily available in the literature, this document outlines and compares plausible synthetic strategies, offering a predictive benchmark of their efficiency.

Introduction

The this compound scaffold incorporates several key features that are attractive for drug design: a substituted pyridine ring, a nitro group which can act as a bioisostere or be further functionalized, and a pyrrole moiety. The efficient construction of this molecule is paramount for enabling its exploration in various biological assays. This guide will compare two primary synthetic strategies: a "Late-Stage Pyrrole Formation" via the Paal-Knorr synthesis and a "Nucleophilic Aromatic Substitution (SNAAr)" approach.

Proposed Synthetic Strategies

Two logical and scientifically sound synthetic pathways are proposed and evaluated. The choice between these routes will depend on starting material availability, desired scale, and tolerance for specific reaction conditions.

Route A: Late-Stage Pyrrole Formation via Paal-Knorr Synthesis

This strategy focuses on first constructing the substituted pyridine core, followed by the annulation of the pyrrole ring in the final steps. This is often a preferred strategy as it allows for the late-stage diversification of the pyrrole moiety if desired.

The key steps in this proposed synthesis are:

  • Nitration of 2-Amino-4-methylpyridine: The commercially available 2-amino-4-methylpyridine serves as a logical starting material. Electrophilic nitration using a mixture of concentrated sulfuric and nitric acid is a standard method for introducing a nitro group onto the pyridine ring.[1][2] While this reaction can produce a mixture of isomers, the directing effect of the amino group would favor nitration at the 3- and 5-positions.[1] Careful control of reaction conditions is crucial to optimize the yield of the desired 3-nitro isomer.

  • Diazotization and Reduction to Hydrazine: The resulting 2-amino-4-methyl-3-nitropyridine can be converted to a hydrazine derivative. This is a crucial step to set up the subsequent Paal-Knorr reaction.

  • Paal-Knorr Pyrrole Synthesis: The cornerstone of this route is the reaction of the synthesized hydrazine with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, under acidic conditions to form the pyrrole ring.[3][4][5][6][7] The Paal-Knorr synthesis is a robust and widely used method for the formation of substituted pyrroles.[3][6]

Workflow for Route A:

Route A A 2-Amino-4-methylpyridine B 2-Amino-4-methyl-3-nitropyridine A->B HNO3, H2SO4 C 2-Hydrazinyl-4-methyl-3-nitropyridine B->C 1. NaNO2, HCl 2. SnCl2 D This compound C->D 2,5-Dimethoxytetrahydrofuran, Acid

Caption: Proposed "Late-Stage Pyrrole Formation" (Route A).

Route B: Nucleophilic Aromatic Substitution (SNAAr)

This approach involves the direct coupling of a pyrrole nucleophile with an activated pyridine electrophile. The electron-withdrawing nitro group on the pyridine ring is essential for activating the 2-position towards nucleophilic attack.

The key steps for this proposed route are:

  • Synthesis of 2-Chloro-4-methyl-3-nitropyridine: This starting material can be synthesized from 2-hydroxy-4-methylpyridine through nitration followed by chlorination with an agent like phosphorus oxychloride (POCl3).

  • Nucleophilic Aromatic Substitution: The 2-chloro-4-methyl-3-nitropyridine is then reacted with pyrrole in the presence of a base. The electron-withdrawing nitro group facilitates the displacement of the chloride by the pyrrolide anion. This type of reaction is a common strategy for forming C-N bonds in heteroaromatic systems.[8]

Workflow for Route B:

Route B A 2-Hydroxy-4-methylpyridine B 2-Hydroxy-4-methyl-3-nitropyridine A->B HNO3, H2SO4 C 2-Chloro-4-methyl-3-nitropyridine B->C POCl3 E This compound C->E Base D Pyrrole D->E

Caption: Proposed "Nucleophilic Aromatic Substitution" (Route B).

Comparative Analysis of Synthetic Efficiency

To objectively assess the two proposed routes, a comparative table summarizing key synthetic metrics is presented below.

MetricRoute A: Late-Stage Pyrrole FormationRoute B: Nucleophilic Aromatic SubstitutionJustification
Linear Step Count 3 steps from 2-amino-4-methylpyridine3 steps from 2-hydroxy-4-methylpyridineBoth routes involve a similar number of linear steps from commercially available precursors.
Potential for Isomer Formation HighModerateNitration of 2-amino-4-methylpyridine can lead to a mixture of 3-nitro and 5-nitro isomers, requiring careful separation.[1] Nitration of 2-hydroxy-4-methylpyridine is also expected to give isomeric products, but the subsequent chlorination and SNAAr may offer better regioselectivity.
Key Reaction Robustness Paal-Knorr is generally high-yielding and reliable.[6]SNAAr reactions on electron-deficient pyridines are well-established, but yields can be variable depending on the substrate and reaction conditions.
Overall Estimated Yield ModerateModerate to HighThe potential for isomeric mixtures in the first step of Route A may lower the overall yield. Route B, if the SNAAr proceeds cleanly, could offer a higher overall yield.
Atom Economy ModerateGoodThe Paal-Knorr reaction involves a condensation with loss of water. The SNAAr reaction is a substitution with the loss of a small leaving group.
Reagent Safety and Availability Involves the use of hydrazine, which is toxic and potentially explosive.Uses phosphorus oxychloride, which is corrosive and water-reactive. Pyrrole is readily available.Both routes employ hazardous reagents requiring appropriate handling, but the hazards associated with hydrazine in Route A are arguably more significant.
Flexibility for Analogue Synthesis HighModerateThe Paal-Knorr step in Route A allows for the use of various 1,4-dicarbonyl compounds to generate a library of pyrrole-substituted analogs. Route B is more direct for the target compound but less flexible for pyrrole diversification.

Recommended "Best-Bet" Protocol: Route B

Based on the comparative analysis, Route B (Nucleophilic Aromatic Substitution) is recommended as the more efficient and potentially higher-yielding approach for the specific synthesis of this compound. The key advantages are the likely cleaner reaction profile of the SNAAr step and the avoidance of highly toxic hydrazine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Hydroxy-4-methyl-3-nitropyridine

  • To a stirred solution of 2-hydroxy-4-methylpyridine (1 eq.) in concentrated sulfuric acid at 0 °C, slowly add a solution of nitric acid (1.1 eq.) in sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

  • A mixture of 2-hydroxy-4-methyl-3-nitropyridine (1 eq.) and phosphorus oxychloride (5-10 eq.) is heated at reflux for 2-4 hours.

  • The excess POCl3 is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with solid sodium carbonate.

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated in vacuo.

Step 3: Synthesis of this compound

  • To a solution of pyrrole (1.2 eq.) in anhydrous DMF, add a strong base such as sodium hydride (1.2 eq.) at 0 °C and stir for 30 minutes.

  • Add a solution of 2-chloro-4-methyl-3-nitropyridine (1 eq.) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

While both proposed routes offer viable pathways to this compound, the Nucleophilic Aromatic Substitution (SNAAr) strategy (Route B) appears to be the more promising approach in terms of efficiency and safety. The provided hypothetical protocol serves as a strong starting point for the laboratory synthesis of this novel compound. Experimental validation and optimization of the proposed steps will be crucial for achieving high yields and purity. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis and subsequent investigation of this interesting heterocyclic scaffold.

References

  • Christensen, J. B., & Nielsen, S. F. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Pharmaffiliates. (n.d.). Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. Pharmaffiliates. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. [Link]

  • ResearchGate. (n.d.). Outline for miscellaneous synthetic routes for pyrrole derivatives. ResearchGate. [Link]

  • National Institutes of Health. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles. Taylor & Francis Online. [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. MBB College. [Link]

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A Comparative Guide to a Cross-Reactivity Assessment of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the potential for off-target interactions is a critical step in the evaluation of any novel chemical entity. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine , a compound for which public data on biological interactions is scarce.[] In the absence of existing comparative studies, we will establish a robust, multi-tiered experimental plan. This plan will not only serve to characterize the specific molecule but will also provide a template for the cross-reactivity profiling of other novel heterocyclic compounds.

The structure of this compound incorporates several functional groups that are known to be biologically active. The pyridine ring is a common scaffold in medicinal chemistry.[2] The nitro group, a strong electron-withdrawing moiety, can influence the molecule's pharmacokinetic properties and is a known pharmacophore in certain classes of drugs, though it can also be associated with toxicity.[3] The pyrrole ring is another heterocyclic structure found in many biologically active natural products and synthetic compounds.[4][5] The combination of these three components in a single molecule necessitates a thorough investigation of its potential interactions with biological systems.

This guide will compare the target molecule against two conceptual alternatives to dissect the contribution of its principal functional groups:

  • Alternative A: 4-Methyl-3-nitropyridine (lacking the pyrrole group)

  • Alternative B: 2-(1H-pyrrol-1-yl)-4-methylpyridine (lacking the nitro group)

The following sections will detail the experimental workflows designed to build a comprehensive cross-reactivity profile.

Tier 1: In Silico Predictive Profiling

Before embarking on wet-lab experiments, a computational approach can provide valuable, cost-effective insights into potential off-target interactions. This initial screen helps to prioritize subsequent experimental assays.

Experimental Protocol:
  • Structure Preparation: Obtain the 3D structure of this compound and the two alternative compounds. Energy-minimize the structures using a suitable force field (e.g., MMFF94).

  • Pharmacophore Modeling: Utilize pharmacophore databases (e.g., PharmGist, ZINCPharmer) to identify potential protein targets that share pharmacophoric features with the test compounds.

  • Target Prediction: Employ inverse docking software (e.g., PharmMapper, SuperPred) to screen the compound against a library of known protein binding sites.

  • ADMET Prediction: Use computational tools (e.g., SwissADME, admetSAR) to predict absorption, distribution, metabolism, excretion, and toxicity properties. This can highlight potential liabilities, such as inhibition of CYP enzymes or hERG channels.

The output of this in silico analysis will be a list of putative biological targets, which will inform the design of the in vitro assays in Tier 2.

Tier 2: In Vitro Biochemical Assays

This tier focuses on direct interactions between the compound and a panel of purified biological macromolecules, primarily enzymes and receptors that are common sources of off-target effects.

Experimental Workflow:

G cluster_0 Tier 2: In Vitro Biochemical Assays start Test Compound & Alternatives kinase Kinase Panel Screening (e.g., KinomeScan) start->kinase gpcr GPCR Binding Assays (Radioligand Displacement) start->gpcr ion_channel Ion Channel Patch Clamp (Automated Electrophysiology) start->ion_channel cyp CYP450 Inhibition Assay (Fluorescent Probe) start->cyp data Data Analysis: IC50/Ki Determination kinase->data gpcr->data ion_channel->data cyp->data

Caption: Tier 2 Experimental Workflow for In Vitro Cross-Reactivity Screening.

Key Experimental Protocols:

A. Kinase Inhibition Profiling:

  • Rationale: The pyridine core is a common feature in many kinase inhibitors. Unintended kinase inhibition is a frequent cause of off-target effects.

  • Method: A competitive binding assay (e.g., DiscoveRx's KINOMEscan™) is highly effective. The test compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and the results are expressed as a percentage of control.

  • Data Analysis: Results are typically reported as the binding constant (Kd) or the concentration at which 50% of the kinase is inhibited (IC50).

B. GPCR Off-Target Screening:

  • Rationale: G-protein coupled receptors are a large family of transmembrane proteins that are common drug targets and off-targets.

  • Method: Radioligand binding assays are the gold standard. A panel of membranes expressing various GPCRs is used. The test compound is incubated with the membranes and a specific radioligand for each receptor. The ability of the test compound to displace the radioligand is measured.

  • Data Analysis: The IC50 value is determined, from which the inhibition constant (Ki) can be calculated.

C. hERG Channel Inhibition Assay:

  • Rationale: Blockade of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmias.

  • Method: Automated patch-clamp electrophysiology on cells stably expressing the hERG channel is the preferred method. The effect of the compound on the hERG current is measured at various concentrations.

  • Data Analysis: The IC50 for hERG channel blockade is determined.

Tier 3: Cell-Based Functional Assays

Cell-based assays provide a more physiologically relevant context to assess the compound's effects, integrating metabolism, membrane permeability, and potential interactions with cellular signaling pathways.

Experimental Protocol: Cytotoxicity Profiling
  • Rationale: To establish a baseline for cellular toxicity and to identify potential liabilities of the nitroaromatic group.

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

    • Seed a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 as a general line, and a cancer cell line like HeLa) in 96-well plates.

    • After 24 hours, treat the cells with a serial dilution of the test compound, alternatives, and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Comparative Data Summary:
CompoundPredicted Primary Target(s) (Tier 1)Kinase IC50 (Selected Kinase)GPCR Ki (Selected Receptor)hERG IC50HepG2 CC50
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Alternative A: 4-Methyl-3-nitropyridine To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Alternative B: 2-(1H-pyrrol-1-yl)-4-methylpyridine To be determinedTo be determinedTo be determinedTo be determinedTo be determined

Tier 4: Chemical Selectivity Studies

Drawing inspiration from the known chemosensor properties of the parent compound, 4-(pyrrol-1-yl)pyridine, which exhibits high selectivity for nitrite ions, we will assess the chemical selectivity of our target molecule.[6][7][8] This provides a non-biological baseline for the molecule's reactivity and selectivity.

Experimental Workflow:

G cluster_1 Tier 4: Chemical Selectivity compound Aqueous Solution of Test Compound titration UV-Vis Titration compound->titration anions Panel of Competing Anions (NO2-, NO3-, Cl-, SO4^2-, etc.) anions->titration analysis Analyze Spectral Changes titration->analysis

Sources

A Researcher's Guide to Efficacy Evaluation: A Hypothetical Case Study of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document presents a hypothetical framework for the preclinical evaluation of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine, a novel chemical entity with no currently published biological data. The proposed experiments, data, and comparisons are illustrative and intended to guide researchers on the methodologies for assessing a new compound's potential efficacy against established cancer therapies.

Introduction: Rationale for Investigating a Novel Pyridine Derivative in Oncology

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. The compound this compound presents an intriguing chemical architecture, combining three key moieties with established precedence in oncology research: a pyridine ring, a pyrrole ring, and a nitro-aromatic system.

  • Pyridine and Pyrrolopyridine Scaffolds: These nitrogen-containing heterocycles are privileged structures in drug discovery, forming the core of numerous approved and experimental anticancer drugs.[1][2][3] Their synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases, make them a fertile ground for developing targeted therapies.[3][4]

  • The Nitro-aromatic Moiety: The presence of a nitro group is also significant. Nitro-aromatic compounds can function as bioreductive prodrugs, which are selectively activated to cytotoxic agents under the hypoxic conditions characteristic of solid tumors.[5][6][7] This mechanism offers a potential for tumor-selective toxicity, sparing healthy, well-oxygenated tissues. The reduction of the nitro group can lead to the formation of reactive species that damage DNA and other vital cellular components.[5][8]

Given this structural rationale, we hypothesize that this compound (hereinafter referred to as 'NPP-432') may exhibit anticancer activity. This guide outlines a comprehensive, multi-stage experimental plan to evaluate the efficacy of NPP-432 in comparison to two well-established chemotherapeutic agents: Cisplatin , a DNA-damaging agent, and Sorafenib , a multi-kinase inhibitor with a pyridine core.[9]

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluation focuses on determining the cytotoxic and anti-proliferative effects of NPP-432 on a panel of human cancer cell lines. This allows for the determination of potency (IC50 values) and provides a first look at potential selectivity.

Cell Viability and Cytotoxicity Assay (MTT/CellTiter-Glo®)

The primary screening assay will quantify the effect of NPP-432 on the viability of cancer cells. The MTT assay, or a more sensitive luminescent-based assay like CellTiter-Glo®, measures the metabolic activity of living cells, which is proportional to the number of viable cells.[10]

Experimental Protocol: Cell Viability Assay

  • Cell Plating: Seed cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon)) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of NPP-432, Cisplatin, and Sorafenib in the appropriate cell culture medium. Final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay:

    • For MTT: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Solubilize the resulting formazan crystals with 150 µL of DMSO.

    • For CellTiter-Glo®: Add 100 µL of the reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or luminescence for the CellTiter-Glo® assay using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the drug concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Comparative Data:

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)
NPP-432 2.55.11.8
Cisplatin 8.012.56.2
Sorafenib 4.56.83.9
Apoptosis Induction Assay (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay will be performed and analyzed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Experimental Workflow Diagram

G cluster_0 Apoptosis Assay Workflow A 1. Seed & Treat Cells (e.g., HCT-116) with NPP-432 B 2. Harvest Cells (Trypsinization) A->B C 3. Wash & Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate in Dark (15 min, RT) D->E F 6. Analyze by Flow Cytometry E->F G 7. Quantify Cell Populations (Live, Early Apoptotic, Late Apoptotic) F->G

Caption: Workflow for assessing apoptosis induction by NPP-432.

Part 2: Mechanistic Investigation

Based on the chemical structure, NPP-432 could act either as a DNA-damaging agent (due to the nitro group) or as a kinase inhibitor (due to the pyrrolopyridine scaffold). The following experiments are designed to probe these potential mechanisms.

DNA Damage Response (γ-H2AX Staining)

The phosphorylation of histone H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks. Immunofluorescence staining for γ-H2AX foci can indicate whether NPP-432 induces DNA damage.

Experimental Protocol: γ-H2AX Immunofluorescence

  • Cell Culture: Grow A549 cells on glass coverslips in a 6-well plate.

  • Treatment: Treat cells with NPP-432 (at its IC50 concentration), Cisplatin (positive control), and a vehicle control for 24 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100.

  • Staining: Block with 1% BSA, then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Kinase Inhibition Profiling (Hypothetical Pathway)

Many pyridine-containing drugs function as kinase inhibitors.[11] A plausible target, given the prevalence of this class of drugs, is the VEGFR-2 pathway, which is critical for tumor angiogenesis.[1]

Hypothetical Signaling Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in a relevant signaling cascade. For example, if NPP-432 targets the VEGFR-2 pathway similarly to Sorafenib, we would expect to see a decrease in the phosphorylation of VEGFR-2 and downstream effectors like ERK.

G cluster_pathway Hypothetical VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Dimerization & Autophosphorylation RAS RAS pVEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Angiogenesis, Proliferation pERK->Proliferation NPP432 NPP-432 (Hypothetical) NPP432->pVEGFR2 Inhibits

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by NPP-432.

Part 3: In Vivo Efficacy Assessment

Promising in vitro results must be validated in a living organism. The cell line-derived xenograft (CDX) model is a standard and robust system for preclinical evaluation of anticancer agents.[12][13][14]

Human Tumor Xenograft Model

In this model, human cancer cells (e.g., HCT-116) are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Experimental Protocol: Xenograft Study

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (approx. 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle Control (e.g., saline, i.p.)

    • Group 2: NPP-432 (e.g., 50 mg/kg, i.p., daily)

    • Group 3: Cisplatin (e.g., 5 mg/kg, i.p., weekly)

    • Group 4: Sorafenib (e.g., 30 mg/kg, p.o., daily)

  • Treatment and Monitoring: Administer the treatments for 21 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

Hypothetical In Vivo Comparative Data:

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1550 ± 210-+5.2
NPP-432 (50 mg/kg) 480 ± 9569.0-2.1
Cisplatin (5 mg/kg) 620 ± 11060.0-8.5
Sorafenib (30 mg/kg) 550 ± 10564.5-4.3

Conclusion

This guide outlines a hypothetical, yet scientifically rigorous, pathway for evaluating the anticancer efficacy of a novel chemical entity, this compound (NPP-432). By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. The proposed comparative framework against standard-of-care agents like Cisplatin and Sorafenib provides essential context for judging the potential of a new compound. While the data presented here is illustrative, the methodologies described represent a gold-standard approach in preclinical oncology drug discovery, ensuring that any claims of efficacy are supported by robust and verifiable experimental evidence.

References

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A Comparative Guide to Elucidating the Mechanism of Action of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutics is a cornerstone of modern medicine, yet the journey from a promising small molecule to a clinically approved drug is fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). A clear understanding of how a molecule interacts with its biological targets and modulates cellular pathways is paramount for optimizing efficacy, predicting side effects, and ensuring safety.

This guide focuses on a specific molecule of interest: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine . As of the date of this publication, there is no publicly available scientific literature detailing the biological mechanism of action of this compound. Therefore, this document serves not as a confirmation of a known mechanism, but as a comprehensive, technically-grounded roadmap for researchers and drug development professionals. We will dissect the compound's structure to form rational hypotheses, and then present a multi-faceted experimental strategy to systematically uncover its MoA. This guide will compare and contrast various state-of-the-art methodologies, providing the causal logic behind experimental choices to empower researchers to design a self-validating and robust investigative plan.

Part 1: Structural Analysis and Hypothesis Generation

The structure of this compound contains several key chemical motifs that can inform our initial hypotheses about its potential biological activity.

  • Pyrrole and Pyridine Rings: These N-heterocyclic scaffolds are ubiquitous in medicinal chemistry and are present in a vast number of approved drugs.[1][2][3] The pyrrole ring is a core component of drugs with anticancer, antimicrobial, and antiviral activities.[2][4] The pyridine nucleus is also found in drugs with a wide range of therapeutic properties, including antimicrobial and antiviral activities.[5]

  • Nitroaromatic Group: The presence of a nitro (NO₂) group is significant. Nitroaromatic compounds are known for a wide spectrum of biological activities, which are often initiated by the enzymatic reduction of the nitro group, particularly under hypoxic conditions found in anaerobic bacteria or solid tumors.[6][7] This process can produce reactive intermediates responsible for therapeutic or toxic effects, suggesting potential antimicrobial or anticancer applications.[7][8]

Based on this structural analysis, we can hypothesize that this compound may exhibit activity in oncology or infectious diseases. This provides a logical starting point for our investigation.

Part 2: A Phased, Comparative Strategy for MoA Elucidation

We propose a systematic, three-phase approach that begins with broad phenotypic observations and progressively narrows down to specific molecular target identification and pathway analysis. At each stage, we will compare the available techniques.

When the MoA is unknown, the initial step is to identify a measurable effect of the compound on a biological system. This "forward pharmacology" approach is a powerful, unbiased method for discovering novel mechanisms.[9][10]

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) to identify potential anti-proliferative effects.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Cell Plating: Seed cells in 96-well or 384-well microplates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound dilution series for a defined period (e.g., 72 hours). Include vehicle-only (DMSO) controls and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle controls and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Comparison of Phenotypic Screening Methodologies

Methodology Principle Advantages Disadvantages Data Output
Cell Viability Assays Measures metabolic activity or cell membrane integrity as a proxy for cell number.High-throughput, cost-effective, reproducible.Provides a single, simplistic endpoint (life/death).IC50/EC50 values.
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., nuclear morphology, cytoskeletal changes, protein localization).[10]Provides rich, multi-parametric data; can reveal subtle phenotypes and clues about MoA.[11]Lower throughput than plate reader assays; more complex data analysis.Quantitative data on dozens to hundreds of cellular features.

A "hit" in this phase would be the consistent, potent inhibition of proliferation in one or more cell lines, providing a validated biological system for the next phase of investigation.

Once a phenotype is confirmed, the critical next step is to identify the direct molecular target(s) of the compound. This process, often called target deconvolution, is a major challenge in drug discovery.[12] We will compare computational, biochemical, and genetic approaches.

Logical Workflow for Target Identification

General workflow for identifying the molecular target of a novel compound.

1. Computational (In Silico) Target Prediction

Before committing to resource-intensive wet-lab experiments, in silico methods can generate a list of plausible targets. The most common approach is reverse (or inverse) docking.[13]

  • Principle: The 3D structure of the small molecule is computationally docked against a library of known protein structures. Scoring functions then rank the proteins based on the predicted binding affinity, identifying the most likely targets.[13][14]

  • Causality: This method is based on the principle that a compound's biological effect is mediated by its physical binding to a protein target. By simulating this binding event across many proteins, we can prioritize those with the highest predicted affinity for experimental validation.

2. Biochemical (Affinity-Based) Approaches

These methods use the compound itself as a "bait" to physically isolate its binding partners from a complex biological sample, such as a cell lysate.[15]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its biological activity.[16][17]

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.[15]

  • Lysate Incubation: Prepare a protein lysate from the sensitive cell line identified in Phase I. Incubate the lysate with the compound-coated beads. A control incubation with beads coated with an inactive analog or no compound is crucial.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands in the active compound lane by mass spectrometry (LC-MS/MS).[18]

3. Genetic Approaches

Genetic methods identify genes that, when perturbed, alter the cell's sensitivity to the compound. This can reveal the compound's target or key pathway components. Genome-wide CRISPR-Cas9 screens are the current gold standard.[19][20]

  • Principle: A population of cells is engineered such that each cell has a single gene knocked out. The entire population (representing knockouts of nearly all genes) is then treated with the compound.[21]

  • Causality:

    • Resistance Screen (Positive Selection): If knocking out a gene makes the cells survive a lethal concentration of the compound, that gene's product is likely the direct target (or a critical pathway component required for the drug's action).[22]

    • Sensitization Screen (Negative Selection): If knocking out a gene makes the cells more sensitive to a sub-lethal concentration of the compound, this can reveal pathways that buffer against the compound's effect or identify synthetic lethal interactions.[21]

Comparison of Target Identification Methodologies

Methodology Principle Advantages Disadvantages Key Requirement
Reverse Docking In silico screening of a compound against a protein structure library.[13]Fast, low-cost, generates hypotheses to guide wet-lab work.Predictive only; high rate of false positives; limited by available protein structures.3D structure of the compound.
AC-MS Immobilized compound pulls down binding proteins from a lysate.[18]Identifies direct physical interactions; unbiased.Requires chemical synthesis of a probe; potential for linker interference; can miss weak or transient interactions.Synthesis of an active, tagged compound analog.
CRISPR-Cas9 Screen Genome-wide knockout screen to find genes that modify drug sensitivity.[23]Unbiased; performed in live cells; identifies targets and pathway components.Technically complex; high cost; indirect (identifies genetic, not physical, interactions).A robust, cell-based assay with a clear lethal or growth-inhibitory phenotype.

Identifying a candidate target is not the end; it is the beginning of the validation process. The goal is to prove that the compound's engagement with the hypothesized target is responsible for the observed cellular phenotype.

1. Confirming Direct Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming that a compound binds to its target in the complex environment of a live cell or cell lysate.[24][25]

  • Principle: Ligand binding stabilizes a protein, increasing the temperature at which it denatures and aggregates.[26]

  • Causality: By heating cell samples treated with or without the compound to a range of temperatures, we can measure the amount of soluble target protein remaining. An increase in the amount of soluble protein at higher temperatures in the presence of the compound is strong evidence of direct binding (target engagement).[27]

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat intact cells from the sensitive cell line with the compound or vehicle (DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles).

  • Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet) by high-speed centrifugation.

  • Detection: Analyze the amount of the soluble candidate target protein in the supernatant by Western blotting using a specific antibody.

  • Analysis: Plot the band intensity versus temperature to generate a "melting curve." A shift in this curve to the right for the compound-treated samples indicates thermal stabilization and confirms target engagement.

Target Engagement Validation Workflow

Workflow for validating a candidate target using CETSA and downstream assays.

2. Characterizing Downstream Cellular Pathways

Once target engagement is confirmed, the final step is to understand how this interaction leads to the observed phenotype.

  • Western Blotting: This technique is used to measure changes in the levels and post-translational modifications (e.g., phosphorylation) of proteins in the signaling pathway downstream of the validated target.[28] For example, if the target is a kinase, one would examine the phosphorylation status of its known substrates.

  • Transcriptomics (RNA-Seq): By comparing the gene expression profiles of cells treated with the compound versus a vehicle control, one can gain a global, unbiased view of the cellular pathways that are modulated. This can reveal downstream effects and potential off-target activities.[29]

Conclusion

Elucidating the mechanism of action for a novel compound like this compound is a complex but essential undertaking in drug discovery. In the absence of prior data, a systematic and multi-pronged approach is required. This guide provides a logical framework, moving from broad phenotypic screening to specific target identification and validation. By comparing and contrasting computational, biochemical, and genetic methodologies, we highlight that no single technique is sufficient. Instead, the integration of data from these complementary approaches provides the most reliable path to a well-supported mechanistic hypothesis. The experimental protocols and comparative analyses presented here are designed to serve as a rigorous, self-validating system to guide researchers in transforming a molecule of interest into a well-characterized chemical probe or a promising therapeutic lead.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine. As specific toxicological and reactivity data for this compound are not extensively available, the following guidance is predicated on a conservative hazard assessment based on its constituent functional groups: an aromatic nitro group, a pyridine ring, and a pyrrole moiety. The primary directive is to treat this compound as having high acute toxicity and unknown long-term health effects.

Hazard Assessment by Structural Analogy

The operational risk of this compound is derived from the known hazards of its chemical substructures. This approach, known as hazard assessment by analogy, is a cornerstone of laboratory safety for new or uncharacterized chemical entities.

  • Aromatic Nitro Compounds: This class of chemicals presents significant health and physical hazards. They are often toxic and can be readily absorbed through the skin.[1] A primary acute health hazard is cyanosis, resulting from methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired.[1][2] Many aromatic nitro compounds are also recognized for their mutagenic and carcinogenic properties.[3][4] Physically, they can be reactive and may decompose violently or explosively under heat or when mixed with strong oxidants, bases, or reducing agents.[5][6]

  • Pyridine Derivatives: Pyridine and its derivatives are typically harmful if inhaled, swallowed, or absorbed through the skin.[7] They can cause irritation to the skin, eyes, and respiratory tract.[8] Occupational exposure limits for pyridine are set at low parts-per-million (ppm) levels, indicating significant toxicity.[9][10][11]

  • Pyrrole Derivatives: The pyrrole nucleus is a component of many biologically active molecules, including commercial drugs and natural toxins.[12] While some derivatives have low toxicity, others can be potent biological agents, and their metabolic pathways can sometimes produce reactive intermediates.[13][14][15]

Given this composite profile, this compound must be handled with stringent controls to prevent all routes of exposure.

Engineering and Administrative Controls: The First Line of Defense

Before personal protective equipment is considered, engineering and administrative controls must be implemented to minimize exposure potential. PPE should be viewed as the final barrier, not the primary method of protection.[16]

  • Designated Work Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with hazard warnings.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][17]

  • Restricted Access: Access to storage and handling areas should be limited to authorized and trained personnel only.[2]

  • Quantity Minimization: Use the smallest quantity of the substance necessary for the experiment to minimize the potential impact of a spill or accidental exposure.[17]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory for all procedures involving this compound. The following table summarizes the minimum requirements.

Protection Type Specification Rationale and Best Practices
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles and a full-face shield.[18][19]Protects against splashes of solutions and accidental dispersal of solid particles. A face shield is required over goggles when there is any risk of splashing or exothermic reaction.[19][20]
Skin & Body Protection Gloves: Double-gloving with chemical-resistant nitrile gloves (minimum 0.11 mm thickness).[2][7] Lab Coat: Flame-resistant lab coat, fully buttoned with tight-fitting cuffs.[18][21] Apron: A chemically impervious apron should be worn over the lab coat.Aromatic nitro compounds are readily absorbed through the skin; double-gloving provides an essential barrier.[1] Regularly inspect gloves for integrity and change the outer glove every 30-60 minutes or immediately upon contamination.[16] A flame-resistant coat is prudent given the energetic nature of nitro compounds.[5]
Respiratory Protection Not required if and only if all work is conducted within a certified chemical fume hood.A fume hood is the primary engineering control for respiratory protection.[7] If a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an organic vapor/particulate combination cartridge is mandatory, and a formal respiratory protection program must be in place.[2][20]

Operational Plan: Step-by-Step Handling Procedures

The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks within a fume hood.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and all appropriate hazard warnings.

  • Store: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[2][7] Ensure it is segregated from strong acids, oxidizing agents, bases, and combustible materials.[2][5] The storage location should be under restricted access.

Handling and Solution Preparation
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Assemble all necessary equipment and reagents.

  • Don PPE: Put on the full PPE ensemble as detailed in the table above.

  • Weighing: To weigh the solid, carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a tared, sealed weighing vessel. Avoid creating dust.[17]

  • Dissolving: Add the weighed solid to the solvent within the fume hood. Cap the container securely before mixing or sonicating.

  • Post-Handling: After the procedure, wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol). Treat the cleaning materials as hazardous waste.

Emergency Procedures

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[22] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[22] Rinse the mouth with water and seek immediate medical attention.

Spill Management
  • Minor Spill (in a fume hood):

    • Ensure full PPE is worn.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust generation.[17]

    • Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry and contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste streams containing this compound, regardless of concentration, must be treated as acutely toxic hazardous waste.

  • Solid Waste: This includes excess solid compound, contaminated gloves, absorbent materials, and weighing papers. Collect in a dedicated, sealed, and clearly labeled hazardous waste container.[17]

  • Liquid Waste: Collect all experimental solutions and solvent rinses in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with local, state, and federal regulations.[17]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of control and personal protective equipment when working with this compound.

G cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment Selection cluster_3 Operational Safety Start Task: Handling 4-Methyl-3-nitro-2- (1H-pyrrol-1-yl)pyridine Hazard High Potential Hazard: - Acute Toxicity (Nitroaromatic) - Dermal Absorption - Unknown Chronic Effects Start->Hazard Controls Mandatory Controls: - Certified Fume Hood - Designated Work Area - Minimize Quantities Hazard->Controls PPE_Core Core PPE Ensemble Controls->PPE_Core PPE_Eyes Chemical Splash Goggles + Full Face Shield PPE_Core->PPE_Eyes PPE_Body Flame-Resistant Lab Coat + Chemical Apron PPE_Core->PPE_Body PPE_Hands Double Nitrile Gloves PPE_Core->PPE_Hands PPE_Resp Respiratory Protection: Handled by Fume Hood PPE_Core->PPE_Resp Ops Proceed with Experiment (Handling, Disposal Plans) PPE_Core->Ops Waste Dispose of all materials as Acutely Toxic Waste Ops->Waste

Caption: Decision workflow for safe handling of the target compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.